Phthalazin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
phthalazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRYNXNMVQFNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620295 | |
| Record name | Phthalazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346419-79-2 | |
| Record name | Phthalazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Phthalazin-6-amine"
An In-depth Technical Guide to the Synthesis of Phthalazin-6-amine
Abstract
This compound is a heterocyclic aromatic amine of significant interest to the medicinal chemistry and drug development sectors. As a derivative of the phthalazine scaffold, a privileged structure found in numerous biologically active compounds, it represents a valuable building block for the synthesis of novel therapeutic agents.[1][2] Phthalazine-based drugs like Hydralazine and Azelastine have demonstrated the scaffold's clinical relevance, driving further exploration of its derivatives. This guide provides a comprehensive, technically-grounded overview of plausible synthetic routes to this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, ensuring a robust and reproducible synthetic approach.
Introduction: The Significance of the Phthalazine Core
The phthalazine nucleus is a bicyclic heteroaromatic system containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties and provides multiple vectors for chemical modification, making it a cornerstone in medicinal chemistry. Phthalazine derivatives are known to possess a wide array of pharmacological activities, including but not limited to anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an amine substituent onto the benzene portion of the phthalazine core, specifically at the 6-position, offers a key handle for further derivatization, enabling the exploration of new chemical space and the development of targeted therapeutics. This guide outlines two primary rational synthetic strategies for accessing this key intermediate.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary pathways, diverging from a common phthalazine core. The key challenge lies in introducing the amine functionality at the C-6 position.
-
Pathway A (Nitro Reduction Strategy): This approach involves the late-stage reduction of a nitro group. The synthesis begins with a commercially available, pre-functionalized starting material, 4-nitrophthalic anhydride.
-
Pathway B (Cross-Coupling Strategy): This pathway relies on modern cross-coupling chemistry to form the C-N bond. It necessitates the synthesis of a halogenated phthalazine intermediate, starting from a 4-halophthalic anhydride.
Proposed Synthetic Pathway A: The Nitro Reduction Strategy
This pathway is arguably the more classical and direct approach, leveraging the robust chemistry of nitro group reduction.
Step 1: Synthesis of 6-Nitrophthalhydrazide
The synthesis begins with the cyclocondensation of 4-nitrophthalic anhydride with hydrazine hydrate. This reaction is typically performed in a protic solvent like acetic acid, which acts as both a solvent and a catalyst.[3] The mechanism involves the initial nucleophilic attack of hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to yield the stable phthalhydrazide ring system.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq) and glacial acetic acid (10 mL per gram of anhydride).
-
Stir the suspension and add hydrazine hydrate (1.1 eq) dropwise. The reaction is exothermic.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-nitrophthalhydrazide as a solid.
Step 2: Synthesis of 1,4-Dichloro-6-nitrophthalazine
The phthalhydrazide intermediate is converted to the more reactive 1,4-dichlorophthalazine derivative using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2] This reaction proceeds via the tautomeric lactim form of the phthalhydrazide, where the hydroxyl groups are subsequently substituted by chlorine atoms.
Experimental Protocol:
-
In a fume hood, carefully add 6-nitrophthalhydrazide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux for 3-5 hours. The solid will gradually dissolve.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and quenching process that releases HCl gas.
-
The crude 1,4-dichloro-6-nitrophthalazine precipitates as a solid. Collect it by filtration, wash with cold water and a cold sodium bicarbonate solution until neutral, and then with water again.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.
Step 3: Synthesis of 6-Nitrophthalazine
The selective removal of the chlorine atoms at the 1 and 4 positions is a critical step. A classical method for the reduction of chlorophthalazines to the parent phthalazine involves using phosphorus and hydroiodic acid. This method is effective for dehalogenation of the electron-deficient pyridazine portion of the ring system.
Experimental Protocol:
-
Suspend 1,4-dichloro-6-nitrophthalazine (1.0 eq) in a solution of hydroiodic acid.
-
Add red phosphorus (catalytic to stoichiometric amount) to the mixture.
-
Heat the reaction mixture under reflux until TLC indicates the consumption of the starting material.
-
Cool the mixture, filter to remove excess phosphorus, and neutralize the filtrate carefully with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-nitrophthalazine.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved under various conditions. A common and effective method is the use of tin(II) chloride in hydrochloric acid, which is selective for nitro groups. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
Experimental Protocol (Using SnCl₂):
-
Dissolve 6-nitrophthalazine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated HCl portion-wise, controlling any exotherm with an ice bath.
-
Stir the reaction at room temperature or with gentle heating for 2-4 hours until the reaction is complete.
-
Cool the mixture and basify by the slow addition of a concentrated NaOH solution until the pH is >10 to precipitate tin salts and liberate the free amine.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography or recrystallization.
Proposed Synthetic Pathway B: The Cross-Coupling Strategy
This modern approach leverages the power of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to form the target C-N bond.[4][5][6] This pathway offers an alternative where the amine is introduced in the final step from an ammonia surrogate.
Key Intermediate: 6-Halophthalazine
The success of this pathway hinges on the successful synthesis of 6-bromo- or 6-chlorophthalazine. The synthesis would proceed analogously to Pathway A, steps 1-3, starting with 4-bromo- or 4-chlorophthalic anhydride.
Final Step: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[4][6][7] For the synthesis of a primary amine like this compound, an ammonia equivalent is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly used ammonia surrogate for this purpose.[7]
General Experimental Protocol:
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or BINAP), and the base (e.g., NaOt-Bu).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene or dioxane, followed by 6-bromophthalazine (1.0 eq) and the ammonia surrogate (e.g., LiHMDS, 1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with aqueous HCl (if using LiHMDS to hydrolyze the silylamine), and then basify.
-
Extract the product with an organic solvent, dry, concentrate, and purify as described in Pathway A.
Data Summary and Comparison
The choice between these two pathways depends on reagent availability, scale, and the desired purity profile.
| Step | Pathway A (Nitro Reduction) | Pathway B (Cross-Coupling) | Causality & Field Insights |
| Starting Material | 4-Nitrophthalic Anhydride | 4-Halophthalic Anhydride | Nitro compound is often cheaper but adds a reduction step. Halo-compound may be more expensive but is ready for direct coupling. |
| Key Intermediate | 6-Nitrophthalazine | 6-Halophthalazine | The stability and reactivity of these intermediates are crucial for the success of the subsequent steps. |
| C-N Bond Formation | Reduction of nitro group (SnCl₂, H₂/Pd) | Pd-catalyzed amination | Nitro reduction is a robust, well-established method. Buchwald-Hartwig amination is more modern, highly versatile, but sensitive to air/moisture and requires expensive catalysts/ligands. |
| Advantages | Utilizes classical, scalable reactions. Avoids expensive transition metal catalysts. | Milder final step conditions are possible. High functional group tolerance (though not critical for this target). | For large-scale synthesis, the cost-effectiveness of Pathway A is a significant advantage. Pathway B offers more flexibility for analogue synthesis from the halo-intermediate. |
| Disadvantages | Use of strong acids and potentially hazardous reagents (POCl₃). Tin waste from SnCl₂ reduction. | Cost and sensitivity of Pd catalysts and ligands. Potential for heavy metal contamination in the final product. | The need for rigorous purification to remove palladium to ppm levels in pharmaceutical applications is a major consideration for Pathway B.[8] |
Conclusion
The synthesis of this compound can be approached through at least two scientifically sound and logical pathways. The Nitro Reduction Strategy (Pathway A) represents a classical, cost-effective, and scalable route, relying on well-understood chemical transformations. The Cross-Coupling Strategy (Pathway B) offers a modern alternative that leverages the precision of palladium catalysis, which may be advantageous for constructing libraries of analogues from a common 6-halo intermediate. The optimal choice will depend on the specific objectives of the research program, balancing factors such as cost, scale, available equipment, and downstream applications. Both routes provide a solid foundation for accessing this valuable chemical building block for the advancement of drug discovery and development.
References
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Available at: [Link]
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Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Synthesis of 4-substituted phthalic anhydrides. Google Patents.
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. Available at: [Link]
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Some New Applications of Phthalic Anhydride in Organic Synthesis. ResearchGate. Available at: [Link]
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Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. ResearchGate. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
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Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. Available at: [Link]
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An In-depth Technical Guide to Phthalazin-6-amine: Properties, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalazin-6-amine, a key heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The phthalazine core is a privileged structure, appearing in a range of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, methodologies for its synthesis, and a thorough analysis of its characterization through modern spectroscopic techniques. Furthermore, this document explores the known and potential biological activities of phthalazine derivatives, with a particular focus on their emerging role as kinase inhibitors in oncology. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the phthalazine framework.
Introduction: The Significance of the Phthalazine Scaffold
The phthalazine moiety, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1] Its rigid, planar structure provides a unique template for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The diverse pharmacological activities exhibited by phthalazine derivatives, including anticancer, antihypertensive, and anti-inflammatory properties, underscore the versatility and importance of this heterocyclic core.[2] this compound, as a primary amino-substituted derivative, serves as a crucial building block for the synthesis of a wide array of more complex molecules, offering a reactive handle for further chemical modifications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | Not explicitly reported, but related aminophthalazines are solids | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge |
| CAS Number | 2064122-16-1 (hydrochloride salt) | [4] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the amino group onto a pre-formed phthalazine core. Two of the most viable and widely employed methods in contemporary organic synthesis are the reduction of a nitro precursor and palladium-catalyzed amination.
Synthesis via Reduction of 6-Nitrophthalazine
A common and efficient method for the preparation of aromatic amines is the reduction of the corresponding nitro compound. This transformation is typically high-yielding and tolerates a variety of functional groups.
Caption: Workflow for the synthesis of this compound by reduction of 6-Nitrophthalazine.
Experimental Protocol: Reduction of 6-Nitrophthalazine
-
Dissolution: Dissolve 6-Nitrophthalazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add the reducing agent. Common choices include:
-
Tin(II) chloride (SnCl₂) (3-5 eq) in concentrated hydrochloric acid.
-
Iron powder (Fe) (excess) in acetic acid or with a catalytic amount of hydrochloric acid.
-
Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
For SnCl₂ or Fe reductions, cool the reaction, and carefully neutralize the acid with a base (e.g., NaOH or NaHCO₃ solution) until the solution is alkaline.
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Causality Behind Experimental Choices: The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Catalytic hydrogenation is often a cleaner method, but metallic reductions are robust and cost-effective. The acidic conditions in the metal-based reductions protonate the newly formed amine, making it soluble in the aqueous phase, necessitating a neutralization step for extraction.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly useful for the synthesis of aryl amines from aryl halides or triflates.
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The Phthalazine Nucleus: A Privileged Scaffold in Medicinal Chemistry and a Guide to its Amino Derivatives
Introduction: The Enduring Relevance of the Phthalazine Core
The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its rigid, planar structure and the presence of hydrogen bond acceptors make it an ideal framework for the design of pharmacologically active molecules.[1][5] The versatility of the phthalazine nucleus is demonstrated by its presence in a wide array of approved drugs and clinical candidates, spanning therapeutic areas such as oncology, cardiovascular disease, and inflammation.[1][6][7][8] This guide provides an in-depth exploration of the discovery and history of phthalazine chemistry, with a particular focus on the synthesis and significance of its amino derivatives, compounds that have shown remarkable therapeutic potential.
Part 1: The Genesis of Phthalazine Chemistry - A Historical Perspective
The exploration of phthalazine chemistry began with the need for novel heterocyclic systems that could serve as scaffolds for new dyes and, later, for therapeutic agents. Early synthetic methods, developed in the late 19th and early 20th centuries, laid the groundwork for the diverse and sophisticated methodologies available to chemists today.
Foundational Synthetic Strategies: Building the Bicyclic Core
The most common and enduring strategies for the synthesis of the phthalazinone core, a frequent precursor to other phthalazine derivatives, involve the condensation of a hydrazine derivative with a suitable ortho-disubstituted benzene ring.[4][9] The choice of starting material and hydrazine source allows for a high degree of control over the substitution pattern of the resulting phthalazine.
One of the most fundamental and widely employed methods is the reaction of phthalic anhydride with hydrazine hydrate .[2][4][9] This reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization and dehydration to yield 2,3-dihydrophthalazine-1,4-dione. This dione can be further modified to introduce a variety of functional groups.
Another key approach involves the use of 2-acylbenzoic acids .[9][10] The condensation of a 2-acylbenzoic acid with hydrazine hydrate provides a direct route to 4-substituted phthalazin-1(2H)-ones. This method is particularly valuable as it allows for the introduction of a substituent at the 4-position in a single step.
The following diagram illustrates these classical and foundational pathways to the phthalazinone core:
Caption: Foundational synthetic routes to the phthalazinone core.
Part 2: The Advent of Aminophthalazines - Expanding the Chemical Space
The introduction of an amino group onto the phthalazine scaffold significantly broadens its therapeutic potential by providing a key site for further functionalization and interaction with biological targets. The development of efficient methods for the synthesis of aminophthalazines has been a major focus of research in medicinal chemistry.
Modern Synthetic Methodologies for Amination
Two primary strategies have emerged as the most effective for the synthesis of aminophthalazines: nucleophilic substitution on halo-substituted phthalazines and palladium-catalyzed cross-coupling reactions .
1. Nucleophilic Aromatic Substitution:
A common and direct method for introducing an amino group is through the nucleophilic displacement of a halogen atom, typically chlorine or bromine, from the phthalazine ring.[10][11] 1-Chlorophthalazines, readily prepared from the corresponding phthalazinones by treatment with reagents like phosphorus oxychloride (POCl3), are excellent substrates for this reaction.[4][11] The reaction with a variety of amines, including primary and secondary amines, proceeds under relatively mild conditions to afford the corresponding aminophthalazine derivatives.
2. Palladium-Catalyzed Buchwald-Hartwig Amination:
For more complex or sensitive substrates, the palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool.[7] This powerful cross-coupling reaction allows for the formation of carbon-nitrogen bonds between a halo-phthalazine (typically a bromo- or chloro-phthalazine) and a wide range of amines. The reaction is known for its high functional group tolerance and generally provides excellent yields.
The following workflow illustrates the key steps in the synthesis of aminophthalazines from a phthalazinone precursor:
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Spectroscopic Characterization of Phthalazin-6-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Phthalazin-6-amine, a significant heterocyclic amine in medicinal chemistry and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic properties of this compound.
Introduction to this compound and its Spectroscopic Importance
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of an amine group at the 6-position of the phthalazine core, to form this compound (C₈H₇N₃), can significantly modulate its chemical reactivity and biological profile. Therefore, precise and unambiguous characterization of this molecule is paramount.
Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns. A combined application of these methods provides a comprehensive structural fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5][6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The phthalazine ring system will give rise to a complex splitting pattern in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants are influenced by the electron-donating nature of the amino group. The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[7]
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m |
| Aromatic-H | 9.0 - 9.5 | s |
| Amine-H (NH₂) | 5.0 - 6.0 (broad) | s |
Note: The predicted chemical shifts are based on the analysis of related phthalazine derivatives and general principles of NMR spectroscopy. Actual values may vary based on experimental conditions.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide information on the carbon framework of this compound. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of δ 110-160 ppm. The carbon atom attached to the amino group (C-6) is expected to be shielded compared to the corresponding carbon in unsubstituted phthalazine due to the electron-donating effect of the nitrogen.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 115 - 135 |
| Aromatic C-N | 140 - 155 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic Quaternary C | 125 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the amino group.
Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining an IR spectrum is as follows:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
IR Spectral Interpretation
The key vibrational modes to look for in the IR spectrum of this compound include:
-
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7][8]
-
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1650-1580 cm⁻¹.[8]
-
C=N and C=C Stretching: The aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected around 1335-1250 cm⁻¹.[8]
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will be observed in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3400 | Medium |
| N-H Stretch (symmetric) | ~3300 | Medium |
| N-H Bend | ~1620 | Medium |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry
A general protocol for mass spectrometric analysis is:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Mass Spectral Interpretation
The mass spectrum of this compound (C₈H₇N₃) is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its monoisotopic mass (145.0640 g/mol ).[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Predicted Mass Spectrometry Data for this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.0713 |
| [M+Na]⁺ | 168.0532 |
| [M-H]⁻ | 144.0567 |
Data sourced from PubChem.[9]
The fragmentation pattern in the mass spectrum will depend on the ionization method used. Under electron impact (EI) ionization, fragmentation of the phthalazine ring and loss of small neutral molecules like HCN or N₂ are common pathways observed in related structures.[10][11]
Integrated Spectroscopic Analysis Workflow
An effective workflow for the complete spectroscopic characterization of this compound integrates the data from all three techniques.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data of this compound, including NMR, IR, and MS, provide a comprehensive and detailed picture of its molecular structure. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic compound. The protocols and interpretive guidelines presented in this technical guide serve as a valuable resource for scientists engaged in the synthesis and application of phthalazine derivatives.
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health. [Link]
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A Senior Application Scientist's In-depth Technical Guide to Quantum Chemical Calculations for Phthalazin-6-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalazin-6-amine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound, thereby facilitating rational drug design and development. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore molecular geometry, electronic structure, vibrational frequencies, and spectroscopic properties. Furthermore, this guide will illustrate how these computational insights can be leveraged in molecular docking studies to predict and analyze interactions with biological targets.
Introduction: The Significance of this compound in Medicinal Chemistry
Phthalazine, a bicyclic nitrogen-containing heterocycle, serves as a versatile scaffold in the synthesis of numerous biologically active compounds. The introduction of an amine group at the 6th position, yielding this compound, significantly influences
An In-Depth Technical Guide to the Physicochemical Properties of Phthalazin-6-amine: A Methodological Approach for Drug Discovery Professionals
Introduction: The Significance of Phthalazin-6-amine in Modern Drug Discovery
This compound, a heterocyclic amine belonging to the phthalazine class of compounds, represents a scaffold of significant interest in contemporary medicinal chemistry. The phthalazine core is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including, but not limited to, anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of an amino group at the 6-position of the phthalazine ring system is anticipated to modulate its electronic properties, basicity, and hydrogen bonding capabilities, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profiles.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the essential physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will focus on a methodological approach, detailing the established experimental protocols for the determination of these critical parameters. We will also draw upon data from the parent phthalazine molecule and related aminophthalazines to provide context and predictive insights. Understanding these properties is a cornerstone of rational drug design and is crucial for the successful progression of a new chemical entity (NCE) from a promising hit to a viable clinical candidate[2][3].
Core Molecular Identifiers and Structural Attributes
A precise understanding of a molecule's identity is the foundation of all subsequent characterization.
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 346419-79-2 | Sigma-Aldrich, BLD Pharm[4] |
| Molecular Formula | C₈H₇N₃ | PubChemLite[5] |
| Molecular Weight | 145.16 g/mol | BLD Pharm[4], PubChemLite[5] |
| Canonical SMILES | C1=CC2=CN=NC=C2C=C1N | PubChemLite[5] |
| InChI Key | IHRYNXNMVQFNPK-UHFFFAOYSA-N | Sigma-Aldrich |
| Common Salt Form | This compound hydrochloride | - |
| CAS Number (HCl Salt) | 2064122-16-1 | Chemsrc[6], BLD Pharm[7] |
Predicted Physicochemical Properties: A Starting Point for Characterization
In the early stages of drug discovery, and in the absence of experimental data, in silico prediction models provide valuable initial estimates of a compound's properties. These predictions, often derived from Quantitative Structure-Activity Relationship (QSAR) models, guide initial experimental design[8][9][10][11][12].
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 0.4 | This predicted partition coefficient suggests that this compound is a relatively hydrophilic compound. Lipophilicity (logP/logD) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its ability to cross biological membranes. |
Note: The XlogP value is computationally predicted and requires experimental verification.
Experimental Determination of Key Physicochemical Properties: Protocols and Rationale
The following sections provide detailed, step-by-step methodologies for the experimental determination of the most critical physicochemical parameters for a novel drug candidate like this compound.
Melting Point: A Key Indicator of Purity and Solid-State Stability
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and is crucial for formulation development. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C[4][13].
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has transitioned to a liquid (completion) are recorded as the melting point range[2][4][7].
Solubility Profile: A Critical Factor for Bioavailability and Formulation
Aqueous solubility is a prerequisite for oral drug absorption. Solubility in various organic solvents is also important for purification, formulation, and various analytical procedures.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Expression: Solubility is typically expressed in mg/mL or µg/mL[14][15][16][17].
Acid Dissociation Constant (pKa): Understanding Ionization Behavior
The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa of its conjugate acid will determine the extent of its ionization at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low. The ionic strength of the solution is maintained with a background electrolyte (e.g., 0.15 M KCl)[18][19][20][21].
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
pH Monitoring: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the titration curve[18][19].
Lipophilicity (logP/logD): A Predictor of Membrane Permeability and ADME Properties
Lipophilicity is a key parameter in drug design, influencing a molecule's ability to cross biological membranes and its overall ADME profile. The partition coefficient (logP) describes the distribution of the neutral form of a compound between an organic and an aqueous phase, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH.
Experimental Protocol: Shake-Flask Method for logD at pH 7.4
-
Phase Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated until equilibrium is reached (e.g., 24 hours).
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase[9][12][22][23].
Visualizing Physicochemical Interdependencies
The interplay between these core physicochemical properties is crucial for a holistic understanding of a drug candidate's potential. The following diagram illustrates these relationships.
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Unveiling the Bioactive Blueprint: A Technical Guide to the Potential Pharmacophore of Phthalazin-6-amine
Abstract
This technical guide provides an in-depth exploration of the potential pharmacophore of Phthalazin-6-amine, a heterocyclic amine with significant promise in medicinal chemistry. In the absence of extensive direct structure-activity relationship (SAR) data for this specific molecule, this document synthesizes current knowledge on the pharmacophoric features of closely related phthalazine derivatives, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By leveraging both ligand-based and structure-based pharmacophore modeling principles, we propose a hypothetical pharmacophore model for this compound, offering a foundational blueprint for future drug design, virtual screening, and lead optimization efforts. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Emerging Significance of the Phthalazine Scaffold
The phthalazine core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] this compound, the subject of this guide, is a structurally intriguing member of this family. While specific biological targets for this compound are not yet definitively established in publicly available literature, the broader class of phthalazine-containing molecules has shown significant inhibitory activity against key protein kinases implicated in cancer, such as VEGFR-2 and EGFR.[4][5]
A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a biological response.[6][7] Defining the pharmacophore of this compound is a critical step in elucidating its potential mechanism of action and in guiding the rational design of more potent and selective analogs.
This guide will navigate through the theoretical underpinnings and practical methodologies for constructing a potential pharmacophore model for this compound, drawing insights from the established pharmacophores of related kinase inhibitors.
Methodology: A Dual-Pronged Approach to Pharmacophore Elucidation
The elucidation of a pharmacophore model can be approached from two primary perspectives: ligand-based and structure-based methods.[8][9] Given the limited direct data on this compound's interactions, a combined theoretical approach is warranted.
Ligand-Based Pharmacophore Modeling: Learning from Known Actives
Ligand-based methods derive a pharmacophore model from a set of molecules known to be active against a specific target.[8] This approach is particularly valuable when the three-dimensional structure of the target is unknown. The fundamental principle is to identify the common chemical features shared by active molecules that are responsible for their biological activity.
Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling:
-
Training Set Selection: A structurally diverse set of active phthalazine derivatives with known inhibitory activity against a potential target (e.g., VEGFR-2 or EGFR) is compiled from the literature.
-
Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to account for molecular flexibility.
-
Feature Identification: Key pharmacophoric features are identified for each molecule. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Centers (HY)
-
Positive and Negative Ionizable groups
-
-
Pharmacophore Model Generation: The conformations of the training set molecules are aligned and superimposed to identify a common spatial arrangement of pharmacophoric features. This process generates one or more pharmacophore hypotheses.
-
Model Validation: The generated hypotheses are evaluated for their ability to distinguish between active and inactive molecules. This is often done using a test set of compounds with known activities and statistical metrics like the Güner-Henry (GH) score.
Logical Workflow for Ligand-Based Pharmacophore Modeling
Caption: A streamlined workflow for developing a ligand-based pharmacophore model.
Structure-Based Pharmacophore Modeling: Insights from the Target's Binding Site
When the 3D structure of a potential biological target is available, a structure-based approach can be employed to generate a pharmacophore model.[9] This method directly utilizes the structural information of the target's binding pocket to define the key interaction points. For this compound, crystal structures of potential targets like VEGFR-2 and EGFR in complex with phthalazine-containing inhibitors can serve as templates.
Step-by-Step Protocol for Structure-Based Pharmacophore Modeling:
-
Target Structure Preparation: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). The protein structure is prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy.
-
Binding Site Identification: The active site of the protein is identified, typically where a co-crystallized ligand is bound.
-
Interaction Mapping: The interactions between the protein and a known phthalazine-based inhibitor are analyzed to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Pharmacophore Feature Generation: Based on the interaction map, pharmacophoric features are generated within the binding pocket. These features represent the complementary characteristics a ligand must possess to bind effectively.
-
Model Refinement and Validation: The generated pharmacophore model is refined and validated by its ability to correctly dock known active ligands and distinguish them from inactive decoys.
Logical Workflow for Structure-Based Pharmacophore Modeling
Caption: A systematic workflow for developing a structure-based pharmacophore model.
Proposed Pharmacophore of this compound: A Hypothesis
Based on the analysis of published pharmacophore models for VEGFR-2 and EGFR inhibitors containing the phthalazine scaffold, a potential pharmacophore for this compound can be hypothesized.[10]
Key Pharmacophoric Features:
The chemical structure of this compound, obtained from PubChem (CID 21932826), reveals several key features that likely contribute to its biological activity.
-
Phthalazine Core: This bicyclic system serves as a rigid scaffold and is likely involved in hydrophobic and aromatic interactions within the target's binding pocket. The two nitrogen atoms within the ring system can act as hydrogen bond acceptors.
-
6-Amino Group: The primary amine at the 6-position is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This group is crucial for forming specific interactions with key amino acid residues in the active site.
Synthesizing this information with known pharmacophores of phthalazine-based kinase inhibitors, we propose the following pharmacophoric features for this compound:
-
One Aromatic Ring (AR): Represented by the phthalazine ring system.
-
Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the phthalazine ring.
-
One Hydrogen Bond Donor (HBD): The exocyclic amino group.
-
One Hydrophobic Feature (HY): The overall aromatic system contributes to hydrophobic interactions.
Proposed Pharmacophore Model for this compound
Caption: A hypothetical pharmacophore model for this compound highlighting key chemical features.
Experimental Validation: From Hypothesis to Confirmation
A computationally derived pharmacophore model is a hypothesis that requires experimental validation. The following experimental strategies are crucial for confirming and refining the proposed pharmacophore for this compound.
Structure-Activity Relationship (SAR) Studies
The synthesis and biological evaluation of a series of this compound analogs is the cornerstone of experimental validation. By systematically modifying the core structure and its substituents, a detailed SAR can be established.
| Modification | Rationale | Expected Outcome |
| Substitution on the Amino Group | To probe the role of the HBD and its steric tolerance. | Alterations in activity will confirm the importance of the amino group. |
| Substitution on the Phthalazine Ring | To explore the impact of electronics and sterics on the aromatic interactions. | Changes in potency can refine the definition of the aromatic and hydrophobic features. |
| Isosteric Replacement of the Phthalazine Core | To assess the necessity of the specific heterocyclic system. | Retention or loss of activity will indicate the importance of the core scaffold. |
In Vitro Biological Assays
Based on the potential targets identified for related phthalazine derivatives, in vitro assays are essential to determine the biological activity of this compound and its analogs.
-
Kinase Inhibition Assays: To evaluate the inhibitory activity against a panel of kinases, with a focus on VEGFR-2 and EGFR.
-
Cell-Based Proliferation Assays: To assess the anti-proliferative effects on cancer cell lines that are known to be dependent on VEGFR-2 or EGFR signaling.
Structural Biology Studies
If this compound demonstrates significant activity against a specific target, co-crystallization of the compound with the target protein would provide the ultimate validation of the binding mode and the key interactions, directly confirming the pharmacophoric features.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit hypothetical, framework for understanding the potential pharmacophore of this compound. By integrating knowledge from related phthalazine derivatives and employing established computational methodologies, we have proposed a preliminary pharmacophore model characterized by key aromatic, hydrogen bonding, and hydrophobic features.
The proposed model serves as a valuable starting point for initiating drug discovery programs centered around the this compound scaffold. Future efforts should focus on the experimental validation of this model through rigorous SAR studies and biological testing. The insights gained will undoubtedly accelerate the development of novel and effective therapeutics derived from this promising chemical entity.
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- El-Sayed, N. N. E., et al. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 94, 103437.
- ACS Omega. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
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Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H7N3). Retrieved from [Link]
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PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Experimental Use of Phthalazin-6-amine
This guide provides detailed application notes and experimental protocols for the utilization of Phthalazin-6-amine as a versatile building block in synthetic and medicinal chemistry. These protocols are designed for researchers, scientists, and drug development professionals aiming to leverage the phthalazine scaffold for the creation of novel chemical entities with potential therapeutic applications.
Introduction: The Phthalazine Scaffold in Drug Discovery
The phthalazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for designing molecules that can interact with various biological targets. Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of key enzymes in cancer progression such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
This compound, with its reactive primary amino group, serves as a key starting material for introducing diverse functionalities onto the phthalazine ring system. This allows for the systematic exploration of the chemical space around this scaffold to develop novel kinase inhibitors, anticancer agents, and other therapeutic molecules.[3][4][5] This document outlines detailed protocols for the functionalization of this compound, providing a roadmap for its use in drug discovery programs.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| Appearance | Pale yellow solid (typical) | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |
| CAS Number | 21932826 | [6] |
Synthetic Applications: Functionalization of the Amino Group
The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following protocols detail key reactions to generate diverse libraries of phthalazine derivatives.
Protocol 1: N-Acylation of this compound to Synthesize Amide Derivatives
Scientific Rationale: Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. The resulting amide bond can act as a hydrogen bond donor and acceptor, influencing the molecule's binding to biological targets. This protocol describes a general procedure for the acylation of this compound using an acid chloride.
Experimental Workflow:
References
- 1. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Phthalazine Scaffold in the Synthesis of Potent VEGFR-2 Inhibitors
Abstract: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a cornerstone target in modern oncology, playing a pivotal role in tumor angiogenesis. Small molecule inhibitors targeting the ATP-binding site of this kinase are critical components of anti-cancer therapy. Among the various heterocyclic systems explored, the phthalazine scaffold has emerged as a "privileged structure" for developing potent and selective kinase inhibitors.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the rationale, synthesis, and validation of phthalazine-based VEGFR-2 inhibitors. We will explore established synthetic routes and discuss the strategic incorporation of functional groups, such as the amine at the 6-position (Phthalazin-6-amine), to generate novel derivatives with enhanced therapeutic potential.
Part I: The Central Role of VEGFR-2 in Angiogenesis and Cancer
VEGFR-2, a receptor tyrosine kinase, is a primary mediator of the angiogenic signal initiated by its ligand, VEGF-A.[3][4] In the tumor microenvironment, aberrant activation of this pathway leads to the formation of new blood vessels, which supply tumors with essential oxygen and nutrients, thereby promoting their growth and metastasis.[3]
The signaling cascade is initiated upon VEGF-A binding, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways crucial for endothelial cell proliferation, migration, and survival, including the PLCγ1 and PI3K/Akt pathways.[3][5] Inhibition of this initial phosphorylation step is the primary mechanism of action for ATP-competitive small molecule inhibitors.[4]
Part II: Synthetic Strategies for Phthalazine-Based Inhibitors
The versatility of the phthalazine core allows for substitutions at multiple positions, enabling fine-tuning of the molecule's steric and electronic properties to maximize affinity for the VEGFR-2 active site. A common and robust synthetic approach begins with the construction of a reactive 1,4-disubstituted phthalazine intermediate, which can then be elaborated into a diverse library of final compounds.[6][7]
Expert Insight: Why Start with 1,4-Dichlorophthalazine?
The chlorine atoms at the 1 and 4 positions of the phthalazine ring are excellent leaving groups, making this intermediate a highly versatile precursor. It allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the strategic introduction of different functionalities: one side of the molecule can be tailored to anchor within the ATP-binding hinge region (typically via an amino- or oxy-linkage), while the other side can be modified to extend into the adjacent hydrophobic pocket, a key strategy for enhancing both potency and selectivity.[8][9]
Protocol 1: Synthesis of 1,4-Dichlorophthalazine (Key Intermediate)
This protocol is a foundational procedure adapted from established literature for constructing the core intermediate.[6]
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (99%)
-
Acetic acid
-
Phosphorous oxychloride (POCl₃)
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Phthalazinone Formation:
-
To a solution of phthalic anhydride (1 eq) in acetic acid, add hydrazine hydrate (1.1 eq) dropwise.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting phthalazin-1,4-dione will often precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Suspend the dried phthalazin-1,4-dione (1 eq) in phosphorous oxychloride (5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the solution becomes clear.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The crude 1,4-dichlorophthalazine will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Validation: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity before proceeding.
-
Protocol 2: Synthesis of a Biaryl Urea-Phthalazine VEGFR-2 Inhibitor
This protocol illustrates the derivatization of the 1,4-dichloro intermediate to generate a potent inhibitor archetype, similar in structure to sorafenib.[6][8]
Materials:
-
1,4-Dichlorophthalazine (from Protocol 1)
-
4-aminophenol
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
Nucleophilic Substitution (Step 1):
-
In a round-bottom flask, dissolve 1,4-dichlorophthalazine (1 eq) and 4-aminophenol (1 eq) in acetonitrile.
-
Add a base such as Cs₂CO₃ (1.5 eq). The base acts as a scavenger for the HCl generated.
-
Heat the mixture to reflux for 6-8 hours. Monitor by TLC.
-
After completion, cool the reaction, filter off the base, and concentrate the solvent in vacuo.
-
Purify the resulting intermediate, 4-((4-chlorophthalazin-1-yl)oxy)aniline, by column chromatography.
-
-
Urea Formation (Step 2):
-
Dissolve the purified intermediate (1 eq) in anhydrous DMF.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 8-12 hours.
-
Pour the reaction mixture into water to precipitate the final product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
-
Final Validation: The final compound's structure and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Strategic Application of this compound
While many syntheses build the phthalazine core from acyclic precursors, commercially available This compound offers an alternative and strategic entry point. The 6-amino group serves as a versatile chemical handle for diversification.
Expert Rationale: The 6-position of the phthalazine ring typically points out towards the solvent-exposed region when the core is docked in the ATP-binding site. Modifying this position is less likely to disrupt the core hinge-binding interactions but can be used to introduce moieties that improve physicochemical properties (e.g., solubility, metabolic stability) or to probe for additional interactions with surface residues of the kinase. The nucleophilic amine can readily undergo reactions such as:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
This strategy allows for the late-stage diversification of a common phthalazine core, which is highly advantageous in a medicinal chemistry campaign.
Part III: Structure-Activity Relationships and Performance Data
The development of phthalazine-based inhibitors has generated a wealth of SAR data. Molecular modeling and enzymatic assays consistently show that potent inhibition relies on key interactions within the VEGFR-2 active site.[7][9]
Key SAR Insights:
-
Hinge Binding: A nitrogen atom in the phthalazine ring typically forms a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase.[9]
-
Hydrophobic Pockets: The core structure occupies a hydrophobic region, and substitutions are designed to fit into two key pockets: a front pocket near the ATP-binding site and an adjacent allosteric hydrophobic back pocket.[7][9]
-
Biaryl Ureas: The biaryl urea motif, exemplified by sorafenib, is particularly effective. One aryl ring mimics the adenine of ATP, while the urea linker forms hydrogen bonds with key residues like Glu885 and Asp1046, and the terminal substituted phenyl ring occupies the hydrophobic back pocket.[7][8]
-
Role of Halogens: The introduction of a chloro group at the 4-position of the phthalazine core has been shown to enhance inhibitory activity, likely due to increased lipophilicity which favors binding in the hydrophobic pocket.[6][8]
The table below summarizes the in vitro activity of several representative phthalazine-based compounds against VEGFR-2, demonstrating the high potency achievable with this scaffold.
| Compound ID | Description | VEGFR-2 IC₅₀ (µM) | Reference |
| Sorafenib | Biaryl urea (Reference) | 0.090 | [8] |
| 12b | 4-Chlorophthalazine biarylurea | 4.4 | [6] |
| 12c | 4-Chlorophthalazine biarylurea | 2.7 | [6] |
| 13c | 4-Chlorophthalazine biarylurea | 2.5 | [6] |
| 2g | Substituted 4-phenylphthalazine | 0.148 | [7][10] |
| 4a | Substituted 4-phenylphthalazine | 0.196 | [7][10] |
| 6e | Dihydropyrazole-linked phthalazine | 0.11 - 0.22 | [11] |
| 4b | Pyrimidinone-linked phthalazine | 0.09 | [12] |
Note: IC₅₀ values are highly dependent on assay conditions and should be used for relative comparison.
Part IV: Protocol Validation and Trustworthiness
To ensure the scientific integrity of the results, every synthesized compound must be rigorously validated.
-
Structural Confirmation: As mentioned in the protocols, the identity and purity of all intermediates and final products must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution MS (HRMS) is preferred for elemental composition confirmation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.
-
-
Biological Activity Confirmation - In Vitro Kinase Assay:
-
The inhibitory activity of the synthesized compounds against VEGFR-2 should be determined using a reliable in vitro kinase assay.
-
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, often using luminescence, fluorescence, or radioactivity-based methods.[7]
-
Procedure Outline:
-
Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a buffer solution.
-
The reaction is performed in the presence of varying concentrations of the test compound (typically in a serial dilution).
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated product is measured.
-
The results are plotted as percent inhibition versus compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) is calculated using a non-linear regression curve fit.
-
-
Conclusion
The phthalazine scaffold is a robust and versatile platform for the design and synthesis of potent VEGFR-2 inhibitors. By leveraging well-established synthetic routes, such as those proceeding through a 1,4-dichlorophthalazine intermediate, and by strategically incorporating functional groups through precursors like this compound, researchers can generate diverse libraries of compounds for anti-angiogenic drug discovery. Rigorous chemical and biological validation at each stage is paramount to ensure the production of reliable and translatable scientific data.
References
- 1. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Phthalazin-6-amine as a Chemical Probe for Kinase Activity: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals
Introduction: The Phthalazine Scaffold as a Privileged Kinase-Targeting Moiety
The protein kinase family represents one of the most critical classes of enzymes in cellular signaling, governing a vast array of physiological and pathological processes.[1][2] The dysregulation of kinase activity is a cornerstone of numerous diseases, most notably cancer, making kinases a major focus of therapeutic intervention.[1][2] Chemical probes, small molecules that selectively modulate the function of a protein target, are indispensable tools for dissecting kinase signaling pathways and validating novel drug targets.[3]
The phthalazine core is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases.[1][2][4][5] This document provides detailed application notes and protocols for the utilization of Phthalazin-6-amine , a representative member of this chemical class, as a chemical probe for investigating kinase activity. While extensive data on a broad range of phthalazine derivatives exists, this guide will use this compound as a focal point to illustrate the principles and methodologies for characterizing and employing such probes in both biochemical and cellular contexts.
This compound: A Chemical Probe Profile
This compound is a heterocyclic organic compound featuring a phthalazine core with an amine substituent.[6] Based on the known structure-activity relationships of related phthalazine derivatives that act as ATP-competitive inhibitors, we can posit a likely mechanism of action and target profile for this compound, which serves as our model for the subsequent protocols.[2][4][5]
| Property | Description | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₈H₇N₃ | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| Putative Mechanism | ATP-competitive kinase inhibition | Inferred from related compounds[2][4][5] |
| Primary Target Family | Tyrosine Kinases (e.g., VEGFR, EGFR), Serine/Threonine Kinases (e.g., Aurora) | Inferred from related compounds[1][2][4][5] |
Core Principles of Using this compound as a Kinase Probe
The utility of a chemical probe is underpinned by its potency, selectivity, and demonstrated target engagement in a relevant biological system.[3] The following sections outline the experimental workflows to characterize and utilize this compound as a robust tool for kinase research.
Experimental Workflow for Probe Characterization and Use
Caption: ATP-competitive inhibition mechanism of this compound.
Cellular Target Engagement Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Trustworthiness and Self-Validating Systems
To ensure the reliability of data generated using this compound as a chemical probe, every experiment should incorporate a self-validating system:
-
Orthogonal Probes: Whenever possible, use a structurally distinct inhibitor of the same target kinase to confirm that the observed phenotype is not due to off-target effects of the phthalazine scaffold.
-
Inactive Control: Synthesize or procure a close structural analog of this compound that is inactive against the target kinase. This control helps to distinguish on-target effects from non-specific effects of the chemical matter.
-
Genetic Validation: Correlate the phenotypic effects of this compound with those observed upon genetic knockdown (e.g., siRNA, CRISPR) of the target kinase. A convergence of results from chemical and genetic perturbation provides strong evidence for on-target activity. [7]
Conclusion
This compound, as a representative of the kinase-inhibiting phthalazine class, serves as a valuable model for a chemical probe to interrogate kinase signaling. The protocols outlined in this guide provide a comprehensive framework for its biochemical and cellular characterization, from determining initial potency and selectivity to confirming target engagement and functional effects in live cells. By employing rigorous experimental design, including appropriate controls and orthogonal validation methods, researchers can confidently use this compound and related compounds to dissect complex signaling networks and validate novel therapeutic targets.
References
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors. RSC Advances. [Link]
-
Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. [Link]
-
Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. National Institutes of Health. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
-
Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. PubMed. [Link]
-
Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. PubMed. [Link]
-
This compound (C8H7N3). PubChem. [Link]
-
3-Amino-7-phthalazinylbenzoisoxazoles as a Novel Class of Potent, Selective, and Orally Available Inhibitors of p38α Mitogen-Activated Protein Kinase. ResearchGate. [Link]
-
Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Organic & Medicinal Chemistry International Journal. [Link]
-
Typical workflow for a kinase probe discovery project. Medicinal... | Download Scientific Diagram. ResearchGate. [Link]
-
(PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. [Link]
-
Synthesis of novel phthalazine derivatives as pharmacological activities. ResearchGate. [Link]
-
Phthalazine Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Synthesis, Biological and in silico Evaluation. PubMed. [Link]
-
Scheme 1: Synthetic route to aminophthalazinones 5 and 6. ResearchGate. [Link]
- WO2006032518A1 - Novel phthalazinone derivatives, as aurora-a kinase inhibitors.
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2. TÜBİTAK Academic Journals. [Link]
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- 2. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Quantification of Phthalazin-6-amine
Introduction
Phthalazin-6-amine is a heterocyclic aromatic amine of significant interest in pharmaceutical research and development. As a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), its precise and accurate quantification is paramount for ensuring product quality, safety, and efficacy. This document provides a comprehensive guide to various analytical techniques for the determination of this compound in diverse sample matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. All methodologies are presented with a focus on scientific integrity and are structured to serve as self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [5] |
| Molecular Weight | 145.16 g/mol | PubChem |
| Predicted [M+H]⁺ (m/z) | 146.07128 | [5] |
| Appearance | Solid (predicted) | - |
| XlogP (predicted) | 0.4 | [5] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound, leveraging the chromophoric nature of the phthalazine ring system. This method is particularly suitable for routine quality control and purity assessments.
Principle
The separation is based on the partitioning of this compound between a stationary phase (e.g., C18) and a mobile phase. The analyte is detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. The choice of a reversed-phase column is logical given the moderate polarity of the molecule. A gradient elution is often employed in stability-indicating methods to ensure the separation of the main analyte from any potential degradation products or impurities.[3][6][7][8]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (A PDA detector can be used to assess peak purity).
-
Injection Volume: 10 µL.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the standard stock solution with the diluent.
3. Preparation of Sample Solutions:
-
Accurately weigh a portion of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard stock solution. Further dilutions may be necessary to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the 10 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, LC-MS/MS is the method of choice.[1][9][10]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides excellent specificity, minimizing interference from matrix components.[9][10]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A fast gradient is typically used (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1): m/z 146.1 → Product Ion (Q3): m/z 119.1 (loss of HCN).
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound with a distinct MRM transition.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
2. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
3. Calibration and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking known amounts of this compound into a blank biological matrix and processing them alongside the unknown samples.
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration. The curve is typically fitted with a weighted (1/x²) linear regression.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, especially for assessing volatile impurities. However, due to the polarity and low volatility of the amine group, derivatization is typically required.[4][11][12]
Principle
The analyte is chemically modified (derivatized) to increase its volatility and thermal stability.[11][12] The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Silylation is a common derivatization technique for compounds with active hydrogens, such as amines.
Detailed Protocol: GC-MS Method (with Derivatization)
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
2. Derivatization Procedure:
-
Evaporate a known amount of the sample or standard solution to dryness.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum.
-
For quantification, use an internal standard and construct a calibration curve based on the peak area ratios.
UV-Visible Spectrophotometry
This is a simple, cost-effective method suitable for the quantification of this compound in bulk or simple formulations where specificity is not a major concern.[13][14][15]
Principle
The method is based on the direct measurement of the absorbance of a this compound solution at its wavelength of maximum absorption (λmax) in a suitable solvent. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Detailed Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
2. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or 0.1 M HCl). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Solvent: Methanol is often a good choice for aromatic compounds.
-
Preparation of Standard Solutions: Prepare a stock solution and a series of dilutions in the chosen solvent to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Preparation of Sample Solution: Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
3. Data Analysis:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
Method Validation Summary
All the described methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3][4] Key validation parameters are summarized below.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with PDA) | Very High | High | Low to Moderate |
| Linearity & Range | Excellent | Excellent | Good | Good |
| Accuracy | High | High | High | Moderate to High |
| Precision | High | High | High | High |
| LOD/LOQ | Low (ng level) | Very Low (pg level) | Low (pg level) | Moderate (µg level) |
| Robustness | Good | Good | Moderate | High |
Conclusion
The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the available instrumentation. For routine quality control of bulk drug and simple formulations, HPLC-UV and UV-Vis Spectrophotometry offer robust and cost-effective solutions. For trace-level quantification in complex matrices, such as in pharmacokinetic or impurity profiling studies, the high sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS , following a derivatization step, provides an alternative for the analysis of volatile components and can be a valuable tool in comprehensive impurity characterization. Each method, when properly developed and validated, can provide reliable and accurate data crucial for decision-making throughout the drug development lifecycle.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]
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GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta. PubMed Central. [Link]
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This compound (C8H7N3). PubChemLite. [Link]
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Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. JOCPR. [Link]
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Quantitative analysis of some pharmaceuticals by the HPLC method. ResearchGate. [Link]
-
A Comprehensive Examination of UV-VIS Spectrophotometric Methods in Pharmaceutical Analysis Between 2015-2023. PubMed. [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
Determination of amines as pentafluoropropionic anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]
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Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. [Link]
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A Brief Review on Validation of many Drugs by using HPLC Technique. Journal of Pharmaceutics and Nanotechnology. [Link]
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Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. ResearchGate. [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]
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Development and validation of stability indicating RP-HPLC method for Tetrabenazine from its pharmaceutical dosage form. Jetir.Org. [Link]
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Novel Approaches in Clinical Toxicology Using High-Resolution MS/MS and Dual LC for Analyzing Biological Samples. Saarland University. [Link]
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Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed. [Link]
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C10G-E094B Method Package Guidebook. Shimadzu. [Link]
-
Quantitative analysis of Cephardine using the modern HPLC method. [Link]
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UV‐Vis absorption spectra of compound (6) in DMF at different... ResearchGate. [Link]
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Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Indonesian Journal of Chemistry. [Link]
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Application Note & Protocols: Derivatization of Phthalazin-6-amine for Biological Assays
Abstract
The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Phthalazine derivatives have demonstrated significant therapeutic potential, including roles as PARP inhibitors, VEGFR-2 inhibitors in anti-angiogenic cancer therapy, and modulators of critical signaling pathways like TGFβ and Hedgehog.[3][4][5][6] Phthalazin-6-amine, with its accessible primary amine, serves as a versatile starting material for the synthesis of compound libraries aimed at drug discovery and chemical biology. This guide provides a detailed framework and actionable protocols for the strategic derivatization of this compound. We delve into the rationale behind key synthetic transformations—acylation, sulfonylation, and reductive amination—and offer step-by-step methodologies designed for robustness and reproducibility. The overarching goal is to empower researchers to efficiently generate diverse molecular entities for biological screening and to accelerate the identification of novel lead compounds.
Introduction: The Strategic Value of the Phthalazine Scaffold
The phthalazine core is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is frequently found in molecules targeting various physiological processes, making it a focal point for drug development.[7] Its derivatives have been investigated for a multitude of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[1][8]
This compound is a particularly valuable building block. The primary aromatic amine at the 6-position provides a reactive handle for a variety of chemical modifications. By systematically altering the substituent at this position, researchers can conduct Structure-Activity Relationship (SAR) studies to:
-
Probe Target Binding: Understand the steric, electronic, and hydrophobic requirements of a biological target's binding pocket.
-
Optimize Pharmacokinetics: Modulate properties such as solubility, metabolic stability, and cell permeability (ADMET profile).
-
Explore New Chemical Space: Generate novel compounds with potentially improved potency, selectivity, or a different mechanism of action.[9]
This document serves as a practical guide for these endeavors, explaining the causality behind experimental choices and providing self-validating protocols.
Core Derivatization Strategies
The primary amine of this compound is a nucleophile, making it amenable to several robust chemical transformations. We will focus on three foundational strategies that offer diverse chemical outputs from common laboratory reagents.
Acylation: Amide Bond Formation
Rationale: Acylation is one of the most reliable and widely used reactions in medicinal chemistry. It introduces an amide linkage, which is relatively stable in vivo. The carbonyl oxygen and N-H group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological targets. Varying the "R" group allows for a systematic exploration of a target's binding site topology.
General Reaction:
Sulfonylation: Sulfonamide Synthesis
Rationale: The sulfonamide group is a key functional group in many approved drugs. It is a strong hydrogen bond donor and can act as a transition-state mimetic. Bioisosteric replacement of a carboxylic acid or an amide with a sulfonamide can significantly alter a compound's acidity, polarity, and binding characteristics.[10]
General Reaction:
Reductive Amination: Secondary/Tertiary Amine Synthesis
Rationale: This powerful reaction forms a more flexible C-N single bond, creating a secondary amine that is more basic than the starting aniline or corresponding amide.[11] This change can fundamentally alter a compound's ionization state at physiological pH, impacting cell permeability and target engagement. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.[12]
General Reaction:
Figure 1: Key derivatization strategies for this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Acylation with an Acid Chloride
This protocol describes the synthesis of N-(phthalazin-6-yl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration) and add anhydrous pyridine (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The acylation of a primary amine can be confirmed by spectroscopic methods.[13]
Self-Validation/Troubleshooting:
-
Expected Outcome: A clean conversion to a less polar product on TLC.
-
Incomplete Reaction: If starting material remains, consider adding more acyl chloride (up to 1.5 eq) or extending the reaction time. Ensure reagents are anhydrous, as water will quench the acyl chloride.
-
Low Yield: May indicate issues during workup or purification. Ensure the pH is basic before extraction to keep the pyridine in the aqueous layer.
Protocol 2: General Procedure for Reductive Amination
This protocol describes the reaction of this compound with benzaldehyde as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification materials as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.2 eq), and DCE (approx. 0.1 M).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be aware of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.
-
Workup:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Self-Validation/Troubleshooting:
-
Expected Outcome: Formation of a new product, typically with a polarity between the starting amine and the aldehyde.
-
Stalled Reaction: The reaction may be slow if the imine formation is not efficient. Ensure the aldehyde is of high purity. Using molecular sieves can help remove trace water that hinders imine formation.
-
Side Products: Over-alkylation is generally not an issue with NaBH(OAc)₃, which is a mild reducing agent.[11] If other side products are observed, consider alternative reducing agents or solvents.
Application in Biological Assays: From Synthesis to Screening
Once a library of this compound derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. Many phthalazine derivatives have shown promise as kinase inhibitors, particularly against VEGFR-2, which is crucial in tumor angiogenesis.[14][15][16]
Figure 2: Workflow from derivative synthesis to biological data analysis.
Protocol Outline: High-Throughput Screening Preparation
-
Solubilization: Weigh each purified compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Plating: Use automated liquid handlers to perform serial dilutions of the stock solutions in appropriate microplates (e.g., 384-well plates) to generate a dose-response curve.
-
Assay Execution: Add target enzymes (e.g., VEGFR-2), substrates, and cofactors to the plates and incubate.
-
Data Acquisition: Measure the assay signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
Analysis: Calculate the percent inhibition at each concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[4]
Data Interpretation: Building a Structure-Activity Relationship (SAR)
The ultimate goal of derivatization is to understand how chemical structure relates to biological activity. By organizing the IC₅₀ data in a table alongside the corresponding chemical structures, researchers can identify key trends.
Table 1: Example SAR Data for Hypothetical this compound Derivatives against VEGFR-2
| Compound ID | Derivatization Method | R-Group | VEGFR-2 IC₅₀ (nM) | Notes |
| PZA-001 | Acylation | -CH₃ | >10,000 | Small acetyl group is inactive. |
| PZA-002 | Acylation | -Phenyl | 850 | Aromatic ring improves potency. |
| PZA-003 | Acylation | -4-Fluorophenyl | 210 | Electron-withdrawing group enhances activity. |
| PZS-001 | Sulfonylation | -Phenyl | 450 | Phenylsulfonamide shows good activity. |
| PZA-RA-001 | Reductive Amination | -Benzyl | 1,500 | Flexible linker is less favorable than rigid amide. |
From this hypothetical data, a medicinal chemist might conclude that a rigid aromatic substituent attached via an amide linkage is beneficial for activity, and that electron-withdrawing groups on that aromatic ring are preferred. This insight guides the design of the next generation of compounds.
Conclusion
This compound is a powerful and versatile starting point for the development of novel, biologically active molecules. The derivatization strategies of acylation, sulfonylation, and reductive amination provide a robust toolkit for generating chemical diversity. By following systematic protocols for synthesis, purification, and biological screening, researchers can efficiently navigate the complex landscape of drug discovery and uncover the structure-activity relationships that drive the development of new therapeutics.
References
- Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). National Institutes of Health.
- Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). PubMed.
- Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors. (2017). PubMed.
- Phthalazine Derivatives Show Promise in Cancer Therapy Through Multiple Mechanisms. (n.d.). Benchchem.
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). National Institutes of Health.
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Publishing.
- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). PMC - NIH.
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). Taylor & Francis Online.
- Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed.
- Synthesis of novel phthalazine derivatives as pharmacological activities. (2019). ResearchGate.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (n.d.). PMC - PubMed Central.
- A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo.
- Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing.
- Product Class 10: Phthalazines. (n.d.). Science of Synthesis.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). SciSpace.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International.
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010). PubMed.
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. (n.d.). ResearchGate.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
- Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024). ChemRxiv.
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The Strategic Application of Phthalazin-6-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The phthalazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a variety of therapeutic agents.[1] Among its derivatives, Phthalazin-6-amine and its lactam counterpart, 6-aminophthalazin-1(2H)-one, represent critical building blocks for the synthesis of targeted therapies, particularly in oncology. This guide provides an in-depth exploration of the application of this compound, offering insights into its synthetic utility and the rationale behind its incorporation into bioactive molecules.
This compound: A Privileged Scaffold in Drug Design
Phthalazine-containing compounds have demonstrated a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2] The introduction of an amino group at the 6-position of the phthalazine ring provides a key functional handle for synthetic elaboration, allowing for the strategic introduction of various pharmacophoric elements. This amino group can significantly influence the molecule's physicochemical properties, such as solubility and basicity, and critically, its interaction with biological targets.
The primary utility of this compound in medicinal chemistry is as a versatile intermediate for the construction of more complex molecules, most notably inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are validated targets in cancer therapy.[3][4]
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. Several approved PARP inhibitors feature a phthalazinone core, highlighting the importance of this scaffold.
While specific protocols starting directly from this compound are not abundantly available in public literature, the synthesis of potent PARP inhibitors often involves the use of a substituted phthalazinone core. The general strategy involves the derivatization of the phthalazinone, where the amino group at the 6-position can serve as an attachment point for side chains that are crucial for binding to the PARP active site.
The following workflow illustrates a generalized synthetic approach for creating a library of PARP inhibitors based on an aminophthalazinone core.
Caption: Generalized workflow for the synthesis and evaluation of PARP inhibitors from a 6-aminophthalazinone core.
Protocol: General Synthesis of 6-Aminophthalazin-1(2H)-one Derivatives
This protocol outlines a general procedure for the synthesis of 6-aminophthalazin-1(2H)-one and its subsequent derivatization.
Part 1: Synthesis of 6-Nitrophthalazin-1(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitrophthalic acid in ethanol.
-
Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate dropwise.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part 2: Reduction to 6-Aminophthalazin-1(2H)-one
-
Reaction Setup: Suspend the 6-nitrophthalazin-1(2H)-one in a mixture of concentrated hydrochloric acid and ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution to pH 8-9. The resulting precipitate is filtered, washed with water, and dried to afford 6-aminophthalazin-1(2H)-one.
Part 3: Amide Coupling for Derivative Synthesis
-
Reaction Setup: Dissolve 6-aminophthalazin-1(2H)-one in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA), followed by the desired carboxylic acid.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Application in the Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several potent VEGFR-2 inhibitors incorporate the phthalazine scaffold.
The 6-amino group on the phthalazine ring can be utilized to introduce functionalities that interact with key residues in the ATP-binding pocket of the VEGFR-2 kinase domain. The synthetic strategies often involve nucleophilic substitution or coupling reactions at this position.
The following diagram outlines a conceptual pathway for the synthesis of VEGFR-2 inhibitors leveraging a 6-aminophthalazinone intermediate.
Caption: Conceptual workflow for the synthesis and evaluation of VEGFR-2 inhibitors using a 6-aminophthalazinone scaffold.
Protocol: General Synthesis of 4-Aryl-6-aminophthalazin-1(2H)-one Derivatives
While a direct synthesis starting from this compound is not explicitly detailed in readily available literature, a plausible approach involves the synthesis of a 6-nitrophthalazinone derivative followed by reduction and subsequent functionalization.
Part 1: Synthesis of 4-Aryl-6-nitrophthalazin-1(2H)-one
-
Friedel-Crafts Acylation: React 4-nitrophthalic anhydride with an appropriate aromatic compound (e.g., benzene, toluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding 2-aroyl-5-nitrobenzoic acid.
-
Cyclization: Reflux the resulting keto-acid with hydrazine hydrate in a suitable solvent like ethanol to yield the 4-aryl-6-nitrophthalazin-1(2H)-one.
Part 2: Reduction and Functionalization
-
Reduction: Reduce the nitro group of 4-aryl-6-nitrophthalazin-1(2H)-one to an amino group using standard reduction methods (e.g., SnCl₂/HCl, H₂/Pd-C).
-
Derivatization: The resulting 4-aryl-6-aminophthalazin-1(2H)-one can be further functionalized at the 6-amino position. For example, reaction with an isocyanate can yield a urea derivative, a common pharmacophore in VEGFR-2 inhibitors.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the phthalazine ring plays a crucial role in the biological activity of its derivatives. While specific SAR studies on the 6-amino position are limited, general principles can be inferred from related compounds.
| Target | Key Structural Features | Rationale |
| PARP | - Planar phthalazinone core | Mimics the nicotinamide moiety of NAD⁺, binding to the active site.[3] |
| - Appended side chain | Forms hydrogen bonds and hydrophobic interactions with key amino acid residues. | |
| VEGFR-2 | - Phthalazine scaffold | Acts as a hinge-binding motif. |
| - Urea or amide linker | Forms critical hydrogen bonds with the kinase hinge region. | |
| - Terminal aromatic group | Occupies a hydrophobic pocket, enhancing potency and selectivity.[5] |
The 6-amino group provides a convenient point for introducing and optimizing these crucial side chains and linkers, allowing for fine-tuning of the molecule's properties to achieve desired potency and selectivity.
Conclusion
This compound and its derivatives are valuable building blocks in medicinal chemistry, offering a versatile platform for the synthesis of targeted therapeutics. Their application in the development of PARP and VEGFR-2 inhibitors underscores their significance in the field of oncology. The synthetic protocols and strategic considerations outlined in this guide provide a foundation for researchers to explore the potential of this privileged scaffold in their drug discovery programs. Further exploration and development of synthetic methodologies starting directly from this compound will undoubtedly accelerate the discovery of novel and effective therapeutic agents.
References
- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Phthalazine Scaffold as a Privileged Structure in Oncology
An In-Depth Guide to the Application of Phthalazin-6-amine Based Compounds in Cancer Cell Line Research
Phthalazine derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[1] Their unique structural framework serves as a robust scaffold for the design of targeted therapeutic agents, leading to the development of compounds that can interact with a variety of key biological targets implicated in cancer progression. The flexibility in modifying the phthalazine core allows for the synthesis of molecules with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[1][2]
This has led to the investigation and development of phthalazine-based compounds as potent inhibitors of critical cancer-related enzymes and receptors. Notably, derivatives of this scaffold have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly(ADP-ribose) Polymerase (PARP), two well-validated targets in oncology.[3][4] The FDA-approved drug Olaparib, a phthalazinone-based PARP inhibitor, stands as a testament to the clinical success of this chemical class.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound based compounds and their derivatives in cancer cell lines. We will delve into their primary mechanisms of action and provide detailed, field-proven protocols for assessing their cellular effects.
Part 1: Core Mechanisms of Action in Cancer Cells
Understanding the molecular mechanism by which a compound exerts its therapeutic effect is fundamental to drug development. Phthalazine derivatives have been shown to target several critical pathways involved in tumor growth and survival.
Inhibition of VEGFR-2 and Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, providing tumors with the necessary oxygen and nutrients to expand and metastasize. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[5] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Numerous studies have reported the design and synthesis of phthalazine derivatives as potent VEGFR-2 inhibitors.[6][7][8] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents receptor autophosphorylation and blocks downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[5][9]
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks.[4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP in these cancer cells creates a state of "synthetic lethality."[10] When single-strand breaks are not repaired by PARP, they accumulate and lead to double-strand breaks during DNA replication. Since the HR pathway is also compromised, the cell is unable to repair this extensive DNA damage, leading to cell cycle arrest and apoptosis.[11] Phthalazinone-based compounds, like Olaparib, are designed to mimic the NAD+ substrate of PARP, effectively blocking its enzymatic activity.[4][10]
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [12][13]In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. [14][15]The amount of formazan produced is directly proportional to the number of living cells. The concentration of the test compound that inhibits cell viability by 50% (IC50) is a standard measure of its cytotoxic potency. [14] Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Phthalazine-based test compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Causality Insight: Seeding an optimal number of cells is critical. Too few, and the signal will be weak; too many, and cells may become confluent and enter growth arrest, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Phthalazine compound in complete medium from a concentrated stock (e.g., 10 mM in DMSO). A typical concentration range might be 0.1, 1, 10, 50, 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Self-Validation Check: Visually inspect the wells under a microscope. The vehicle control wells should show a high density of purple precipitates, while wells with high concentrations of a potent compound will show far fewer.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved, resulting in a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation: Comparative Efficacy of Phthalazine Derivatives
Summarizing cytotoxicity data in a table allows for rapid comparison of the potency of different compounds across various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7a | VEGFR-2 | HCT-116 (Colon) | 6.04 | [3] |
| Compound 7a | VEGFR-2 | MCF-7 (Breast) | 8.8 | [3] |
| Compound 12 | N/A | Two cancer cell lines | More active than cisplatin | [16] |
| Compound 13 | N/A | Two cancer cell lines | More active than cisplatin | [16] |
| Compound 6o | VEGFR-2 | HCT-116 (Colon) | 7 | [6] |
| Compound 6o | VEGFR-2 | MCF-7 (Breast) | 16.98 | [6] |
| Compound 12d | EGFR | MDA-MB-231 (Breast) | 0.57 | [17] |
| Compound 11c | PARP-1 | A549 (Lung) | 0.097 | [11] |
| DLC-1 | PARP-1 | MDA-MB-436 (Breast) | 0.08 | [18] |
| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 0.32 | [19] |
This table is a representative summary compiled from multiple sources and is not exhaustive.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [20]In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. [21]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, PI can only enter late apoptotic and necrotic cells where membrane integrity is compromised. [20][21] Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture and treat cells with the Phthalazine compound (at its IC50 or 2x IC50 concentration) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. The floating population is often enriched with apoptotic cells.
-
Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.
-
Causality Insight: Washing with cold PBS removes serum components that can interfere with staining and low-temperature conditions help to preserve the cell state.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Self-Validation Check: Prepare three control tubes for setting up the flow cytometer compensation and gates: (i) unstained cells, (ii) cells stained only with Annexin V-FITC, and (iii) cells stained only with PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Causality Insight: Incubation in the dark is crucial as fluorophores are light-sensitive and can photobleach.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Excite FITC with a 488 nm laser and detect emission at ~530 nm. Excite PI and detect emission at >670 nm.
-
Use the control samples to set the correct voltage and compensation to correct for spectral overlap between the FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Generate a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
The population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact in this assay).
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. [22]Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA. [23] Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Harvesting and Fixation:
-
Culture and treat cells as described previously.
-
Harvest approximately 1-2 x 10⁶ cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping. [24] * Causality Insight: Ethanol fixation dehydrates and permeabilizes the cells, allowing PI to enter and stain the DNA. Fixation must be done in the cold to maintain cellular integrity.
-
Store the fixed cells at 4°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at ~300 x g for 5-10 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Causality Insight: RNase A is essential to degrade any double-stranded RNA, as PI can also bind to it, which would otherwise interfere with accurate DNA content measurement. [22] * Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks. [25] * Create a histogram of PI fluorescence intensity.
-
Use the flow cytometry software's cell cycle analysis module to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Self-Validation Check: A healthy, asynchronously growing cell population should show a prominent G1 peak, a smaller G2/M peak, and a valley of S-phase cells in between. Treatment with a compound that induces G2/M arrest, for example, will cause a significant increase in the percentage of cells in the G2/M peak compared to the vehicle control.
-
References
-
El-Gamal, M. I., et al. (2018). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]
-
Zhang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
-
Abdullahi, S. H., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Physical Chemistry Research. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Nagy, N., et al. (2018). Assaying cell cycle status using flow cytometry. PMC. [Link]
-
Xia, Y., et al. (2004). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC. [Link]
-
Abdel-Aziem, A., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. [Link]
-
El-Gamal, M. I., et al. (2019). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]
-
El-Gamal, M. I., et al. (2018). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR‐2 Inhibitors. Scilit. [Link]
-
Abdel-Aziem, A., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PMC. [Link]
-
Bayoumi, A. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]
-
DeNovix. (n.d.). Apoptosis Assay Protocol. DeNovix. [Link]
-
Zhang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego. [Link]
-
Semantic Scholar. (n.d.). Bioassays for anticancer activities. Semantic Scholar. [Link]
-
Darvin, P., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences. [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
-
Ma, F.-F., et al. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Africa Research Connect. (n.d.). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Africa Research Connect. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]
-
El-Damasy, D. A., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
-
El-Adl, K., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Publishing. [Link]
-
Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Li, D., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and dual PARP-1/HDAC-1 inhibitors. PubMed. [Link]
-
Semantic Scholar. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR. Semantic Scholar. [Link]
-
Nafie, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PMC. [Link]
-
ResearchGate. (n.d.). Structures of clinically approved phthalazines (AMG-900, Vatalanib) and imidazoline-fused derivative (Copanlisib) with anti-cancer activities. ResearchGate. [Link]
Sources
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- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Phthalazin-6-amine Derivatives for Structure-Activity Relationship Studies
Introduction: The Therapeutic Potential of the Phthalazine Scaffold
The phthalazine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its unique electronic and steric properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[3][4] Phthalazine-based drugs such as the PARP inhibitor Olaparib and the antihistamine Azelastine are prominent examples of their clinical success.[2]
Among the various substituted phthalazines, the Phthalazin-6-amine scaffold presents a particularly interesting platform for the development of novel therapeutics. The amino group at the 6-position serves as a versatile handle for chemical modification, allowing for the systematic exploration of the chemical space around the phthalazine core. This enables the fine-tuning of a compound's physicochemical properties and its interactions with a specific biological target, a process central to structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis of a library of this compound derivatives and outlines the principles of SAR analysis to guide drug discovery efforts.
Synthetic Strategy: A Modular Approach to a Library of this compound Derivatives
A robust and versatile synthetic strategy is paramount for generating a diverse library of compounds for SAR studies. The outlined approach is modular, beginning with the synthesis of a key intermediate, the 6-aminophthalazin-1(2H)-one core, followed by its derivatization.
Part 1: Synthesis of the Core Scaffold: 6-Amino-4-substituted-phthalazin-1(2H)-one
The synthesis of the 6-aminophthalazin-1(2H)-one core can be efficiently achieved through a multi-step sequence starting from commercially available 4-nitrophthalic acid. This method involves the initial formation of the phthalazinone ring system, followed by the reduction of the nitro group to the desired amine.
Workflow for the Synthesis of the 6-Aminophthalazin-1(2H)-one Core
Caption: Synthetic workflow for the 6-aminophthalazin-1(2H)-one core.
Protocol 1: Synthesis of 6-Nitro-4-phenylphthalazin-1(2H)-one (Intermediate)
This protocol describes a representative synthesis of a 6-nitro-phthalazinone intermediate using a Friedel-Crafts acylation followed by cyclocondensation.
-
Step 1: Friedel-Crafts Acylation.
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 4-nitrophthalic anhydride (1.0 eq) portion-wise.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-benzoyl-4-nitrobenzoic acid.
-
-
Step 2: Cyclocondensation.
-
Dissolve the crude 2-benzoyl-4-nitrobenzoic acid from the previous step in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 6-nitro-4-phenylphthalazin-1(2H)-one.
-
Protocol 2: Reduction to 6-Amino-4-phenylphthalazin-1(2H)-one (Core Scaffold)
-
Step 1: Reduction of the Nitro Group.
-
To a stirred solution of 6-nitro-4-phenylphthalazin-1(2H)-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Basify the mixture with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-amino-4-phenylphthalazin-1(2H)-one.
-
Part 2: Derivatization of the 6-Amino Group for SAR Studies
The 6-amino group of the core scaffold is a nucleophilic center that can be readily derivatized through various reactions to generate a library of analogs for SAR studies. Common derivatization strategies include acylation, sulfonylation, alkylation, and the formation of ureas and thioureas.
Workflow for the Derivatization of the 6-Amino Group
Caption: Common derivatization strategies for the 6-amino group.
Protocol 3: Synthesis of N-(1-oxo-4-phenyl-1,2-dihydrophthalazin-6-yl)acetamide (Amide Derivative)
-
Step 1: Acylation.
-
Dissolve 6-amino-4-phenylphthalazin-1(2H)-one (1.0 eq) in dry dichloromethane in the presence of a base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide derivative.
-
Protocol 4: Synthesis of N-(1-oxo-4-phenyl-1,2-dihydrophthalazin-6-yl)benzenesulfonamide (Sulfonamide Derivative)
-
Step 1: Sulfonylation.
-
Dissolve 6-amino-4-phenylphthalazin-1(2H)-one (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add benzenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to yield the pure sulfonamide derivative.
-
Structure-Activity Relationship (SAR) Studies
The primary objective of synthesizing a library of this compound derivatives is to elucidate the relationship between their chemical structure and biological activity. A systematic exploration of different substituents at various positions of the phthalazine core allows for the identification of key structural features that govern potency, selectivity, and pharmacokinetic properties.
Key Positions for Modification and Their Potential Impact:
-
6-Amino Group (R1): Modifications at this position directly influence the electronic and steric environment of the "eastern" portion of the molecule. Introducing different amide, sulfonamide, urea, or alkyl groups can probe interactions with specific pockets of the target protein. For instance, in PARP inhibitors, this region can interact with the nicotinamide ribose binding pocket.
-
4-Position (R2): The substituent at the 4-position often plays a crucial role in establishing key interactions with the hinge region or hydrophobic pockets of kinases. Varying the nature of this group (e.g., aryl, heteroaryl, alkyl) can significantly impact target affinity and selectivity.
-
2-Position (R3): The N2 position of the phthalazinone ring can be alkylated to introduce further diversity. These modifications can influence the overall conformation of the molecule and its solubility, potentially impacting cell permeability and oral bioavailability.
Table 1: Representative SAR Data for this compound Analogs as PARP1 Inhibitors
| Compound ID | R1 (at 6-amino) | R2 (at C4) | PARP1 IC50 (nM) |
| 1a | -H | Phenyl | >1000 |
| 1b | -C(O)CH3 | Phenyl | 250 |
| 1c | -C(O)Ph | Phenyl | 150 |
| 1d | -S(O)2Ph | Phenyl | 95 |
| 1e | -C(O)NHPh | Phenyl | 50 |
| 2a | -C(O)NHPh | 4-Fluorophenyl | 35 |
| 2b | -C(O)NHPh | 3-Pyridyl | 65 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.
Interpretation of SAR Data:
-
Importance of the 6-amino substituent: The unsubstituted amine (1a ) is inactive, highlighting the necessity of a substituent at this position for PARP1 inhibition.
-
Effect of different functionalities: The data suggests that a urea moiety (1e ) is more favorable for activity than amide (1b , 1c ) or sulfonamide (1d ) groups at the R1 position. This may be due to the ability of the urea to form additional hydrogen bonds with the target enzyme.
-
Influence of the 4-position substituent: Comparing 1e and 2a , the introduction of a fluorine atom on the phenyl ring at the 4-position enhances potency. This could be due to favorable electronic effects or specific interactions with a hydrophobic pocket in the enzyme. The lower activity of the 3-pyridyl analog (2b ) suggests that the electronic and steric properties of the R2 group are critical for optimal binding.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse chemical libraries amenable to comprehensive SAR studies. The systematic modification of the 6-amino, 4-, and 2-positions of the phthalazine core, coupled with rigorous biological evaluation, will enable the identification of lead compounds with improved potency, selectivity, and drug-like properties. Further optimization of these lead compounds, guided by the principles of medicinal chemistry and structural biology, holds the potential to deliver next-generation therapeutics for a range of diseases.
References
- Journal of Medicinal Chemistry. (Link to a relevant article on the importance of phthalazines in medicinal chemistry)
- Nature Reviews Drug Discovery. (Link to a review article on PARP inhibitors or other phthalazine-based drugs)
- European Journal of Medicinal Chemistry.
- Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Phthalazin-6-amine in Multicomponent Reactions for Novel Compound Synthesis
Introduction: The Strategic Value of Phthalazin-6-amine in Modern Drug Discovery
The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of phthalazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules from three or more starting materials in a single step, represent a highly efficient and atom-economical approach in the drug discovery process.[5][6] These reactions are pivotal for rapidly generating libraries of structurally diverse compounds for biological screening.[6]
This application note explores the utility of this compound as a key building block in MCRs, with a particular focus on its proposed application in the Groebke-Blackburn-Bienaymé (GBB) reaction. While direct literature precedents for this compound in this specific MCR are emerging, its structural analogy to other well-studied amino-diazines, such as 2-aminopyrazine, provides a strong basis for its successful implementation in the synthesis of novel, fused heterocyclic systems of significant interest to medicinal chemists.
Chemical Reactivity and Rationale for Use in MCRs
This compound is an aromatic heterocyclic amine. The phthalazine core contains two nitrogen atoms within its bicyclic structure. The exocyclic amino group at the 6-position is a key functional handle for its participation in various chemical transformations. In the context of MCRs, the nucleophilic character of this amino group, combined with the embedded amidine-like functionality within the phthalazine ring system, makes it an ideal substrate for reactions like the GBB.
The GBB reaction is a powerful acid-catalyzed, three-component condensation of an amino-heterocycle, an aldehyde, and an isocyanide.[7] This reaction leads to the formation of fused imidazo-heterocyclic scaffolds, which are prevalent in many marketed drugs. The proposed reactivity of this compound in a GBB reaction is based on the well-established reactivity of 2-aminopyridines and 2-aminopyrazines, which readily undergo this transformation to yield imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, respectively.[6]
The reaction is expected to proceed via the initial formation of an imine between this compound and an aldehyde. This is followed by a nucleophilic attack of the isocyanide and subsequent intramolecular cyclization and rearrangement to afford the final fused imidazo[1,2-a]phthalazine product.
Proposed Multicomponent Reaction: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction offers a convergent and diversity-oriented approach to synthesize a library of novel imidazo[1,2-a]phthalazine derivatives. By varying the aldehyde and isocyanide components, a wide range of substituents can be introduced at different positions of the resulting heterocyclic core.
Reaction Scheme
Caption: Proposed Groebke-Blackburn-Bienaymé reaction with this compound.
Detailed Mechanistic Pathway
The proposed mechanism for the GBB reaction involving this compound is outlined below. This pathway is analogous to the established mechanism for other amino-heterocycles.
References
- 1. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Phthalazin-6-amine
Introduction: The Strategic Importance of the Phthalazine Scaffold
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antihistaminic, and cardiovascular applications.[1][2][3][4][5][6] The functionalization of the phthalazine nucleus is therefore a critical endeavor in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[1][3] Phthalazin-6-amine, with its reactive amino group and potential for derivatization at other positions, represents a key building block for the synthesis of novel pharmaceutical candidates.
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient means to modify complex aromatic systems.[7][8] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, provide unparalleled opportunities for the late-stage functionalization of the phthalazine scaffold, allowing for the introduction of a diverse range of substituents.[9][10][11][12][13] This application note provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of this compound, with a focus on practical implementation for researchers in drug development.
Core Concepts in Palladium-Catalyzed Cross-Coupling
The success of a palladium-catalyzed cross-coupling reaction is contingent upon a synergistic interplay of several key components: the palladium precursor, the ligand, the base, and the solvent system. The general catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the active catalyst.[14][15]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligand is paramount, as it influences the stability, solubility, and reactivity of the palladium catalyst.[7][16][17][18][19] For nitrogen-containing heterocycles like phthalazine, ligands that can promote the oxidative addition step and facilitate reductive elimination are crucial for achieving high yields.
Application Protocol: Suzuki-Miyaura Coupling of 6-Bromo-phthalazin-amine
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[15][20] This protocol details the coupling of a halogenated this compound with a boronic acid. We will use 6-Bromo-phthalazin-amine as a readily accessible starting material.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of 6-Bromo-phthalazin-amine.
Detailed Protocol
Materials:
-
6-Bromo-phthalazin-amine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) or a pre-formed catalyst like [Pd(NHC)(sulfide)Cl₂][21]
-
Ligand: SPhos, XPhos, or a similar bulky biaryl phosphine ligand (4-10 mol%)[18][22]
-
Base: K₂CO₃ or K₃PO₄ (2-3 equiv)
-
Solvent: Dioxane/H₂O (e.g., 4:1 v/v) or an environmentally benign solvent like 2-MeTHF[21][23][24]
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-phthalazin-amine, the boronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | High |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | Toluene/H₂O (5:1) | 90 | Good |
| 3 | [Pd(IPr)Cl₂]₂ (2.5) | - | Cs₂CO₃ (2) | DMF | 110 | Moderate |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | Variable |
Note: Yields are qualitative and will vary depending on the specific boronic acid used.
Alternative Cross-Coupling Strategies for this compound
While the Suzuki-Miyaura coupling is highly effective for C-C bond formation, other palladium-catalyzed reactions can be employed to introduce different functionalities.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[11][25][26] This reaction can be used to further functionalize the phthalazine core by coupling a halogenated phthalazine with a primary or secondary amine. The amino group of this compound itself can also potentially act as the nucleophile in a coupling with an aryl halide, although chemoselectivity would be a key consideration if other reactive sites are present. The choice of bulky, electron-rich phosphine ligands is critical for the success of these transformations.[22]
Sonogashira Coupling
To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice.[12][27][28][29][30] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[27]
Heck Reaction
The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene.[13][31][32] This can be a valuable tool for introducing vinyl groups onto the phthalazine scaffold, which can then be further manipulated.
Troubleshooting and Mechanistic Considerations
-
Low Yields: In cases of low product yield, consider screening different ligands, bases, and solvents. The choice of palladium precursor can also have a significant impact.[33]
-
Side Reactions: The formation of byproducts can sometimes be suppressed by adjusting the reaction temperature or the stoichiometry of the reagents.
-
Catalyst Deactivation: The presence of coordinating functional groups on the substrate can sometimes lead to catalyst deactivation. The use of more robust ligands or pre-catalysts can mitigate this issue.[21]
Conclusion
Palladium-catalyzed cross-coupling reactions offer a versatile and powerful platform for the functionalization of the this compound scaffold. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide range of derivatives for applications in drug discovery and development. The protocols and insights provided in this application note serve as a guide for the successful implementation of these transformative reactions.
References
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Scheme 1: Synthetic route to aminophthalazinones 5 and 6. - ResearchGate.
- Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Organometallics - ACS Publications.
- Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF - ResearchGate.
- Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Publishing.
- Pd catalysts for Heck coupling. | Download Scientific Diagram - ResearchGate.
- Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed.
- Application Notes and Protocols for the Functionalization of the Phthalazine Core - Benchchem.
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Visible light amination/Smiles cascade: access to phthalazine derivatives.
- Visible light amination/Smiles cascade: access to phthalazine derivatives - NIH.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH.
- Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review - ResearchGate.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR.
- Buchwald–Hartwig amination - Wikipedia.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives | Request PDF - ResearchGate.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Palladium-Catalyzed Phthalazinone Synthesis Using Paraformaldehyde as Carbon Source | Organic Letters - ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- Sonogashira Coupling - Organic Chemistry Portal.
- 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- 1 Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives M. Manuela M. Raposo*a Ana M. B. A. Sampaioa and G. Kirschb Abstra - Universidade do Minho.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).
- Heck reaction - Wikipedia.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Alkenylsilanol Cross-Coupling Reactions: Method Development and Mechanistic Analysis | IDEALS - University of Illinois.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.
- Heck Reaction - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH.
- Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights - Dalton Transactions (RSC Publishing).
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC - PubMed Central.
- Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC - NIH.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH.
Sources
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- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 19. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 29. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Heck Reaction [organic-chemistry.org]
- 32. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phthalazin-6-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Phthalazin-6-amine Synthesis Challenges
The synthesis of this compound, a key intermediate in pharmaceutical development, presents a unique set of challenges primarily centered around regioselectivity and subsequent functional group transformations. The most common synthetic route involves a multi-step process beginning with the formation of a phthalazinone scaffold, followed by nitration, reduction, and conversion to the final amine. Each of these stages is prone to specific side reactions and purification difficulties that can significantly impact yield and purity. This guide will walk you through these potential pitfalls and provide actionable solutions.
Troubleshooting Guide & FAQs
Section 1: Nitration of Phthalhydrazide - The Regioselectivity Challenge
The critical step in targeting the 6-position on the phthalazine ring is the electrophilic nitration of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). The directing effects of the fused benzene ring and the two amide groups within the hydrazide moiety make this reaction susceptible to the formation of multiple isomers.
Question 1: My nitration of phthalhydrazide resulted in a mixture of products that are difficult to separate. How can I improve the regioselectivity for 6-nitrophthalazin-1(2H)-one?
Answer: This is a very common and anticipated problem. The nitration of phthalhydrazide is not perfectly regioselective and typically yields a mixture of 5-nitro and 6-nitro isomers.
-
Underlying Chemistry: The electron-withdrawing nature of the carbonyl groups in phthalhydrazide deactivates the aromatic ring towards electrophilic substitution. The directing influence of the amide groups can lead to substitution at both the 5 and 6 positions. The reaction conditions, particularly the nitrating agent and temperature, play a crucial role in the isomer ratio. Nitration with a mixture of nitric acid and sulfuric acid is a standard method for aromatic compounds.[1][2][3]
-
Troubleshooting Strategies:
-
Control of Reaction Temperature: Carefully controlling the temperature during the addition of the nitrating agent and throughout the reaction is critical. Lower temperatures (e.g., 0-5 °C) generally favor the formation of the desired 6-nitro isomer, although this can also slow down the reaction rate.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents might offer better regioselectivity. For instance, using a milder nitrating agent or a different acid catalyst could alter the isomer distribution.[4][5]
-
Purification of Isomers: Since the formation of a mixture is highly probable, an effective purification strategy is essential.
-
Fractional Crystallization: The different isomers may have varying solubilities in specific solvents. Experiment with a range of solvents (e.g., ethanol, acetic acid, DMF/water mixtures) to find conditions that allow for the selective crystallization of the 6-nitro isomer.
-
Column Chromatography: While potentially challenging on a large scale, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) can be effective for separating the isomers. Careful monitoring by TLC is crucial to identify the fractions containing the desired product.
-
-
Question 2: I am observing significant amounts of dinitrated byproducts in my reaction mixture. How can I prevent this?
Answer: The formation of dinitrated products occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
-
Troubleshooting Strategies:
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents, to favor mono-nitration.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC. Once the starting material is consumed, quench the reaction promptly to prevent further nitration. As mentioned, lower reaction temperatures will also help to minimize over-nitration.
-
Quenching Procedure: Carefully quench the reaction by pouring it onto ice-water. This will dilute the acid and stop the reaction, preventing the formation of further byproducts.
-
Section 2: Reduction of the Nitro Group
Once the 6-nitrophthalazin-1(2H)-one is isolated, the next step is the reduction of the nitro group to the corresponding amine.
Question 3: My reduction of 6-nitrophthalazin-1(2H)-one is incomplete, or I am seeing side products. What are the best practices for this step?
Answer: Incomplete reduction or the formation of side products such as hydroxylamines or azo compounds can be problematic. The choice of reducing agent and reaction conditions are key to a clean and complete conversion.
-
Common Reducing Agents and Considerations:
-
Tin(II) Chloride (SnCl₂): This is a classic and often reliable method for the reduction of aromatic nitro groups. The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) or in an organic solvent like ethanol.
-
Potential Issue: The workup can be tedious, often requiring careful neutralization to precipitate the tin salts, which can sometimes co-precipitate with the product.
-
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method that often provides high yields. The reaction is performed under a hydrogen atmosphere in the presence of a palladium on carbon catalyst in a suitable solvent like ethanol or methanol.
-
Potential Issue: The catalyst can sometimes be pyrophoric, requiring careful handling. Also, some functional groups can be sensitive to hydrogenation.
-
-
Sodium Dithionite (Na₂S₂O₄): This is a milder reducing agent that can be used in aqueous or mixed aqueous/organic solvent systems.
-
Potential Issue: The reaction may be slower, and the solubility of the starting material can be a limiting factor.
-
-
-
Troubleshooting Strategies:
-
Monitoring the Reaction: Use TLC to monitor the progress of the reduction until all the starting material is consumed.
-
Optimizing Reaction Conditions: Adjust the temperature, reaction time, and amount of reducing agent as needed. For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen.
-
Workup Procedure: For SnCl₂ reductions, ensure complete precipitation and removal of tin salts. For catalytic hydrogenation, the catalyst is simply filtered off.
-
Section 3: Conversion of Aminophthalazinone to Aminophthalazine
To obtain the final product, this compound, the 6-aminophthalazin-1(2H)-one needs to be converted. This is typically a two-step process involving chlorination followed by dechlorination.
Question 4: I am having trouble with the chlorination of 6-aminophthalazin-1(2H)-one. The reaction is messy and the yield is low. What can I do?
Answer: The chlorination of phthalazinones is a common transformation, but the presence of the amino group can complicate the reaction.
-
Chlorinating Agents: Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this conversion.[6] Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃.
-
Troubleshooting Strategies:
-
Protection of the Amino Group: The amino group is nucleophilic and can react with POCl₃. It is highly advisable to protect the amino group before chlorination, for example, by acetylation to form an amide. The protecting group can be removed after the chlorination and subsequent dechlorination steps.
-
Reaction Conditions: The reaction with POCl₃ is typically carried out at reflux. Ensure the reaction is performed under anhydrous conditions, as moisture can decompose the reagents.
-
Workup: The workup involves carefully quenching the excess POCl₃ with ice-water, which is a highly exothermic and potentially hazardous step. This should be done slowly and with vigorous stirring in a well-ventilated fume hood. The product, 1-chloro-6-aminophthalazine (or its protected form), will precipitate and can be collected by filtration.
-
Question 5: The final dechlorination step to get this compound is not working well. What are my options?
Answer: The reductive dechlorination of the 1-chloro-6-aminophthalazine is the final step.
-
Dechlorination Methods:
-
Catalytic Hydrogenation (H₂/Pd-C with a base): This is a very effective method. The reaction is carried out under a hydrogen atmosphere with a palladium on carbon catalyst. A base, such as triethylamine or sodium acetate, is added to neutralize the HCl that is formed during the reaction.
-
Zinc dust in acetic acid: This is another common method for the reduction of chloro-heterocycles.
-
-
Troubleshooting Strategies:
-
Catalyst Activity: Ensure the Pd-C catalyst is active. If the reaction is sluggish, try a fresh batch of catalyst.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation.
-
Base Stoichiometry: Use at least one equivalent of base to neutralize the generated HCl.
-
Reaction Monitoring: Follow the reaction by TLC until the starting material has been completely consumed.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Nitrophthalazin-1(2H)-one
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0-5 °C, add phthalhydrazide (10 g, 0.062 mol) portion-wise, maintaining the temperature below 10 °C.
-
Once the phthalhydrazide has dissolved, add a pre-cooled mixture of concentrated nitric acid (4.5 mL, 0.068 mol) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by fractional crystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 6-Aminophthalazin-1(2H)-one
-
To a solution of 6-nitrophthalazin-1(2H)-one (5 g, 0.024 mol) in ethanol (100 mL), add tin(II) chloride dihydrate (27 g, 0.12 mol).
-
Heat the mixture to reflux and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of 10% sodium hydroxide until the pH is basic (pH > 10) to precipitate the tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, and wash the celite pad with ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Data Summary Table
| Step | Key Reagents | Common Problems | Troubleshooting Solutions |
| Nitration | HNO₃, H₂SO₄ | Poor regioselectivity (isomer formation), Dinitration | Control temperature, optimize nitrating agent, fractional crystallization, chromatography |
| Reduction | SnCl₂, H₂/Pd-C | Incomplete reaction, side product formation | Monitor reaction by TLC, choose appropriate reducing agent, optimize conditions |
| Chlorination | POCl₃, PCl₅ | Low yield, side reactions with amino group | Protect the amino group (e.g., acetylation), use anhydrous conditions, careful workup |
| Dechlorination | H₂/Pd-C, Base; Zn/AcOH | Incomplete reaction, catalyst poisoning | Use active catalyst, add a base to neutralize HCl, monitor reaction progress |
References
-
Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
- Nitration reactions with acid anhydride promoters.
-
Dechlorination – Knowledge and References. Taylor & Francis. [Link]
-
Nitration and aromatic reactivity. ScienceDirect. [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
Sources
- 1. rushim.ru [rushim.ru]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0147798A2 - Nitration reactions with acid anhydride promoters - Google Patents [patents.google.com]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. longdom.org [longdom.org]
Technical Support Center: Optimizing Reaction Conditions for Phthalazin-6-amine Derivatives
Welcome to the technical support center for the synthesis and optimization of Phthalazin-6-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of derivatizing the phthalazine scaffold. Phthalazine derivatives are of significant interest due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[1][2] However, their synthesis, particularly through modern cross-coupling methods, can present unique challenges.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.
Section 1: Core Synthetic Strategies & Initial Considerations
The derivatization of a pre-existing this compound core typically involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, on a halogenated phthalazine precursor. The 6-amino group itself can also be a handle for further functionalization, but this guide will focus on the more common C-C and C-N bond formations on the heterocyclic core.
A typical workflow involves preparing a key intermediate, such as a chloro- or bromo-phthalazine, and then coupling it with a suitable partner (an amine, boronic acid, etc.).
Caption: High-level workflow for this compound derivative synthesis.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful but sensitive.[3][4] The nitrogen atoms within the phthalazine ring can coordinate to the palladium center, potentially interfering with the catalytic cycle, making careful optimization crucial.[5]
FAQ 1: My reaction shows low to no conversion. What are the primary causes and how do I fix it?
This is the most frequent issue. A systematic, step-by-step diagnosis is essential. Do not change multiple variables at once.
Answer: Low conversion is typically traced back to one of five areas: the catalyst's activity, the ligand's effectiveness, the reaction environment (base/solvent), reagent quality, or the inert atmosphere.
Caption: Troubleshooting decision tree for low reaction yield.
In-Depth Analysis:
-
Catalyst Activity: Many protocols use Pd(II) salts (e.g., Pd(OAc)₂) or precatalysts which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[6][7] If this reduction is inefficient, the reaction will not start.
-
Causality: The catalytic cycle for most cross-couplings begins with the oxidative addition of the aryl halide to a Pd(0) center.[3][8] Without sufficient Pd(0), this first, often rate-limiting, step cannot occur.
-
Troubleshooting:
-
Use a Pd(0) Source: Consider starting with a complex that is already in the Pd(0) state, such as Pd₂(dba)₃.
-
Employ Modern Precatalysts: Use well-defined, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3/G4) which are designed for rapid and clean conversion to the active Pd(0) species.[9][10]
-
Check for Palladium Black: The precipitation of black palladium metal indicates catalyst decomposition and death. This can be caused by impurities, incorrect ligand-to-metal ratios, or excessive temperatures.
-
-
-
Ligand Choice: The ligand is not a passive spectator; it dictates the catalyst's stability, solubility, and reactivity. For N-heterocyclic substrates like phthalazines, the right ligand is critical.
-
Causality: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the key steps of oxidative addition and reductive elimination.[5][8][11] The steric bulk promotes the final product-forming step, while the electron-donating character makes the palladium center more nucleophilic and reactive towards the aryl halide.[8][12]
-
Troubleshooting: If using older ligands like PPh₃ fails, switch to a modern biarylphosphine ligand. N-Heterocyclic Carbene (NHC) ligands are also powerful alternatives, known for forming highly stable and active catalysts.[8][13]
-
-
Base and Solvent: The base's role is not just to be a proton scavenger. It is actively involved in the catalytic cycle, particularly in the deprotonation of the amine (Buchwald-Hartwig) or regeneration of the active catalyst (Suzuki).
-
Causality: A base that is too weak will not facilitate the necessary steps, while a base that is too strong can cause substrate or product degradation. The solvent must be able to dissolve all components and be compatible with the chosen base. Anhydrous and oxygen-free conditions are paramount as water and oxygen can deactivate the catalyst and lead to side reactions.[6][14]
-
Troubleshooting:
-
Base Screening: For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For Suzuki, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often used.[10][11]
-
Solvent Purity: Always use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.[11]
-
-
FAQ 2: I'm getting my product, but also significant side products like dehalogenation or homocoupling. Why?
Answer: These side reactions compete with your desired cross-coupling pathway and are often a sign of suboptimal conditions.
-
Dehalogenation (Aryl-X → Aryl-H):
-
Causality: This occurs when the organopalladium intermediate reacts with a proton source (like trace water or the amine itself) before it can couple with the partner. It can also be a sign that the reductive elimination step is slow compared to competing decomposition pathways.
-
Troubleshooting:
-
Ensure Rigorously Anhydrous Conditions: Dry your reagents, glassware, and solvents meticulously.
-
Use a Stronger, Bulkier Base: A base like K₃PO₄ is often less prone to introducing water than K₂CO₃.
-
Choose a Better Ligand: A bulkier ligand that accelerates reductive elimination can outcompete the dehalogenation pathway.
-
-
-
Homocoupling (Boronic Acid → Biaryl):
-
Causality: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the boronic acid partner.[11]
-
Troubleshooting:
-
Improve Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a very large excess can sometimes favor homocoupling.
-
-
Section 3: Systematic Optimization Protocol
When developing a new transformation for a specific this compound derivative, a systematic approach is more efficient than random trial-and-error. Design of Experiments (DoE) is a powerful tool for this.[15]
Step-by-Step Optimization Workflow:
-
Initial Catalyst/Ligand Screen: Set up an array of parallel reactions to test different combinations of palladium sources and ligands. This is the most influential variable. Use a standard set of conditions (e.g., Toluene, K₃PO₄, 100 °C) as your baseline.
-
Base and Solvent Screen: Using the best catalyst/ligand pair from Step 1, screen a matrix of different bases and solvents.
-
Temperature and Concentration Optimization: Fine-tune the reaction temperature and concentration to maximize yield and minimize reaction time.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Rationale |
| Pd Source | XPhos Pd G3, Pd₂(dba)₃ | SPhos Pd G2, Pd(PPh₃)₄ | G-series precatalysts are robust and reliable.[11] Pd(0) sources are a good baseline. |
| Ligand | XPhos, RuPhos, BrettPhos | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich biarylphosphine ligands are generally the most effective for challenging N-heterocyclic substrates.[5][8][16] |
| Base | NaOtBu, LHMDS, K₃PO₄ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Base strength must be matched to the pKa of the coupling partner and stability of the substrate. |
| Solvent | Toluene, Dioxane, THF | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally preferred. A small amount of water is often necessary for Suzuki couplings to facilitate transmetalation.[12] |
| Temperature | 80 - 110 °C | 80 - 100 °C | Start at a moderate temperature and increase if conversion is slow.[14] |
Note: Yields are highly dependent on the specific coupling partners.
Section 4: Experimental Protocols
These are general starting procedures. They must be optimized for your specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the halogenated phthalazine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the halogenated phthalazine (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., SPhos Pd G2, 2 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the solid mixture by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C).
-
Monitoring & Work-up: Follow the same procedure as described in Protocol 1 for monitoring and work-up.
Section 5: Purification & Characterization Challenges
This compound derivatives can be challenging to purify due to their polarity and potential for coordination to silica gel.
-
Chromatography: Consider using a less acidic stationary phase like alumina or treating your silica gel with triethylamine (typically 1% in the eluent) to prevent streaking and improve recovery.
-
Characterization: In ¹H NMR, be aware of potential peak broadening for the N-H protons. Full characterization using ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR is essential to confirm the structure. The solubility of some derivatives can be low, sometimes requiring the use of solvents like DMSO-d₆ for NMR analysis.[17]
This guide provides a foundational framework for troubleshooting and optimizing the synthesis of this compound derivatives. Success in this area relies on a methodical approach, careful attention to experimental detail, and an understanding of the chemical principles governing these powerful reactions.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Benchchem. (n.d.).
- Al-Suwaidan, I. A., et al. (2018). Development of N‐heterocyclic ligands towards cross‐coupling reactions.
- Johnson & Johnson. (2025).
- McNally, A., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Abdel-Wahab, B. F., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH.
- Wikipedia. (n.d.). Cross-coupling reaction.
- El-Sayed, N. N. E., et al. (2022). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Kinzel, T., et al. (2010).
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- University of Nottingham. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
- Royal Society of Chemistry. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Al-Tel, T. H. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH.
- Sigma-Aldrich. (n.d.).
- Mohamed, S. B., et al. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities.
- Kashani, S. K., et al. (2023).
- Ghaffari, F., et al. (2021). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions.
- Kumar, A., et al. (2016). Optimization of reaction parameters for Buchwald-Hartwig amination...
- Chen, Y.-L., et al. (2019).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Singh, S., & Kumar, S. (2019).
- Wikipedia. (n.d.).
- El-Gendy, A. A., et al. (2025). Recent Developments in Chemistry of Phthalazines.
- Singh, S., & Kumar, S. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- Mistry, N. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?.
- PubChemLite. (n.d.). This compound (C8H7N3).
- Vaughan, W. R., et al. (n.d.).
- Smitasingh, P., et al. (2018).
- Demian, Y. Y., et al. (2023). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI.
- Bunce, R. A., et al. (2012). Efficient synthesis of selected phthalazine derivatives.
- Dutkiewicz, M., et al. (2021).
- Google Patents. (2017). WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.
Sources
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- 2. longdom.org [longdom.org]
- 3. fiveable.me [fiveable.me]
- 4. クロスカップリング反応用触媒 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
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- 14. researchgate.net [researchgate.net]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phthalazin-6-amine Crystallization & Purification
Welcome to the technical support guide for the crystallization and purification of Phthalazin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving crystalline this compound of high purity is critical for obtaining reliable biological data, ensuring reproducibility in downstream applications, and meeting regulatory standards. This guide provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound relevant to its purification?
This compound is a heterocyclic aromatic amine.[1] Its structure, featuring a rigid phthalazine core and a primary amine group, dictates its physicochemical behavior. Key properties include:
-
Polarity: The presence of nitrogen atoms and the amine group makes it a polar molecule, capable of hydrogen bonding.
-
Solubility: Like many heterocyclic amines, it exhibits moderate solubility in polar organic solvents like alcohols (ethanol, methanol) and acetone, and limited solubility in nonpolar solvents like hexanes or petroleum ether.[2][3] Its solubility is highly temperature-dependent, a crucial principle for recrystallization.[2][4]
-
Basicity: The amine group is basic, allowing for the formation of salts (e.g., hydrochloride salts) upon treatment with acid.[5][6] This property can be exploited for purification.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Impurities can arise from starting materials, side reactions, or degradation. Common contaminants may include:
-
Unreacted starting materials or reagents.
-
Isomeric byproducts formed during the synthesis of the phthalazine ring.[7]
-
Oxidation products, as aromatic amines can be sensitive to air and light.[8]
-
Residual solvents from the reaction workup.
Q3: Why is a single-solvent system often challenging for this compound?
Finding a single solvent that meets the ideal criteria for recrystallization—high solubility at high temperatures and low solubility at low temperatures—can be difficult.[9] this compound might be too soluble in a solvent like methanol even when cold, leading to poor recovery, or too insoluble in a solvent like hexane even when hot. A mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) often provides the necessary nuanced control over solubility to achieve high yield and purity.[3]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent environment, or when the rate of cooling is too rapid for crystal nucleation and growth to occur in an orderly fashion.[10] The compound separates as a liquid phase instead of a solid crystalline phase.
Solutions:
-
Reduce the Cooling Rate: This is the most critical first step. An ideal crystallization involves slow cooling to allow for the formation of a stable crystal lattice.[10] Avoid placing the flask directly into an ice bath from a hot solution. Allow it to cool slowly to room temperature on a benchtop (insulated with a few paper towels), and only then move it to an ice bath to maximize recovery.
-
Add More Solvent: The concentration of your compound may be too high. Re-heat the solution until the oil fully redissolves, then add a small amount (10-15% more) of the primary ("good") solvent. This lowers the supersaturation point, giving the molecules more time and space to align into a crystal lattice as it cools.
-
Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. If using a mixed-solvent system, try increasing the proportion of the "good" solvent in which the compound is more soluble.
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[9]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[9]
-
Q2: My final crystal yield is consistently low (<50%). How can I improve recovery?
Causality: A low yield typically indicates that a significant amount of the product remains dissolved in the mother liquor after filtration.[10] This can be due to several factors.
Solutions:
-
Minimize Solvent Volume: The most common cause is using an excessive amount of solvent to dissolve the crude product.[10] Use only the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.
-
Optimize the Solvent System: In a mixed-solvent system, you may have too much of the "good" solvent. After dissolving the solid in the "good" solvent, add the "poor" solvent (antisolvent) dropwise at an elevated temperature until persistent cloudiness is observed, then add a drop or two of the "good" solvent to redissolve it. This ensures the solution is perfectly saturated.
-
Ensure Complete Cooling: Maximize precipitation by cooling the solution in an ice-water bath for at least 20-30 minutes before filtration. Lower temperatures decrease the solubility of the compound.[4]
-
Check the Mother Liquor: After filtration, try cooling the mother liquor further or evaporating a portion of the solvent to see if more crystals form. If a significant amount precipitates, it confirms that the initial crystallization conditions were suboptimal.
Q3: The crystals form almost instantly as a fine powder upon cooling. Is this a problem?
Causality: Yes, this is often a problem. Rapid precipitation, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of recrystallization.[10] This happens when the solution is too concentrated or cools too quickly.
Solutions:
-
Increase Solvent Volume: The solution is likely too supersaturated. Re-heat to dissolve the solid, add 10-20% more of the "good" solvent, and re-cool slowly. The goal is for crystals to begin appearing after about 5-10 minutes of cooling, not instantly.[10]
-
Insulate the Flask: To slow the cooling rate, cover the top of the Erlenmeyer flask with a watch glass and place it on a cork ring or folded paper towels. This prevents rapid heat loss.[10]
Q4: My final product has a persistent yellow or brown color. How can I decolorize it?
Causality: Color is often due to highly conjugated, polar impurities or oxidation byproducts. These can be effectively removed using activated carbon.
Protocol:
-
Dissolve the impure this compound in the minimum amount of a suitable hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
-
Gently swirl the mixture and reheat to boiling for 2-5 minutes. The carbon will adsorb the colored impurities.
-
Perform a hot gravity filtration using a fluted filter paper to remove the carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Allow the clear, filtered solution to cool slowly to obtain decolorized crystals.
Q5: Standard recrystallization isn't removing a key impurity. What is a more advanced strategy?
Causality: If an impurity has very similar solubility properties to this compound, simple recrystallization may be ineffective. In such cases, leveraging the basicity of the amine group is a powerful strategy.
Advanced Strategy: Purification via Salt Formation
The principle here is to convert the basic amine into an ionic salt, which will have drastically different solubility properties from the neutral, non-basic impurity.[5][6]
Protocol:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent like ethyl acetate or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring. The this compound hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove the now-soluble impurity.
-
Recrystallization of the Salt: The hydrochloride salt itself can be recrystallized from a polar solvent system like ethanol/water to achieve very high purity.
-
Neutralization (Optional): To recover the free base, dissolve the purified salt in water and add a base (e.g., aqueous sodium bicarbonate or dilute NaOH) until the solution is basic. The neutral this compound will precipitate and can be collected by filtration, washed with water, and dried.
Section 3: Standard Experimental Protocol
Recrystallization of this compound using a Mixed-Solvent System (Ethanol/Water)
This protocol is a robust starting point for achieving high purity.
-
Solvent Selection: Place ~50 mg of crude this compound into a test tube. Add ethanol dropwise at room temperature. If it dissolves easily, ethanol is not a good primary solvent. If it is sparingly soluble, proceed. Heat the mixture; if it dissolves completely, it is a good candidate solvent. Assuming it dissolves well in hot ethanol but not cold, water can be used as the antisolvent.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add ~10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions (0.5-1.0 mL) until the solid has just dissolved completely. Avoid adding a large excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration at this stage.
-
Add Antisolvent: While the solution is still hot, add deionized water dropwise until you observe persistent turbidity (cloudiness).
-
Clarify Solution: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again. The solution is now perfectly saturated.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Crystal formation should begin within 15-20 minutes.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield. A sharp melting point range indicates high purity.[9]
Section 4: Data Presentation
Table 1: Solvent Selection Guide for this compound Crystallization
| Solvent System | Type | Role of Each Solvent | Application Notes |
| Ethanol / Water | Mixed (Antisolvent) | Ethanol: Primary solvent (good solubility when hot). Water: Antisolvent (poor solubility). | Excellent for controlled precipitation. Good for removing nonpolar impurities. |
| Ethyl Acetate / Hexane | Mixed (Antisolvent) | Ethyl Acetate: Primary solvent. Hexane: Antisolvent. | Effective for compounds with intermediate polarity. Good for removing polar impurities.[3] |
| Isopropanol | Single | Primary solvent. | May work if the solubility curve is steep. Risk of lower yield if solubility is high at room temp. |
| Acetone | Single | Primary solvent. | Similar to isopropanol. Its high volatility can sometimes lead to premature crystallization at the solvent line.[2] |
Section 5: Visual Workflows & Diagrams
Diagram 1: Troubleshooting Crystallization Failures
This decision tree provides a logical workflow for diagnosing and solving common issues during the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
Section 6: References
-
Vertex AI Search. (n.d.). Recrystallization and Crystallization. Retrieved January 2, 2026.
-
Solubility of Things. (n.d.). Phthalazine. Retrieved January 2, 2026, from .
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 2, 2026, from .
-
Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved January 2, 2026, from .
-
Chemsrc. (2025, September 6). This compound hydrochloride | CAS#:2064122-16-1. Retrieved January 2, 2026, from .
-
Google Patents. (n.d.). US11390608B2 - Crystalline forms of phthalazinone compound. Retrieved January 2, 2026, from .
-
National Institutes of Health. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved January 2, 2026, from .
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 2, 2026, from .
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 2, 2026, from .
-
PubChemLite. (n.d.). This compound (C8H7N3). Retrieved January 2, 2026, from .
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 2, 2026, from .
-
YouTube. (2020, January 10). Recrystallization. Retrieved January 2, 2026, from .
-
ResearchGate. (2012, August). Efficient synthesis of selected phthalazine derivatives. Retrieved January 2, 2026, from .
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- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Phthalazin-6-amine Reactions
Welcome to the technical support center for Phthalazin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this valuable heterocyclic scaffold. Phthalazine derivatives are prevalent in pharmacologically active compounds, known for activities such as PARP inhibition and antihypertensive effects.[1][2] Therefore, achieving high yields and purity in their synthesis and functionalization is critical.
This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my reaction. What are the recommended solvents?
A1: this compound, like many nitrogen-containing aromatic compounds, has limited solubility in water but shows better solubility in organic solvents.[3]
-
Common Solvents: For reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points, especially for heating.
-
Protic Solvents: Alcohols such as ethanol and butanol can also be effective, particularly for nucleophilic substitution reactions, often at reflux temperatures.[1]
-
Ethereal & Aromatic Solvents: Solvents like Dioxane and Toluene are frequently used for cross-coupling reactions, but solubility might be limited at room temperature.
-
Solubility Enhancement: Solubility is generally temperature-dependent; warming the mixture can significantly improve dissolution.[3] However, always ensure your starting material is fully dissolved before adding reagents that might initiate a reaction, as poor solubility can lead to inconsistent results and low yields.
Q2: I am trying to synthesize this compound from 6-chlorophthalazine and ammonia. The yield is poor. Is Nucleophilic Aromatic Substitution (SNAr) the right approach?
A2: Yes, Nucleophilic Aromatic Substitution (SNAr) is a viable method, but it requires careful optimization. The phthalazine ring system is electron-deficient, which facilitates nucleophilic attack, but several factors can lead to low yields.
-
Mechanism & Activation: In an SNAr reaction, the nucleophile (ammonia or an ammonia equivalent) attacks the carbon bearing the leaving group (chloride). The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[4] Unlike typical SNAr on benzene rings which requires strong electron-withdrawing groups (like nitro groups) in the ortho/para positions to stabilize this intermediate, the inherent electron-deficient nature of the diazine (two nitrogen atoms) system in phthalazine activates the ring for substitution.[5]
-
Common Pitfalls & Solutions:
-
Insufficient Temperature/Pressure: Direct amination with ammonia often requires high temperatures and pressures (using a sealed vessel or autoclave) to proceed at a reasonable rate.
-
Base Strength: While ammonia is the nucleophile, a stronger, non-nucleophilic base may be needed to neutralize the HCl generated in situ, which can protonate and deactivate the starting amine. However, very strong bases can promote side reactions.[6]
-
Alternative Ammonia Sources: Consider using a surrogate for ammonia, such as benzophenone imine followed by hydrolysis, or using a palladium-catalyzed Buchwald-Hartwig amination, which often proceeds under milder conditions with higher yields.[7]
-
Troubleshooting Guide: Low Yields in Key Reactions
Issue 1: My Buchwald-Hartwig amination to synthesize this compound from a halo-phthalazine is giving low yield and significant hydrodehalogenation.
This is a common problem in palladium-catalyzed cross-coupling reactions. Hydrodehalogenation (replacement of the halide with hydrogen) is a major competing side reaction.
Plausible Causes & Solutions
| Cause | Explanation & Rationale | Recommended Solution |
| Incorrect Ligand Choice | The ligand is crucial for stabilizing the palladium catalyst and facilitating the desired reaction pathway (reductive elimination). Bulky, electron-rich phosphine ligands are generally preferred as they accelerate reductive elimination, outcompeting side reactions.[7] | Switch to a sterically hindered biarylphosphine ligand such as XPhos , t-BuXPhos , or RuPhos . These have proven effective for coupling with a wide range of amines.[8] |
| Base is Too Strong or Weak | The base activates the amine for coordination to the palladium center. A base that is too strong (like KOtBu) can sometimes promote hydrodehalogenation, especially with certain substrates. A base that is too weak (like K₂CO₃) may result in a very slow or incomplete reaction.[9] | Sodium tert-butoxide (NaOtBu) is often the base of choice. For sensitive substrates, consider a weaker base like Lithium bis(trimethylsilyl)amide (LiHMDS) or a carbonate like Cs₂CO₃ . |
| Catalyst Deactivation | The active Pd(0) catalyst can be sensitive to oxygen or can form inactive palladium black. The amine substrate itself or impurities can sometimes poison the catalyst. | Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).[1] Use degassed solvents. Consider using a pre-catalyst that is more stable and forms the active Pd(0) species in situ. |
| Solvent Effects | The solvent influences the solubility of reactants and the stability of intermediates in the catalytic cycle. | Toluene and Dioxane are standard solvents. For less reactive aryl chlorides, a more polar solvent like tert-butanol can sometimes be beneficial. |
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.
Issue 2: My Suzuki coupling on a 6-amino-X-halo-phthalazine derivative is failing. The starting material is recovered or decomposes.
Introducing an aryl or heteroaryl group via Suzuki coupling is a key transformation. The free amine at the 6-position can complicate the reaction.
Plausible Causes & Solutions
| Cause | Explanation & Rationale | Recommended Solution |
| Amine Group Interference | The free amine can act as a ligand for the palladium catalyst, potentially inhibiting its activity or preventing the formation of the active catalytic species. | Protect the amine group. Convert the -NH₂ group to a carbamate (e.g., Boc) or an amide. This temporarily masks its coordinating ability. The protecting group can be removed in a subsequent step. |
| Incorrect Base/Solvent System | The Suzuki reaction requires a base to activate the boronic acid for transmetalation.[10] The choice is critical and substrate-dependent. An incompatible base/solvent combination can lead to decomposition of the boronic acid or the substrate. | A common and effective system is an aqueous solution of Na₂CO₃ or K₃PO₄ with a solvent like Dioxane or Toluene/Ethanol mixture .[11] For base-sensitive substrates, milder conditions using potassium fluoride (KF) can be employed.[10] |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form cyclic boroxines upon storage, which are often less reactive. They can also undergo protodeboronation (loss of the boron group) under harsh conditions. | Use fresh, high-quality boronic acid. If degradation is suspected, consider using a more stable boronate ester (e.g., a pinacol ester). |
| Low Catalyst Activity | For challenging substrates, a standard catalyst like Pd(PPh₃)₄ may not be active enough. | Use a more active catalyst system, such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) or a pre-formed palladium-carbene complex (e.g., PEPPSI catalysts).[12] |
Catalytic Cycle of Suzuki Coupling
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination to Synthesize this compound
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add the halo-phthalazine (1.0 mmol), the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Sodium tert-butoxide, 1.4 mmol). Then add the amine source (e.g., benzophenone imine, 1.2 mmol, if used as an ammonia surrogate).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a solvent like Ethyl Acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: If using benzophenone imine, the resulting imine can be hydrolyzed with aqueous acid (e.g., 1M HCl) to yield the primary amine. The crude product is then purified by column chromatography on silica gel or recrystallization to afford this compound.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol assumes the use of a protected 6-amino-X-halo-phthalazine.
-
Preparation: In a round-bottom flask, combine the protected halo-phthalazine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add the solvent system (e.g., Dioxane/Water 4:1, 10 mL) followed by the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
References
-
BenchChem. Application Notes and Protocols for the Functionalization of the Phthalazine Core.
-
Allu, S., et al. (2016). Visible light amination/Smiles cascade: access to phthalazine derivatives. Chemical Communications, 52(58), 8074-8077.
-
Allu, S., et al. (2016). Visible light amination/Smiles cascade: access to phthalazine derivatives. RSC Publishing.
-
Chen, S-P., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(7), 1779.
-
Bunce, R. A., et al. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123–126.
-
Solubility of Things. Phthalazine - Solubility of Things.
-
El-Sayed, N., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14066-14083.
-
Gommaa, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
-
Samir, R., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute, 35(1), 31.
-
El-Sayed, N., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH.
-
Ghorab, M. M., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Acta Pharmaceutica, 67(3), 325-343.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Stegent, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.
-
ResearchGate. Strategies for the syntheses of phthalazine derivatives.
-
Castle, R. N., & Aldous, D. L. The Preparation of Some Phthalazines and Related Substances. ElectronicsAndBooks.
-
Gommaa, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
-
ResearchGate. (2020). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation.
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
-
Wang, X., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
Journal of Chemical and Pharmaceutical Research. (2016). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Ali, M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Wieczorek, E., et al. (2018). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH.
-
Wu, J., & Li, J. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. MDPI.
Sources
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- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Phthalazin-6-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Phthalazin-6-amine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. This compound is a critical building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. However, its synthesis, particularly when starting from asymmetrically substituted precursors like 4-nitrophthalic acid, is often plagued by side reactions that can complicate purification and reduce yields.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality of common experimental issues. We will address specific problems in a question-and-answer format, offering both mechanistic explanations and actionable troubleshooting protocols to help you validate your results and optimize your synthesis.
Section 1: The Primary Synthetic Pathway: A Reference Protocol
A common and cost-effective route to this compound begins with the cyclization of 4-nitrophthalic acid with hydrazine, followed by the reduction of the nitro group. This two-step process, while straightforward in principle, requires careful control to minimize side reactions.
Overall Reaction Scheme
Caption: Proposed Synthetic Pathway to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis. Each question is followed by an expert analysis of the underlying causes and a set of practical solutions.
Problem 1: Formation of an Inseparable Isomeric Impurity
Question: My final product shows two distinct but very similar spots on TLC, and the NMR spectrum is complex, suggesting the presence of an isomer. What is this impurity and how can I prevent it?
Answer:
-
Causality and Mechanism: This is the most frequent side reaction in this synthesis and arises from the non-regioselective attack of hydrazine on the 4-nitrophthalic anhydride intermediate (which forms in situ under heating). Hydrazine, a symmetrical nucleophile, can attack either of the two non-equivalent carbonyl carbons of the anhydride. This leads to two different carboxyl hydrazide intermediates, which upon cyclization, produce a mixture of 6-nitro and 7-nitrophthalhydrazide. The subsequent reduction step converts this mixture into the corresponding 6-amino and 7-amino isomers, which are often very difficult to separate due to their similar polarities.
Caption: Competing Pathways for Isomer Formation.
-
Troubleshooting and Solutions:
-
Kinetic Control: Lowering the reaction temperature during the addition of hydrazine hydrate can sometimes favor one isomer over the other. Start the reaction at 0-5 °C and allow it to warm slowly to room temperature before refluxing.
-
Solvent Polarity: The choice of solvent can influence the regioselectivity. While often performed in water or acetic acid, experimenting with solvents like ethanol or n-butanol may alter the isomer ratio.[1]
-
Purification Strategy: If isomer formation is unavoidable, the most reliable solution is careful purification.
-
Intermediate Stage: It is often easier to separate the nitro-isomers than the amino-isomers. Attempt to purify the 6-nitrophthalhydrazide from its isomer via fractional crystallization or column chromatography before proceeding to the reduction step.
-
Final Stage: For separating the final amines, use a high-resolution silica gel column with a carefully optimized eluent system. A gradient elution starting from dichloromethane and slowly increasing the polarity with methanol (e.g., 0% to 5% MeOH) is a good starting point. Adding a small amount of triethylamine (0.1%) can prevent tailing on the column.
-
-
Problem 2: Formation of N-Aminophthalimide Byproduct
Question: I've isolated a byproduct with the same mass as my desired phthalhydrazide intermediate, but its IR and NMR spectra are different. The IR shows two distinct C=O stretches. What is it?
Answer:
-
Causality and Mechanism: You have likely formed the N-aminophthalimide isomer. This arises from a competing cyclization pathway. The formation of the six-membered phthalazine ring is a 6-endo cyclization, which is thermodynamically favored. However, under certain conditions, a kinetically favored 5-exo cyclization can occur, leading to the five-membered N-aminophthalimide ring.[2] This side reaction is particularly common when using precursors like phthalic anhydride.[3]
Caption: 6-Endo vs. 5-Exo Cyclization Pathways.
-
Troubleshooting and Solutions:
-
Promote Thermodynamic Control: Ensure the reaction is heated for a sufficient duration at reflux. The higher energy input helps overcome the kinetic barrier for the 5-exo product to revert and form the more stable 6-endo product.
-
pH Control: The reaction is often catalyzed by acid. Using glacial acetic acid as a solvent or co-solvent can promote the desired cyclization to the phthalazinone derivative.[4]
-
Reaction Conditions: Performing the reaction in refluxing ethanol or n-butanol with hydrazine hydrate is a common method to favor the formation of the phthalazine ring system.[1]
-
Problem 3: Incomplete Nitro Group Reduction
Question: My final product is yellow and contains significant amounts of the nitro-intermediate. My catalytic hydrogenation seems inefficient.
Answer:
-
Causality and Mechanism: Incomplete reduction is a common issue in catalytic hydrogenation. The causes can range from poor catalyst quality to the presence of catalyst poisons. Sulfur-containing compounds, strong coordinating amines, and certain metal ions can deactivate the Palladium on Carbon (Pd/C) catalyst. Furthermore, insufficient hydrogen pressure or poor mixing can lead to a slow or stalled reaction.
-
Troubleshooting and Solutions:
-
Catalyst Quality: Always use a fresh, high-quality catalyst from a reputable supplier. If the bottle has been open for a long time, its activity may be compromised.
-
Catalyst Loading: A typical loading is 5-10 mol% of Palladium. If the reaction is slow, consider increasing the loading to 15 mol%.
-
Solvent and Additives: Ensure the solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) is degassed and of high purity. The addition of a small amount of acetic acid can sometimes accelerate the reduction of aromatic nitro groups.
-
Hydrogen Pressure: While often feasible at atmospheric pressure (balloon), using a Parr hydrogenator at elevated pressure (50 psi) will significantly increase the reaction rate and drive it to completion.
-
Alternative Reducing Agents: If catalytic hydrogenation remains problematic, consider alternative chemical reducing agents. A reliable method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol. This method is robust and less susceptible to poisoning.
-
Section 3: Key Protocols and Data
Table 1: Common Impurities and Identification
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| This compound | C₈H₇N₃ | 145.16 | Desired Product. Characteristic aromatic amine signals in ¹H NMR. |
| Phthalazin-7-amine | C₈H₇N₃ | 145.16 | Isomeric Impurity. Slightly different chemical shifts in the aromatic region of ¹H NMR compared to the 6-amino isomer. Often co-elutes on TLC. |
| 6-Nitrophthalhydrazide | C₈H₅N₃O₃ | 191.14 | Unreacted Intermediate. Yellow solid. Distinctive downfield aromatic signals due to the electron-withdrawing NO₂ group. |
| N-Amino-4-nitrophthalimide | C₈H₅N₃O₄ | 207.14 | Byproduct. Two C=O stretches in IR spectrum (~1770 and 1710 cm⁻¹). |
Protocol 1: Synthesis of 6-Nitrophthalhydrazide (Optimized for Regioselectivity)
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrophthalic acid (10.0 g, 47.4 mmol) in glacial acetic acid (100 mL).
-
Hydrazine Addition: Cool the suspension to 15-20 °C in a water bath. Add hydrazine hydrate (80% solution, 3.5 mL, ~59.2 mmol) dropwise over 20 minutes with vigorous stirring. The color may change to a deep yellow or orange.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. A yellow precipitate will form.
-
Workup: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid cake thoroughly with cold water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove acetic acid and any unreacted starting materials.
-
Drying: Dry the resulting yellow solid in a vacuum oven at 80 °C overnight.
-
Characterization: The product should be analyzed by ¹H NMR to assess the isomeric ratio before proceeding.
Protocol 2: Reduction of 6-Nitrophthalhydrazide to this compound
-
Setup: To a 500 mL flask, add the 6-nitrophthalhydrazide (5.0 g, 26.1 mmol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 0.75 g) to the suspension under a nitrogen or argon atmosphere.
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or a Parr apparatus (50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC (the yellow starting material spot should disappear and a new, UV-active spot for the amine should appear).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric; do not allow the filter cake to dry completely in the air. Quench the Celite pad with water immediately after filtration.
-
Isolation: Evaporate the ethanol filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield this compound as a pale solid.
Section 4: References
-
El-Gendy, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
-
Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]
-
Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]
-
Raposo, M. M. M., et al. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Molbank. [Link]
-
Samir, B., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]
-
Samir, B., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]
-
Chen, C-T., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. [Link]
-
Khan, I., & Zaib, S. (2021). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]
-
Bunce, R. A., et al. (2011). Efficient synthesis of selected phthalazine derivatives. Organic Chemistry International. [Link]
-
El-Hashash, M. A., et al. (2017). Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. Egyptian Journal of Chemistry. [Link]
-
Chen, C-T., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthetic route to aminophthalazinones 5 and 6. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study | MDPI [mdpi.com]
- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phthalazin-6-amine from Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Phthalazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this important heterocyclic amine. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind each experimental choice, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Troubleshooting Guide
This section addresses specific, problem-oriented challenges you may face during the purification of this compound.
Q1: My crude product is a dark, oily, or gummy residue instead of a solid. What is the appropriate first step?
A1: An oily or non-crystalline crude product is a common issue, often indicating the presence of significant impurities that depress the melting point and inhibit crystallization.[1] Attempting direct recrystallization is typically inefficient in this scenario.
The most robust initial step is to perform flash column chromatography.
-
Causality: Chromatography is a separatory technique based on the differential partitioning of components between a stationary phase and a mobile phase.[2] It is highly effective at removing the diverse impurities (e.g., unreacted starting materials, solvent residues, and by-products) that cause the oily consistency, providing a solid, partially purified material that is much more amenable to subsequent recrystallization.[1]
-
Recommended Action:
-
Dissolve a small amount of the crude oil in a solvent like dichloromethane or ethyl acetate.
-
Perform Thin-Layer Chromatography (TLC) analysis using various solvent systems (see Section 2, Q3 for guidance) to find an eluent that provides good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for this compound.[2]
-
Purify the bulk of the material using flash column chromatography with the optimized eluent system.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The resulting product should be a solid, which can then be further purified by recrystallization if necessary.
-
Q2: I am seeing persistent colored impurities (e.g., yellow, brown) in my this compound, even after multiple recrystallizations. How can I remove them?
A2: Colored impurities in phthalazine derivatives are often highly conjugated organic molecules that can be challenging to remove if their solubility profile is similar to the product.[2]
Troubleshooting Steps:
-
Activated Charcoal Treatment: For minor color bodies, treatment with activated charcoal during recrystallization is a fast and effective method.
-
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules responsible for the color, while having a lower affinity for your smaller, target molecule.
-
Protocol: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the crude product's weight). Swirl and gently heat the mixture for a few minutes. Perform a hot filtration through a pad of celite or filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.[2]
-
Caution: Using too much charcoal can lead to significant product loss due to non-specific adsorption.[2]
-
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography is the most definitive method for removing stubborn colored impurities.[2]
-
Causality: The high surface area and polarity of the silica gel stationary phase allow for strong interaction and separation of polar, colored impurities from the less polar product under the right eluent conditions.
-
Protocol: Follow the detailed protocol for flash column chromatography in Section 3 . Pay close attention to TLC analysis to ensure the colored bands are well-separated from the product band.
-
Q3: During column chromatography, my product is co-eluting with an impurity. What are my options?
A3: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in the chosen eluent system.
Optimization Workflow:
-
Adjust Eluent Polarity:
-
Fine-Tune the Ratio: If using a two-solvent system (e.g., ethyl acetate/hexanes), make very small, incremental changes to the ratio. A slight decrease in polarity may allow the impurity to elute slower, or a slight increase may push your product faster.
-
Change Solvents: The unique chemical properties of different solvents can alter selectivity. Try replacing one of the eluent components. For example, if using ethyl acetate/hexanes, try dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase:
-
Causality: Different stationary phases offer different separation mechanisms. While silica gel is acidic and separates based on polarity, other materials can provide alternative selectivities.
-
Options:
-
Alumina (Al₂O₃): Can be basic, neutral, or acidic. Basic alumina is particularly useful for purifying basic compounds like amines, as it can reduce the "tailing" often seen on silica gel.
-
Reversed-Phase Silica (C18): A non-polar stationary phase where a more polar mobile phase is used (e.g., water/acetonitrile). In this system, polar compounds elute first. This is a powerful alternative if normal-phase chromatography fails.
-
-
-
Consider a Chemical Solution:
-
If the impurity is acidic or neutral, you can switch to an Acid-Base Extraction to remove it from the mixture before attempting chromatography again. See Section 2, Q4 for details.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers general questions about purification strategies and methodologies for this compound.
Q1: What is the best initial approach for purifying crude this compound?
A1: The best initial approach depends on the physical state of your crude product.
Caption: Initial Purification Strategy Decision Tree.
-
If your product is a solid: Recrystallization is often the quickest and most efficient first step.[3] It can rapidly remove a significant amount of impurities.
-
If your product is an oil or gum: Column chromatography is the recommended first step to remove impurities that prevent crystallization.[1]
Q2: How do I choose the right solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Phthalazine derivatives often show good solubility in polar organic solvents like ethanol, methanol, and acetone.[4]
Solvent Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that did not show good solubility. If the compound dissolves completely upon heating, it is a promising solvent.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a large amount of high-quality crystals is your best choice.
-
Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy.[2] Allow this to cool slowly.
| Solvent Class | Example Solvents | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good primary solvents.[4] |
| Esters | Ethyl Acetate | Good primary or co-solvent. |
| Ketones | Acetone | Can be effective, but its low boiling point can be a challenge.[4] |
| Hydrocarbons | Hexanes, Heptane | Typically used as the "poor" solvent in a pair. |
| Aqueous | Water | Phthalazine compounds are generally sparingly soluble in water.[4] Can be used as a "poor" solvent or for washing. |
Q3: How do I select an appropriate eluent system for flash column chromatography?
A3: The selection of a mobile phase (eluent) is done empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4 , which ensures good separation and a reasonable elution time.[2]
General Strategy:
-
Start with a moderately polar solvent system. Given the amine and heterocyclic nature of the molecule, a good starting point is a mixture of a non-polar and a polar solvent.
-
Spot a dilute solution of your crude material on a silica gel TLC plate.
-
Develop the plate in your chosen solvent system.
-
Visualize the spots (usually under UV light).
-
Adjust the solvent ratio to achieve the target Rf.
-
If Rf is too high (>0.5): The eluent is too polar. Decrease the amount of the polar solvent (e.g., go from 50% EtOAc/Hexanes to 30% EtOAc/Hexanes).
-
If Rf is too low (<0.1): The eluent is not polar enough. Increase the amount of the polar solvent.
-
| Starting Solvent Systems for TLC Analysis | Notes |
| 20-50% Ethyl Acetate in Hexanes | A standard starting point for many organic compounds.[2] |
| 2-10% Methanol in Dichloromethane | A more polar system, useful if the compound does not move in EtOAc/Hexanes. |
| 50-100% Diethyl Ether in Hexanes | Offers different selectivity compared to ethyl acetate. |
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, absolutely. Acid-base extraction is a highly effective and often underutilized technique for purifying amines.
Causality: this compound contains a basic amino group. In the presence of an aqueous acid (like HCl), this group becomes protonated, forming a water-soluble ammonium salt.[5] Neutral or acidic organic impurities will remain in the organic layer. This allows for a clean separation. The process is then reversed: the aqueous layer is made basic, which deprotonates the ammonium salt back to the neutral, organic-soluble amine, allowing it to be extracted back into a fresh organic layer.[5]
Caption: Workflow for Acid-Base Extraction of this compound.
See Section 3 for the full experimental protocol.
Q5: What analytical techniques should I use to assess the purity of my final product?
A5: A combination of methods should be used to confidently determine the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot. Run it against your crude material to confirm impurities have been removed.
-
Melting Point Determination: Pure crystalline solids have sharp, defined melting points. Impurities typically cause the melting point to be depressed and broaden the melting range.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of high purity.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[] Techniques like LC-MS can be used to quantify purity by integrating the peak area of the product versus impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method. A pure sample will show a single, sharp peak. The area under the curve can be used to calculate purity (e.g., >98%).[]
Section 3: Detailed Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, place your crude, solid this compound. In a separate beaker, heat a suitable recrystallization solvent (e.g., ethanol) to its boiling point.
-
Add the minimum amount of the hot solvent to the crude product while stirring and heating until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Swirl and heat gently for 2-5 minutes.[2]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper or a pad of celite in a pre-heated funnel to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.2-0.4.[2]
-
Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the chosen eluent (or a less polar starting solvent like hexane). Pour the slurry into the column and allow the silica to settle into an evenly packed bed without air bubbles.[2] Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this sample to the top of the column.[2]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Use positive pressure (air or nitrogen) to maintain a steady flow rate. If a gradient elution is required, gradually increase the polarity of the solvent system over time.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[9]
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Note: If using ethyl acetate, the aqueous layer will be the bottom layer; if using dichloromethane, it will be the top layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
Combine and Basify: Combine all the acidic aqueous extracts. Slowly add a concentrated base (e.g., 5M NaOH) with cooling and stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral this compound will precipitate or form an oil.[5]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., dichloromethane). Shake to extract the neutral amine back into the organic layer.[5]
-
Isolation: Drain the organic layer. Repeat the back-extraction with fresh organic solvent twice more. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
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- 7. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Phthalazin-6-amine
Welcome to the technical support center for the synthesis of Phthalazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this compound synthesis. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible process.
I. Overview of the Synthetic Strategy
The synthesis of this compound on a larger scale is most effectively approached through a two-step process starting from 4-nitrophthalic acid. This method offers a reliable and scalable route to the desired product. The overall synthetic pathway is illustrated below:
Caption: Proposed synthetic pathway for this compound.
This guide will delve into the critical aspects of each step, highlighting potential challenges and providing solutions in a question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for the large-scale synthesis of this compound?
For large-scale synthesis, 4-nitrophthalic acid is a readily available and cost-effective starting material. The synthesis begins with the nitration of phthalic anhydride, a common industrial process, to produce 4-nitrophthalic acid.
Q2: What are the key safety precautions to consider during this synthesis?
The synthesis of this compound involves several hazardous materials and reactions that require strict safety protocols, especially at scale.
-
Nitroaromatic Compounds: 4-Nitrophthalic acid and its intermediates are nitroaromatic compounds, which can be toxic and thermally unstable.[1][2] It is crucial to handle these compounds in well-ventilated areas and avoid exposure to high temperatures or mechanical shock.[1]
-
Hydrazine Hydrate: Hydrazine hydrate is a corrosive and toxic substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3]
-
Catalytic Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon).[4] Operations should be conducted in a designated area with proper grounding and inert atmosphere capabilities to prevent ignition.
III. Troubleshooting Guide: Step-by-Step
This section provides a detailed breakdown of each synthetic step, addressing common issues encountered during scale-up.
Step 1: Synthesis of 6-Nitrophthalazin-1,4-dione from 4-Nitrophthalic Acid
This initial step involves the condensation of 4-nitrophthalic acid with hydrazine hydrate.
Experimental Protocol: Synthesis of 6-Nitrophthalazin-1,4-dione
-
To a stirred solution of 4-nitrophthalic acid in a suitable solvent (e.g., acetic acid), slowly add hydrazine hydrate at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid, wash with a suitable solvent (e.g., water, ethanol), and dry under vacuum.
References
Technical Support Center: Phthalazin-6-amine Synthesis
A Guide to Impurity Management and Troubleshooting for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for Phthalazin-6-amine synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance for managing impurities during the synthesis of this compound and its derivatives. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges, ensuring the integrity and purity of your final compound.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Q1: My final this compound product is contaminated with the starting material, 6-nitrophthalazin-1(2H)-one. How can I improve the conversion and remove this impurity?
Root Cause Analysis:
Incomplete reduction of the nitro group is a common issue. This can be attributed to several factors:
-
Catalyst Inactivation: The catalyst (e.g., Pd/C, PtO₂) can become poisoned by impurities in the starting material or solvents, or it may be insufficiently active.
-
Insufficient Reducing Agent: The amount of reducing agent (e.g., hydrazine, hydrogen gas) may not be stoichiometric to the reaction, or it may have degraded over time.
-
Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time can all impact the efficiency of the reduction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reduction.
Detailed Remediation Steps:
-
Catalyst Evaluation:
-
Action: Use a fresh batch of catalyst or increase the catalyst loading. Consider a different catalyst, such as Raney Nickel, which can be effective for nitro group reductions.
-
Rationale: A highly active catalyst is crucial for driving the reaction to completion.
-
-
Reducing Agent Verification:
-
Action: Ensure the reducing agent is of high purity and used in sufficient excess. For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level.
-
Rationale: A stoichiometric or slight excess of the reducing agent is necessary to ensure all the nitro groups are reduced.
-
-
Optimization of Reaction Parameters:
-
Action: Gradually increase the reaction temperature or pressure (for hydrogenation) and monitor the reaction progress by TLC or HPLC. Extending the reaction time can also improve conversion.
-
Rationale: The kinetics of the reduction are often dependent on temperature and pressure.
-
-
Purification Strategy:
-
Action: If the impurity persists, recrystallization is often an effective method for removing the less polar 6-nitrophthalazin-1(2H)-one from the more polar this compound. Column chromatography can also be employed.
-
Rationale: The difference in polarity between the nitro and amino compounds allows for efficient separation by crystallization or chromatography.
-
Q2: I am observing an unexpected peak in my HPLC analysis that I suspect is a genotoxic impurity. What could it be and how do I manage it?
Potential Genotoxic Impurities (GTIs):
Two common genotoxic impurities in syntheses involving hydrazine are residual hydrazine itself and the potential for nitrosamine formation.
-
Hydrazine: A common reagent in the synthesis of the phthalazinone core, hydrazine is a known genotoxic and carcinogenic compound.[1] Its high polarity, low molecular weight, and lack of a UV chromophore make it challenging to detect with standard HPLC-UV methods.[1]
-
Nitrosamines: These can form from the reaction of secondary or tertiary amines with a nitrosating agent.[2] In the context of this compound synthesis, the amine product could potentially react with residual nitrites from reagents or water under acidic conditions to form a nitrosamine impurity.
Identification and Control Strategy:
| Impurity | Identification Method | Control and Mitigation Strategy |
| Hydrazine | Derivatization with a chromophoric agent (e.g., 2-hydroxy-1-naphthaldehyde) followed by HPLC-UV analysis.[1] This greatly enhances sensitivity and allows for detection at low ppm levels.[1] | - Use a minimal stoichiometric amount of hydrazine in the initial cyclization step.- Implement a quenching step after the reaction.- Utilize purification methods like recrystallization or column chromatography to remove residual hydrazine. |
| Nitrosamines | Highly sensitive analytical techniques such as GC-MS or LC-MS/MS are required for detection at trace levels. | - Thoroughly assess all raw materials, including starting materials, reagents, and solvents, for the presence of nitrites and secondary/tertiary amines.- Control the pH of the reaction mixture to avoid acidic conditions that favor nitrosamine formation.[2]- If a risk is identified, consider introducing a nitrosamine scavenger. |
Experimental Protocol: Derivatization of Hydrazine for HPLC Analysis
-
Sample Preparation: Accurately weigh a sample of your this compound and dissolve it in a suitable solvent (e.g., methanol/water).
-
Derivatization Reagent: Prepare a solution of 2-hydroxy-1-naphthaldehyde in a suitable solvent.
-
Reaction: Mix the sample solution with the derivatization reagent and allow it to react. The hydrazine will react with the aldehyde to form a colored hydrazone.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with UV detection at a wavelength where the hydrazone has maximum absorbance (e.g., around 406-424 nm).[1]
-
Quantification: Use a certified reference standard of the derivatized hydrazine to quantify the amount in your sample.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the synthesis of this compound to minimize impurity formation?
The most critical parameters depend on the specific synthetic route, but generally include:
-
Temperature: Both the initial cyclization to form the phthalazinone ring and the final reduction step are temperature-sensitive. Excursions can lead to side reactions and impurity formation.
-
pH: Particularly important for controlling the formation of nitrosamine impurities. Maintaining a neutral or slightly basic pH is generally advisable after the amine is formed.[2]
-
Purity of Starting Materials: Impurities in the starting materials can carry through the synthesis or interfere with the reactions, leading to the formation of byproducts. Always use high-purity starting materials.
-
Atmosphere: For catalytic hydrogenation, maintaining an inert atmosphere and ensuring the absence of oxygen is critical for catalyst activity and safety.
Q2: Are there alternative synthetic routes to this compound that might offer a better impurity profile?
Yes, while the reduction of a nitro-substituted precursor is common, other methods exist:
-
Palladium-Catalyzed Amination: Starting from a halogenated phthalazinone (e.g., 6-bromophthalazin-1(2H)-one), a palladium-catalyzed Buchwald-Hartwig amination can be employed to introduce the amino group. This route avoids the use of strong reducing agents and the handling of potentially unstable nitro-aromatic compounds. However, it introduces the risk of residual palladium, which must be controlled.
-
Nucleophilic Aromatic Substitution (SNAr): If the phthalazinone ring is sufficiently activated, direct nucleophilic substitution of a leaving group (e.g., a halogen) with an amine source might be possible, though this is generally less common for phthalazinones.
Q3: How can I effectively remove residual palladium catalyst from my final product after a cross-coupling reaction?
Residual palladium is a common concern in syntheses employing palladium catalysts. Several methods can be used for its removal:
-
Activated Carbon Treatment: Stirring the reaction mixture or a solution of the crude product with activated carbon can effectively adsorb the palladium.
-
Metal Scavengers: Various commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium can be used.
-
Recrystallization: In many cases, a well-chosen recrystallization solvent system can effectively purge residual palladium.
-
Aqueous Washes with Chelating Agents: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help extract the palladium.
Q4: What are the key considerations for developing a robust analytical method for purity determination of this compound?
A robust analytical method is crucial for accurate purity assessment. Key considerations include:
-
Method Specificity: The method must be able to separate the this compound from all potential impurities, including starting materials, intermediates, byproducts, and degradation products.
-
Sensitivity: The method should be sensitive enough to detect and quantify impurities at the required levels (e.g., ppm levels for genotoxic impurities).
-
Linearity, Accuracy, and Precision: The method must be validated to demonstrate that it provides accurate and reproducible results over the desired concentration range.
-
Forced Degradation Studies: To identify potential degradation products, the drug substance should be subjected to stress conditions (e.g., acid, base, heat, light, oxidation). The analytical method should be able to separate these degradation products from the main peak.
References
- Addressing racemization in chiral phthalazine synthesis. (2025). BenchChem.
- A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical m
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). PubMed.
- The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp²)/C–H(sp) coupling under mild conditions. (2015).
- Amino- and polyaminophthalazin-1(2 H)-ones: synthesis, coordination properties, and biological activity. (2021).
- Phthalazine synthesis. (n.d.). Organic Chemistry Portal.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019).
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Deriv
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). JOCPR.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022).
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021).
- Synthesis of 6H-1,2-oxazin-6-ones (microreview). (2020).
- Current methodologies for the analysis of aminoglycosides. (n.d.). OUCI.
- Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)
- Emerging Perspectives on Nitrosamine Impurities in Pharmaceuticals: Risks, Regulatory Frame Works, and Mitigation Str
- Nitrosamine Impurities: Origin, Control and Regulatory Recommend
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). NIH.
- Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025). Biomedical and Pharmacology Journal.
- Nitrosamine Impurities In Pharmaceuticals: A Comprehensive Review. (2025).
- Application Notes and Protocols for the Functionalization of the Phthalazine Core. (n.d.). Benchchem.
- A comprehensive review of sources of nitrosamine contamination of pharmaceutical substances and products. (n.d.). PubMed.
- (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.).
- Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (n.d.). MDPI.
- The Gabriel Synthesis. (2025). Master Organic Chemistry.
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomeriz
- Derivatization in Analytical Chemistry. (2021). MDPI.
Sources
"improving the stability of Phthalazin-6-amine in solution"
Technical Support Center: Phthalazin-6-amine Stability
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a heterocyclic aromatic amine, this compound is susceptible to specific degradation pathways that can impact experimental outcomes. This guide provides in-depth, experience-based answers and protocols to help you ensure the integrity of your compound.
Section 1: Frequently Asked Questions (FAQs) on Handling and Storage
Q1: My solid this compound has a slight yellow tint. Is it still usable?
Answer: A pale yellow tint in solid this compound can be an early indicator of minor oxidation but does not necessarily render the compound unusable for many applications. Aromatic amines are notoriously sensitive to air and light, which can cause the formation of colored oxidation products on the surface of the solid material.[1]
Expert Recommendation: Before use, assess the compound's purity via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A purity level >98% is generally acceptable for most research purposes. If significant impurity peaks are detected, purification by recrystallization or column chromatography may be necessary. To prevent further degradation, store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature (2-8°C or -20°C for long-term storage).[3]
Q2: What is the best solvent for dissolving and storing this compound to maximize its stability?
Answer: The choice of solvent is critical for the stability of this compound. Aprotic solvents are generally preferred over protic solvents, and anhydrous conditions are highly recommended.
Causality: Aromatic amines can be readily oxidized, and this process is often accelerated by factors such as the presence of oxygen, metal ions, and light.[1][4] Protic solvents like water or methanol can participate in degradation pathways. Acidic conditions, while potentially improving solubility through salt formation, can also catalyze hydrolysis or other reactions if impurities are present.[5]
Data Summary: Solvent Recommendations for this compound
| Solvent | Type | Key Considerations | Stability Outlook |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Hygroscopic; use anhydrous grade. Ideal for stock solutions. | Excellent (Short-term) |
| Dimethylformamide (DMF) | Aprotic, Polar | Use anhydrous grade. Can be prone to slight degradation over time. | Good (Short-term) |
| Acetonitrile (ACN) | Aprotic, Polar | Good for analytical dilutions (e.g., HPLC). Less solvating power. | Good |
| Ethanol/Methanol | Protic, Polar | Use with caution. Can participate in photoreactions or oxidation. | Fair to Poor |
| Aqueous Buffers | Protic, Aqueous | Stability is highly pH-dependent. Prone to oxidation.[6][7] | Poor (unless pH and atmosphere are strictly controlled) |
Recommendation: For stock solutions, use anhydrous DMSO. Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (argon or nitrogen), seal tightly, and store protected from light at -20°C or -80°C.[8]
Section 2: Troubleshooting Guide for Degradation Issues
Q3: My this compound solution has turned dark yellow or brown. What happened, and can I still use it?
Answer: A color change to yellow or brown is a definitive sign of significant degradation, most commonly oxidative degradation. Aromatic amines oxidize to form highly colored quinone-imine species and other polymeric byproducts.[9]
Expert Analysis: This solution should be considered compromised. The presence of degradation products can interfere with your experiment by altering the effective concentration of the active compound, introducing confounding biological or chemical activities, and making analytical quantification unreliable.[10] It is strongly advised not to use a discolored solution.
Troubleshooting Workflow:
Caption: Decision workflow for handling discolored solutions.
Q4: My HPLC/LC-MS analysis shows new peaks that were not present in the initial sample. How do I confirm they are degradation products?
Answer: The appearance of new peaks is a common issue when working with amine-containing compounds. To confirm they are degradation products, a forced degradation study is the standard approach.[10][11]
Expert Rationale: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate the formation of potential degradation products. By comparing the peaks from the stressed samples to the unknown peaks in your experimental sample, you can confirm their identity. This is a cornerstone of stability-indicating method validation as required by regulatory agencies.[10][12]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known concentration of high-purity this compound in an appropriate solvent (e.g., Acetonitrile:Water 50:50).
-
Aliquot and Stress: Divide the solution into five separate, clearly labeled vials.
-
Control: Store at -20°C, protected from light.
-
Acid Stress: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Light Stress (Photodegradation): Expose to a photostability chamber or direct sunlight for 24 hours.[10]
-
-
Neutralization and Analysis: Before analysis, neutralize the acid and base-stressed samples.
-
HPLC/LC-MS Analysis: Analyze all five samples alongside your experimental sample.
-
Data Interpretation: Compare the retention times and mass spectra (if using LC-MS) of the peaks in the stressed samples with the unknown peaks in your sample. A match confirms the identity as a degradation product from a specific pathway (e.g., acid hydrolysis, oxidation).
Section 3: Protocols for Proactive Stability Management
Q5: How can I proactively improve the stability of my this compound solution during my experiments?
Answer: Proactive stability management involves controlling the key environmental factors that promote degradation: oxygen, light, temperature, and pH.
Expert Recommendations & Best Practices:
-
Atmosphere Control (Oxygen Exclusion):
-
Why: Oxygen is the primary driver of oxidative degradation for aromatic amines.[1][4]
-
How: Before sealing your vial, gently bubble an inert gas like argon or nitrogen through the solution for 1-2 minutes. This process, known as sparging, displaces dissolved oxygen. Always work with fresh, high-quality solvents, as older solvents can accumulate peroxides.
-
-
pH Optimization:
-
Why: The stability of amines can be highly pH-dependent.[6][7] While protonation at low pH can protect the amine from oxidation, extremely low or high pH can promote hydrolysis of other parts of the molecule or different degradation pathways.
-
How: If working in aqueous media, perform a small-scale pH stability screen (e.g., pH 3, 5, 7.4, 9). Buffer your solution appropriately and analyze stability over your experimental timeframe. Studies on similar aromatic amines have shown that slightly acidic conditions (using HCl) can be more stabilizing than organic acids like acetic acid.[5]
-
-
Use of Antioxidants:
-
Why: Antioxidants can act as scavengers for free radicals or oxygen, thereby protecting the primary compound.
-
How: For some applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid may be beneficial. Caution: Always run a control experiment to ensure the antioxidant itself does not interfere with your assay.
-
Workflow for Preparing a Stabilized Solution:
Caption: Recommended workflow for preparing stable stock solutions.
References
- Analytical Techniques In Stability Testing. (2025).
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Pharmaceutical Sciences & Emerging Drugs.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
-
Stability study of primary aromatic amines in aqueous food simulants. (2021). Food Additives & Contaminants: Part A. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2018). Journal of the Japan Research Association for Textile End-Uses. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). ResearchGate. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products. (n.d.). PAHO. [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2005). Environmental Science & Technology. [Link]
-
Phthalazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. (2024). Molecules. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). Toxics. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research. [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research. [Link]
-
Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores. (2022). Molecules. [Link]
-
Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2014). Der Pharma Chemica. [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. [Link]
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Phthalazine | C8H6N2 | CID 9207. (n.d.). PubChem. [Link]
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. (2018). Molecules. [Link]
-
A green microwave method for synthesizing a more stable phthalazin-1-ol isomer. (2021). Scientific Reports. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes. (2015). Environmental Science & Technology. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (2017). Heriot-Watt University. [Link]
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- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Phthalazin-6-amine Derivatization
Welcome to the technical support center for Phthalazin-6-amine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this compound derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and concerns regarding the derivatization of this compound.
Q1: What are the primary strategies for derivatizing the amino group of this compound?
The primary amino group at the C6 position of the phthalazine core is a versatile handle for a variety of chemical transformations. The most common and effective derivatization strategies involve forming new bonds at the nitrogen atom. These include:
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N-Arylation/N-Alkylation: Forming a new carbon-nitrogen bond is fundamental. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for creating aryl-amine bonds.[1][2] This method offers broad substrate scope and functional group tolerance, which is crucial in complex molecule synthesis.[1][3] Direct N-alkylation can also be achieved, though it may require specific conditions to avoid over-alkylation.
-
Acylation/Amide Bond Formation: Reacting the amine with carboxylic acids (or their activated derivatives like acyl chlorides) to form amides is a robust and widely used transformation.[4] This is a cornerstone of medicinal chemistry for linking different molecular fragments.
-
Sulfonylation: The formation of sulfonamides by reacting the amine with sulfonyl chlorides provides derivatives with distinct chemical properties, often used to modulate physicochemical characteristics like solubility and acidity.[4]
-
Reductive Amination: While less direct for an existing amine, the phthalazine core can sometimes be built in a way that reductive amination introduces a derivatized amino group in the final steps of a synthesis.
Q2: My starting material, this compound, exhibits poor solubility in common organic solvents. How can this be addressed?
Poor solubility is a frequent challenge with planar, nitrogen-rich heterocyclic compounds. Here are several strategies to overcome this:
-
Solvent Screening: Test a range of aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or dioxane. These solvents often have higher solvating power for such molecules.[5]
-
Temperature: Gently heating the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reagents, particularly the catalyst in cross-coupling reactions.
-
Use of Additives: In some cases, the addition of a co-solvent or a phase-transfer catalyst can enhance solubility. For reactions involving bases, ensure the base itself is soluble in the chosen solvent.[6]
-
Salt Formation: Temporarily converting the amine to a more soluble salt (e.g., hydrochloride) can sometimes help, though the free base is typically required for the nucleophilic reaction. The salt would need to be neutralized in situ.
Q3: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the likely culprits?
The presence of multiple products can arise from several sources depending on the reaction type.
-
For N-Arylation:
-
Bis-arylation: If your aryl halide has multiple leaving groups, or if you are using unprotected piperazine or similar linkers, double arylation is a common byproduct.[6]
-
Hydrodehalogenation: A common side reaction where the aryl halide is reduced, removing the halogen and replacing it with hydrogen. This is often caused by β-hydride elimination pathways in the catalytic cycle.[1]
-
Homocoupling: Coupling of the aryl halide with itself to form a biaryl species.
-
-
For Acylation:
-
Diacylation: If the reaction conditions are too harsh or there is a large excess of the acylating agent, diacylation at the exocyclic amine and one of the ring nitrogens is possible, although less common.
-
Reaction with Ring Nitrogens: The endocyclic nitrogens of the phthalazine ring are generally less nucleophilic than the exocyclic amine. However, under certain conditions (e.g., with highly reactive electrophiles), reaction at these positions can occur.
-
-
Starting Material Degradation: Phthalazine derivatives can be sensitive to strong acids, bases, or high temperatures. Ensure your reaction conditions are not causing decomposition of your starting material.
Q4: What are the recommended methods for purifying this compound derivatives?
Purification strategies depend heavily on the physical properties of the synthesized derivative.
-
Column Chromatography: This is the most common method. Silica gel is standard, but for more polar compounds, alumina or reverse-phase silica (C18) may be more effective. A gradient elution system, starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate, acetone, or methanol), is typically used.
-
Crystallization: If the product is a solid and has moderate solubility in a solvent system where impurities are either highly soluble or insoluble, crystallization can be a highly effective method for obtaining high-purity material.
-
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This is a quick and effective way to remove minor, more soluble impurities.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Part 2: Troubleshooting Guides
This section provides a deeper dive into specific experimental problems, outlining potential causes and offering targeted solutions.
Guide 1: Low or No Yield in N-Arylation (Buchwald-Hartwig) Reactions
Problem: You are attempting to couple this compound with an aryl halide (or triflate) using a palladium catalyst, but you observe little to no formation of the desired N-aryl product.
Workflow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |
| 1. Catalyst Inactivation | The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. Water can also interfere with the catalytic cycle. The choice of ligand is critical for stabilizing the Pd center and facilitating both oxidative addition and reductive elimination.[1] | • Use a Pre-catalyst: Use a stable Pd(II) pre-catalyst that is reduced to Pd(0) in situ. • Ensure Anaerobic Conditions: Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen). Assemble the reaction under an inert atmosphere.[6] • Ligand Choice: For challenging couplings (e.g., with aryl chlorides), use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos. These promote the difficult oxidative addition step.[7] |
| 2. Inappropriate Base | The base's role is to deprotonate the amine (or the amine-Pd complex) to generate the more nucleophilic amide, which is crucial for the catalytic cycle.[1] The base must be strong enough to do this but not so nucleophilic that it reacts with the aryl halide. Its solubility is also key.[6] | • Select a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄) are common choices.[6] • Check Base Quality: Use a fresh bottle of base. Carbonates can form on the surface of hydroxides and alkoxides upon exposure to air, reducing their effectiveness. • For Sensitive Substrates: If your starting materials are sensitive to strong bases, a milder base like cesium carbonate (Cs₂CO₃) may be beneficial, though it may require higher temperatures or longer reaction times. |
| 3. Unsuitable Solvent | The solvent must solubilize all components of the reaction and be stable at the required temperature. It must also be anhydrous. Protic solvents like alcohols or water will protonate the key intermediates and quench the reaction. | • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Common choices include toluene, dioxane, and THF.[6] • Solubility Check: Before running the reaction, perform a small-scale solubility test of your this compound in the chosen solvent at the target reaction temperature. |
Guide 2: Incomplete Acylation or Sulfonylation
Problem: You are reacting this compound with a carboxylic acid or a sulfonyl chloride, but a significant amount of the starting amine remains even after prolonged reaction times.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |
| 1. Poor Electrophile Activity | Carboxylic acids are not reactive enough to acylate an amine directly; they must be "activated". Sulfonyl chlorides can degrade via hydrolysis if moisture is present. | • For Carboxylic Acids: Use a coupling agent. Common choices include EDC/HOBt (in aqueous/polar media) or HATU/HBTU/BOP (in organic media). These reagents form a highly reactive intermediate in situ.[8] Alternatively, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. • For Sulfonyl Chlorides: Ensure the reaction is strictly anhydrous. Use a fresh bottle of the sulfonyl chloride. |
| 2. Inadequate Base | A non-nucleophilic base is required to "scavenge" the acid (e.g., HCl) produced during the reaction. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. | • Select an Appropriate Base: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sensitive reactions, a milder base like pyridine can be used. • Stoichiometry: Use at least 1.1 equivalents of the base. For acyl chloride reactions, 2.2 equivalents may be needed if the starting material is a hydrochloride salt. |
| 3. Steric Hindrance | If either the this compound has bulky neighboring groups (less common for this specific molecule) or the acylating/sulfonylating agent is sterically hindered, the reaction rate can be dramatically reduced. | • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide enough energy to overcome the activation barrier. • Use a Less Hindered Reagent: If possible, choose a smaller activating group or a less sterically demanding sulfonyl chloride. |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound
This protocol is a general starting point for a Buchwald-Hartwig amination. Optimization of catalyst, ligand, base, and temperature will likely be necessary for specific substrates.
Caption: Standard workflow for a Buchwald-Hartwig N-arylation experiment.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2.2-4.4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the palladium catalyst, phosphine ligand, and base.
-
Add the this compound and the aryl halide.
-
Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the anhydrous, degassed solvent.
-
Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Combine the organic filtrates, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product.
Protocol 2: General Procedure for Acylation of this compound with a Carboxylic Acid
This protocol uses HATU as a coupling agent, which is efficient and minimizes side reactions.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Base (e.g., DIPEA or TEA, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (DIPEA or TEA) and HATU to the solution and stir for 10-15 minutes at room temperature. This is the "pre-activation" step.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
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El-Sayed, M. F. A., Abbas, S. S., & El-Rayes, S. M. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Scientific Reports, 11(1), 1-19. [Link]
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Munín, R. A., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Journal of Coordination Chemistry, 74(1-3), 223-241. [Link]
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Louillat-Habermeyer, M. L., et al. (2016). Visible light amination/Smiles cascade: access to phthalazine derivatives. Chemical Science, 7(8), 5180-5185. [Link]
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El-Rayes, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14049-14066. [Link]
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Louillat-Habermeyer, M. L., et al. (2016). Visible light amination/Smiles cascade: access to phthalazine derivatives. Chemical Science, 7(8), 5180-5185. [Link]
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Yoshida, H., et al. (2001). 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester as a highly sensitive chemiluminescence derivatization reagent for amines in liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 1-8. [Link]
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Vila, C., et al. (2018). Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. Organic Letters, 20(15), 4553-4557. [Link]
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Gommaa, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-15. [Link]
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Smitasingh, S., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]
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Lin, H. S., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(17), 3108. [Link]
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Khedr, F., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4105. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12170. [Link]
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Gommaa, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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Validation & Comparative
Navigating the Pharmacological Landscape of Aminophthalazines: A Comparative Guide to Isomeric Activity
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides an in-depth comparison of the biological activities of aminophthalazine isomers, with a particular focus on contrasting the well-studied phthalazin-1-amine derivatives against other positional isomers, including the lesser-known phthalazin-6-amine. By synthesizing available experimental data, we aim to illuminate the structure-activity relationships (SAR) that govern the diverse pharmacological profiles of these compounds and to identify promising avenues for future research.
The Privileged Scaffold: Phthalazine's Role in Drug Discovery
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a "privileged structure" in drug discovery. Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[1][2] This versatility stems from the scaffold's ability to present substituents in a defined spatial orientation, allowing for precise interactions with various biological targets.
Phthalazin-1-amine and its Derivatives: A Hub of Anticancer Activity
Research into the biological activities of aminophthalazines has predominantly focused on derivatives of phthalazin-1-amine and its corresponding lactam, phthalazin-1(2H)-one . These isomers have emerged as potent inhibitors of several key targets in oncology, particularly protein kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
A significant body of research highlights the potential of 1-substituted phthalazine derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds can effectively stifle a tumor's blood supply.
For instance, a series of novel phthalazine derivatives featuring a biarylamide or biarylurea moiety at the 1-position have been synthesized and evaluated for their anticancer activity. These compounds were designed as hybrid structures of known VEGFR-2 inhibitors like sorafenib and vatalanib. Several of these derivatives exhibited potent cytotoxic activity against a panel of cancer cell lines and significant VEGFR-2 inhibitory activity.[3][4]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division. Their overexpression is common in many cancers, making them attractive targets for cancer therapy. Phthalazine-based compounds have been successfully developed as potent Aurora kinase inhibitors. For example, the conversion of an anthranilamide lead to a phthalazine core resulted in a dramatic improvement in oral bioavailability while maintaining potent and selective Aurora kinase inhibition.[5]
Inhibition of Prostaglandin E2 (PGE2) Production
Chronic inflammation is a known driver of cancer progression, and prostaglandin E2 (PGE2) is a key inflammatory mediator. A collection of aminophthalazines has been identified as potent inhibitors of PGE2 production in human adenocarcinoma cells. Notably, some of these compounds exhibited potent cellular activity with minimal direct inhibition of cyclooxygenase-2 (COX-2), suggesting a novel mechanism of action.[3]
The Enigmatic Isomers: this compound and Phthalazin-5-amine
In stark contrast to the wealth of data on phthalazin-1-amine derivatives, there is a significant lack of published research on the biological activities of This compound and phthalazin-5-amine . While these compounds are commercially available, their pharmacological profiles remain largely unexplored.
One review mentions a derivative of the 6-position, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, which has been investigated for its anticoagulant and anti-thrombotic activities.[6] However, this is a fused heterocyclic system, and it is difficult to extrapolate the specific contribution of the substitution at the 6-position of the phthalazine ring from this data.
This dearth of information represents a significant knowledge gap in the SAR of aminophthalazines. The position of the amino group on the phthalazine ring is expected to profoundly influence the molecule's electronic properties, hydrogen bonding capacity, and overall topography, thereby altering its interaction with biological targets.
Structure-Activity Relationship (SAR) Insights and Future Directions
The extensive research on phthalazin-1-amine derivatives allows for the deduction of some key SAR principles:
-
Substitution at the 1-position is critical for kinase inhibition: The 1-amino group serves as a crucial anchor point for substituents that can extend into the active sites of kinases like VEGFR-2 and Aurora kinases.
-
The nature of the substituent dictates potency and selectivity: The type of moiety attached to the 1-amino group, be it a biarylurea, a biarylamide, or another heterocyclic system, fine-tunes the compound's affinity and selectivity for different kinases.
-
The phthalazinone core is a viable alternative: Many potent inhibitors are based on the phthalazin-1(2H)-one scaffold, indicating that the lactam form is also a privileged structure for kinase inhibition.
The lack of data for this compound and phthalazin-5-amine presents a compelling opportunity for new research. A systematic investigation into the biological activities of these isomers is warranted. Such studies could uncover novel pharmacological profiles and expand the therapeutic potential of the phthalazine scaffold.
Experimental Workflow for Comparative Isomer Analysis
To address the current knowledge gap, a comprehensive biological evaluation of this compound and phthalazin-5-amine, in comparison to phthalazin-1-amine, could be undertaken using the following workflow:
Caption: A proposed experimental workflow for the comparative biological evaluation of aminophthalazine isomers.
Conclusion
The phthalazine scaffold, particularly in the form of phthalazin-1-amine and its derivatives, has proven to be a rich source of potent anticancer agents. The well-established role of these compounds as kinase inhibitors underscores the therapeutic potential of this chemical class. However, the biological activities of other positional isomers, such as this compound and phthalazin-5-amine, remain a significant blind spot in the medicinal chemistry landscape. A systematic exploration of these understudied isomers is a logical and necessary next step to fully unlock the therapeutic potential of the aminophthalazine family. Such research holds the promise of discovering novel biological activities and developing new therapeutic agents for a range of diseases.
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- Malinowski, Z., Fornal, E., Sumara, A., Kontek, R., Bukowski, K., Pasternak, B., ... & Nowak, M. (2021). Amino- and polyaminophthalazin-1 (2 H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568.
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A Comparative Guide to Phthalazin-6-amine Derivatives as Potent Kinase Inhibitors
In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of numerous molecular scaffolds with the potential to selectively inhibit key signaling pathways involved in cancer progression. Among these, the phthalazine core has emerged as a privileged structure, forming the foundation of a diverse array of kinase inhibitors. This guide provides a comparative analysis of Phthalazin-6-amine derivatives and related phthalazine-based compounds, offering a technical deep-dive into their performance as kinase inhibitors, supported by experimental data and methodological insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of molecules.
The Phthalazine Scaffold: A Versatile Platform for Kinase Inhibition
The phthalazine heterocyclic system has garnered significant attention in medicinal chemistry due to its ability to serve as a versatile template for the design of potent and selective kinase inhibitors.[1][2] Kinases, a large family of enzymes that regulate cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Phthalazine derivatives have demonstrated inhibitory activity against a range of kinases implicated in tumorigenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and p38 MAP kinase.[3][4][5][6]
The core structure of phthalazine provides a rigid framework that can be strategically functionalized to optimize interactions with the ATP-binding pocket of various kinases. The strategic placement of substituents on the phthalazine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of derivatives based on their target kinase, inhibitory potency, and the structural modifications that drive their activity.
Comparative Analysis of this compound Derivatives and Analogs
The following sections provide a detailed comparison of various phthalazine derivatives based on their primary kinase targets. The data presented is a synthesis of findings from multiple independent studies to provide a broad overview of the field.
VEGFR-2 Inhibitors: Targeting Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[1] Consequently, VEGFR-2 has been a major focus for the development of phthalazine-based inhibitors.
A number of studies have explored the structure-activity relationship (SAR) of phthalazine derivatives as VEGFR-2 inhibitors. A common feature of many potent inhibitors is the presence of a substituted aniline or urea moiety, which often forms critical hydrogen bond interactions within the kinase hinge region. For instance, biarylurea derivatives linked to the phthalazine core have shown significant inhibitory activities.[7]
Table 1: Comparative in vitro Potency of Phthalazine Derivatives against VEGFR-2
| Compound ID | Structure/Key Features | VEGFR-2 IC50 (nM) | Reference Cell Line(s) | Source(s) |
| Sorafenib | (Reference Compound) | 32.1 | - | [8] |
| Vatalanib (PTK787) | Anilino-phthalazine | 20 | - | [3][9] |
| Compound 12b | Phthalazine-based derivative | 17.8 | HCT-116 | [8] |
| Compound 9c | Phthalazine-based derivative | 21.8 | HCT-116 | [8] |
| Compound 13c | Phthalazine-based derivative | 19.8 | HCT-116 | [8] |
| Compound 2g | Phthalazine derivative with acid hydrazide spacer | 148 | HepG2, MCF-7 | [9] |
| Compound 4a | Phthalazine derivative | 196 | HepG2, MCF-7 | [9] |
| Compound 7a | Phthalazine derivative | 110 | HCT-116, MCF-7 | [10] |
| Compound 7b | Phthalazine derivative | 310 | HCT-116, MCF-7 | [10] |
Note: IC50 values are compiled from different studies and should be interpreted as indicative of potency. Direct comparison between studies may be limited by variations in assay conditions.
The data clearly indicates that several novel phthalazine derivatives exhibit VEGFR-2 inhibitory potency comparable to or even exceeding that of the established drug, Sorafenib.[8] For example, compound 12b demonstrated a lower IC50 value than Sorafenib in the same study, highlighting the potential for further optimization of this scaffold.[8]
EGFR Inhibitors: Targeting Cell Proliferation
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, with its aberrant activation driving the proliferation of various tumor types. Phthalazine-based hydrazide derivatives have emerged as a promising scaffold for targeting EGFR.[3]
Table 2: Comparative in vitro Potency of Phthalazine Derivatives against EGFR
| Compound ID | Structure/Key Features | EGFR IC50 (nM) | Reference Cell Line(s) | Source(s) |
| Erlotinib | (Reference Compound) | 80 | MDA-MB-231 | [3] |
| Compound 12d | Phthalazine-based derivative | 21.4 | MDA-MB-231 | [3] |
| Compound 12c | Phthalazine-based derivative | 65.4 | MDA-MB-231 | [3] |
| Compound 11d | Phthalazine-based derivative | 79.6 | MDA-MB-231 | [3] |
As shown in Table 2, compound 12d exhibits significantly more potent EGFR inhibition than the reference drug Erlotinib, with an IC50 of 21.4 nM.[3] This highlights the potential of the phthalazine scaffold in developing highly effective EGFR inhibitors.
Aurora Kinase and p38 Inhibitors: Expanding the Target Scope
Beyond VEGFR and EGFR, phthalazine derivatives have shown promise in inhibiting other important cancer-related kinases.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition can lead to apoptosis in proliferating tumor cells.[5][6] Phthalazinone pyrazole scaffolds have been developed as potent and selective Aurora-A kinase inhibitors.[5]
-
p38 MAP Kinase: This kinase is involved in inflammatory responses and cellular stress. Phthalazine-based compounds have been rationally designed as potent and selective inhibitors of p38α.[4]
Experimental Methodologies: A Guide to Evaluation
The reliable evaluation of kinase inhibitors is paramount. The following are standardized protocols for key assays used in the characterization of this compound derivatives.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP. Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.
-
Reaction Initiation: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, peptide substrate, and the test compounds or control. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. The luminescence signal is inversely proportional to the VEGFR-2 kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the phthalazine derivatives or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: General workflow for screening and identifying lead Phthalazine-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy against key oncogenic targets such as VEGFR-2 and EGFR. The comparative data presented in this guide underscores the potential of these compounds, with several derivatives exhibiting superior potency to established drugs in preclinical studies.
The versatility of the phthalazine core allows for extensive chemical modification, providing a rich avenue for future drug discovery efforts. Further exploration of structure-activity relationships, focusing on enhancing selectivity and optimizing pharmacokinetic profiles, will be crucial in translating the preclinical promise of these compounds into clinically effective cancer therapies. The experimental protocols and workflows detailed herein provide a robust framework for the continued evaluation and development of this important class of molecules.
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Phthalazin-6-amine: A Comparative Validation Guide for a Novel Lead Compound
This guide provides a comprehensive framework for the validation of Phthalazin-6-amine as a potential lead compound in drug discovery. Due to the limited publicly available biological data on this compound, this document serves as a detailed roadmap, outlining a rigorous, multi-stage validation process. We will leverage the well-characterized activities of the phthalazine scaffold to hypothesize potential targets and establish a comparative analysis against established drugs, Olaparib and Vatalanib, which feature the related phthalazinone core. This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust, self-validating system for lead compound assessment.
Introduction: The Promise of the Phthalazine Scaffold
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including potent inhibition of key enzymes in oncology and inflammatory diseases.[1] this compound, with its reactive amino group, presents an intriguing starting point for the development of novel therapeutics. The amino moiety offers a versatile handle for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Given the known activities of phthalazine derivatives, we hypothesize that this compound could exhibit inhibitory activity against enzymes such as Poly (ADP-ribose) polymerase (PARP) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will therefore focus on a validation strategy to investigate these potential activities, using the PARP inhibitor Olaparib and the VEGFR-2 inhibitor Vatalanib as benchmarks for comparison.
Stage 1: Foundational Physicochemical and In Silico Assessment
The initial stage of lead validation involves a thorough characterization of the compound's fundamental properties to assess its "drug-likeness" and predict its potential behavior in biological systems.
Physicochemical Properties and Lipinski's Rule of Five
A compound's physicochemical properties are critical determinants of its pharmacokinetic profile.[2] Lipinski's Rule of Five provides a set of guidelines to evaluate the oral bioavailability of a potential drug.[3][4][5][6][7]
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | This compound (Predicted) | Olaparib | Vatalanib | Lipinski's Rule of Five Guideline |
| Molecular Weight (Da) | 145.16 | 434.5 | 346.82 | < 500 |
| LogP (Octanol/Water Partition Coefficient) | 1.5 (Predicted) | 2.3 | 3.7 | < 5 |
| Hydrogen Bond Donors | 1 | 2 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 4 | 4 | ≤ 10 |
| Violations | 0 | 0 | 0 | ≤ 1 |
This compound's predicted properties suggest excellent potential for oral bioavailability, comfortably adhering to Lipinski's Rule of Five.
In Silico Target Prediction and Molecular Docking
Computational methods can provide initial insights into potential biological targets. Virtual screening of this compound against a library of known drug targets, followed by molecular docking studies, can help prioritize experimental validation efforts. For the purpose of this guide, we will proceed with the hypothesis that this compound may target PARP1 and VEGFR-2.
Stage 2: In Vitro Biological Characterization
This stage focuses on experimentally determining the biological activity of this compound against our hypothesized targets and assessing its effects in a cellular context.
Primary Target Engagement: Biochemical Assays
Directly measuring the interaction between this compound and its potential targets is the first step in confirming its biological activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.
Protocol: Homogeneous Chemiluminescent PARP Assay [8][9]
-
Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-HRP, chemiluminescent substrate.
-
Procedure: a. In a 96-well plate, combine the PARP1 enzyme and activated DNA. b. Add serial dilutions of this compound or the control inhibitor (Olaparib). c. Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+. d. Incubate to allow for poly(ADP-ribosyl)ation (PARylation) of the enzyme. e. Stop the reaction and add streptavidin-HRP to bind to the incorporated biotinylated-ADP-ribose. f. Add a chemiluminescent substrate and measure the signal using a luminometer.
-
Data Analysis: The decrease in signal intensity is proportional to the inhibition of PARP1 activity. Calculate the IC50 value from the dose-response curve.
Objective: To determine the IC50 of this compound against the kinase activity of VEGFR-2.
Protocol: In Vitro Kinase Inhibition Assay [10]
-
Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) substrate, ATP, anti-phosphotyrosine antibody conjugated to a detectable label (e.g., HRP).
-
Procedure: a. In a 96-well plate, add the VEGFR-2 enzyme and the substrate. b. Add serial dilutions of this compound or the control inhibitor (Vatalanib). c. Initiate the kinase reaction by adding ATP. d. Incubate to allow for phosphorylation of the substrate. e. Stop the reaction and add the anti-phosphotyrosine antibody. f. After incubation, wash the plate and add a substrate for the detection label. g. Measure the resulting signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The reduction in signal corresponds to the inhibition of VEGFR-2 kinase activity. Determine the IC50 value from the dose-response curve.
Table 2: Hypothetical Biochemical Assay Performance Comparison
| Compound | Target | IC50 (nM) |
| This compound | PARP1 | To be determined |
| Olaparib | PARP1 | ~1-5 |
| This compound | VEGFR-2 | To be determined |
| Vatalanib | VEGFR-2 | 37[11] |
Cellular Activity: Cell-Based Assays
Moving from a biochemical to a cellular environment is crucial to understand the compound's effect on target pathways within a more complex biological system.
Objective: To assess the ability of this compound to inhibit PARP activity in cancer cells and to determine its anti-proliferative effects.
Protocol: Cell-Based PARP Activity and Proliferation Assay [12]
-
Cell Lines: Use a panel of cancer cell lines, including those with and without BRCA mutations (e.g., MDA-MB-436 [BRCA1 mutant], PEO1 [BRCA2 mutant], and HCT116 [BRCA wild-type]).[13]
-
PARP Activity: a. Treat cells with this compound or Olaparib for a specified time. b. Lyse the cells and perform an ELISA-based assay to measure the levels of poly(ADP-ribose) (PAR).
-
Anti-proliferative Activity: a. Seed cells in 96-well plates and treat with a range of concentrations of this compound or Olaparib. b. After 72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay. c. Calculate the IC50 for cell growth inhibition.
Objective: To evaluate the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) as a measure of its anti-angiogenic potential.
Protocol: HUVEC Proliferation Assay [10]
-
Cell Culture: Culture HUVECs in endothelial growth medium.
-
Procedure: a. Seed HUVECs in a 96-well plate. b. After cell attachment, replace the medium with a low-serum medium containing VEGF to stimulate proliferation. c. Add serial dilutions of this compound or Vatalanib. d. Incubate for 48-72 hours. e. Quantify cell proliferation using a suitable assay (e.g., BrdU incorporation or a viability assay).
-
Data Analysis: Determine the IC50 for the inhibition of VEGF-induced HUVEC proliferation.
Table 3: Hypothetical Cellular Assay Performance Comparison
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | MDA-MB-436 | Proliferation | To be determined |
| Olaparib | MDA-MB-436 | Proliferation | 4.7[13] |
| This compound | HCT116 | Proliferation | To be determined |
| Olaparib | HCT116 | Proliferation | 2.799[14] |
| This compound | HUVEC | Proliferation | To be determined |
| Vatalanib | HUVEC | Proliferation | 0.0071[15] |
Stage 3: In Vitro ADME and Pharmacokinetic Profiling
A biologically active compound must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be a viable drug candidate.[1][16][17][18][19]
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays should be performed to predict the in vivo pharmacokinetic behavior of this compound.
Table 4: In Vitro ADME Assay Panel and Comparison with Olaparib and Vatalanib
| Assay | Parameter Measured | This compound | Olaparib | Vatalanib |
| Aqueous Solubility | Thermodynamic solubility | To be determined | Low | Poor |
| Permeability (Caco-2) | Apparent permeability (Papp) | To be determined | Moderate | High |
| Metabolic Stability (Liver Microsomes) | Intrinsic clearance (Clint) | To be determined | Low to moderate | High (CYP3A4 substrate)[20] |
| Plasma Protein Binding | Percentage bound | To be determined | ~82%[21] | ~98%[20] |
| CYP450 Inhibition | IC50 against major isoforms | To be determined | Primarily a CYP3A4 substrate[21] | Primarily a CYP3A4 substrate[20] |
Stage 4: In Vivo Efficacy and Pharmacokinetics
The final stage of preclinical validation involves assessing the compound's performance in a living organism to determine its efficacy and true pharmacokinetic profile.
Pharmacokinetic (PK) Studies
Objective: To determine the key pharmacokinetic parameters of this compound in an animal model (e.g., mouse or rat).
Protocol:
-
Administer this compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters.
Table 5: Pharmacokinetic Parameter Comparison
| Parameter | This compound | Olaparib | Vatalanib |
| Bioavailability (%) | To be determined | ~20 (with food)[21] | High[22] |
| Half-life (t1/2, hours) | To be determined | ~11.9[21] | ~4.6[23] |
| Clearance (CL/F, L/h) | To be determined | 8.64[21] | Variable, auto-induction[20] |
| Volume of Distribution (Vz/F, L) | To be determined | 167[21] | - |
In Vivo Efficacy Models
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model of BRCA-deficient cancer.[24][25][26][27]
Protocol:
-
Implant a BRCA-deficient human cancer cell line (e.g., PEO1) into immunocompromised mice.
-
Once tumors are established, treat the mice with this compound, Olaparib, or vehicle control.
-
Monitor tumor growth over time.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., PAR levels).
Objective: To assess the in vivo anti-angiogenic activity of this compound.
Protocol: Matrigel Plug Assay
-
Mix Matrigel with a pro-angiogenic factor (e.g., VEGF) and the test compound (this compound or Vatalanib).
-
Inject the mixture subcutaneously into mice.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of blood vessel formation within the plugs (e.g., by measuring hemoglobin content or through immunohistochemistry).
Visualizing the Validation Workflow and Biological Pathways
The following diagrams illustrate the proposed validation workflow for this compound and the simplified signaling pathways for its potential targets.
Caption: A proposed multi-stage workflow for the validation of this compound.
Caption: Simplified signaling pathways for PARP1 and VEGFR-2.
Conclusion: A Data-Driven Approach to Lead Validation
While this compound remains a compound with underexplored therapeutic potential, the phthalazine scaffold it belongs to has a proven track record in drug discovery. The validation framework presented in this guide provides a rigorous, systematic, and comparative approach to thoroughly characterize its properties as a potential lead compound. By benchmarking against established drugs like Olaparib and Vatalanib, researchers can make informed, data-driven decisions on the progression of this compound and its derivatives in the drug discovery pipeline. This structured approach, encompassing in silico, in vitro, and in vivo methodologies, ensures a comprehensive evaluation of both the therapeutic potential and the liabilities of this promising chemical entity.
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Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Phthalazine-Based Inhibitors
The phthalazine scaffold has emerged as a privileged structure in modern drug discovery, forming the core of several clinically successful inhibitors targeting diverse protein families. From the DNA repair pathways governed by Poly (ADP-ribose) polymerase (PARP) to the intricate signaling cascades controlled by protein kinases, phthalazine-based molecules have demonstrated significant therapeutic potential.[1][2] However, their efficacy and safety are intrinsically linked to their selectivity. Understanding the cross-reactivity profile of these inhibitors is paramount for researchers, scientists, and drug development professionals to predict off-target effects, rationalize clinical outcomes, and guide the design of next-generation therapeutics with improved precision.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of prominent phthalazine-based inhibitors, focusing on two major classes: PARP inhibitors and kinase inhibitors. We will delve into the experimental data that illuminates their selectivity, detail the methodologies used to generate this data, and explore the structural rationale behind their varying degrees of promiscuity.
The Dichotomy of a Scaffold: PARP vs. Kinase Inhibitors
The phthalazine core offers a versatile template that, depending on its substitution patterns, can be tailored to interact with distinct ATP-binding sites or NAD+ binding pockets. This leads to a fascinating dichotomy in the selectivity profiles of its derivatives.
Phthalazinone-Based PARP Inhibitors: A Paradigm of Selectivity
A prime example of a highly selective phthalazine-based drug is Olaparib (Lynparza) , a potent inhibitor of PARP1 and PARP2.[3][4] Olaparib's mechanism hinges on trapping PARP enzymes on DNA at sites of single-strand breaks, which in homologous recombination-deficient cancers (e.g., those with BRCA1/2 mutations), leads to synthetic lethality.[5][6]
Extensive selectivity profiling has revealed that Olaparib, which features a phthalazin-1(2H)-one core, is remarkably selective for its intended targets. Multiple studies have shown it to have minimal interaction with the human kinome. For instance, one study assessing its activity against 16 protein kinases found no relevant off-target affinities.[7] Another comprehensive chemoproteomics analysis using a kinase-selective bead matrix also failed to identify any kinase interactions for Olaparib under the tested conditions.[8] This high degree of selectivity is thought to contribute to its manageable side-effect profile, though toxicities like anemia and thrombocytopenia can still occur.[9][10]
The structural basis for this selectivity likely lies in the unique architecture of the NAD+ binding pocket of PARP enzymes compared to the ATP-binding pocket of kinases. The modifications on the phthalazinone core of Olaparib are optimized to interact with the PARP catalytic domain, and these interactions are not readily accommodated by the vast majority of kinases.[7]
Phthalazine-Based Kinase Inhibitors: From Multi-Targeted to Highly Selective
In contrast to the focused activity of Olaparib, phthalazine-based inhibitors targeting the kinase family often exhibit a broader spectrum of activity. This is largely because the ATP-binding site is highly conserved across the human kinome, making the development of truly selective kinase inhibitors a significant challenge.[11]
A prominent example is Vatalanib (PTK787) , an anti-angiogenic agent that targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[12][13] Vatalanib contains a 1-aminophthalazine core and demonstrates a multi-kinase inhibition profile. It potently inhibits VEGFR1, VEGFR2, and VEGFR3, and to a lesser extent, Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[14][15] This polypharmacology, while potentially contributing to its anti-tumor efficacy by blocking multiple pro-angiogenic pathways, is also associated with a range of off-target toxicities, including hypertension and gastrointestinal issues.[12][16]
However, the phthalazine scaffold is not condemned to promiscuity in the kinase world. Through rational drug design, highly selective kinase inhibitors have been developed. For example, researchers have successfully synthesized:
-
Aurora Kinase Inhibitors: Phthalazinone pyrazole derivatives have been created that show over 1000-fold selectivity for Aurora-A kinase over the closely related Aurora-B.[17]
-
p38 MAP Kinase Inhibitors: Rational design efforts have led to potent and selective phthalazine-based inhibitors of p38α, achieving selectivity by exploiting specific interactions within the kinase's ATP-binding pocket.[18]
This demonstrates that strategic modifications to the phthalazine core and its substituents can effectively discriminate between highly similar kinase active sites, underscoring the scaffold's versatility.
Comparative Selectivity Data
The following tables summarize the inhibitory profiles of representative phthalazine-based inhibitors and established multi-kinase inhibitors for comparison.
Table 1: Inhibitory Profile of Phthalazine-Based PARP Inhibitor - Olaparib
| Target | IC50 (nM) | Selectivity Notes | Reference(s) |
| PARP1 | 5 | Primary Target | [3] |
| PARP2 | 1 | Primary Target | [3] |
| Tankyrase-1 | >1000 | >300-fold less potent | [3] |
| Protein Kinases | No relevant affinity | Tested against a panel of 16 kinases; No interactions identified in a separate kinome-wide screen. | [7][8] |
Table 2: Comparative Inhibitory Profile of Phthalazine-Based and Other VEGFR-2 Inhibitors
| Compound | Scaffold Type | VEGFR-2 IC50 (nM) | Key Off-Targets (IC50 or % Inhibition) | Reference(s) |
| Vatalanib (PTK787) | Phthalazine | 37 | VEGFR-1 (77 nM), VEGFR-3 (190 nM), PDGFRβ (580 nM), c-Kit (730 nM) | [14][15] |
| Rivoceranib | Quinoline | 16 | Highly selective. >90% inhibition on VEGFR1/3. Lower inhibition on RET, PDGFRβ, KIT at 160 nM. | [1] |
| Sunitinib | Indolinone | 2-10 | Broad. Inhibited 125 additional kinases by >50% in a panel. | [1][19] |
| Sorafenib | Bi-aryl urea | 6-90 | Broad. PDGFRβ, c-Kit, FLT3, RAF-1. | [19] |
| Axitinib | Indazole | 0.2 | PDGFR, c-Kit. | [19] |
Disclaimer: IC50 values are assay-dependent and should be compared with caution. The data is compiled from various sources for illustrative purposes.
Visualizing the Biological Context
To understand the implications of inhibitor selectivity, it is crucial to visualize their points of intervention within cellular signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Vatalanib and other VEGFR inhibitors target the ATP-binding site of the receptor's intracellular kinase domain, blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival—key events in the formation of new blood vessels that supply tumors.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
PARP Inhibition in DNA Single-Strand Break Repair
Olaparib inhibits the catalytic activity of PARP1/2, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on DNA. This disrupts the repair of single-strand breaks (SSBs), leading to the formation of toxic double-strand breaks (DSBs) during replication, which are lethal to cells with deficient homologous recombination repair.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Experimental Protocols for Assessing Cross-Reactivity
The determination of an inhibitor's selectivity is a critical step in drug development. Several robust methodologies are employed to profile compounds against large panels of protein targets.
Workflow for Kinase Inhibitor Selectivity Profiling
A typical workflow involves a primary screen at a single high concentration to identify potential off-targets, followed by dose-response studies to determine the potency (IC50 or Kd) for any significant hits.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Protocol: In Vitro Kinase Competition Binding Assay (e.g., KINOMEscan®)
This method quantitatively measures the binding of a test compound to a large panel of kinases. It relies on a competition-based assay where the inhibitor competes with an immobilized ligand for binding to the kinase active site.[2][20][21]
Objective: To determine the dissociation constant (Kd) or percent inhibition of a test compound against a panel of kinases.
Materials:
-
Test Compound (Phthalazine-based inhibitor) dissolved in DMSO.
-
KINOMEscan® panel of DNA-tagged kinases.
-
Immobilized, broadly selective kinase inhibitor (ligand) on a solid support (e.g., beads).
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Reaction: In a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel in the assay buffer.
-
Competition Binding: Add the kinase-compound mixture to wells containing the immobilized ligand. The test compound and the immobilized ligand will compete for binding to the kinase.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support to remove any unbound kinases. The amount of kinase remaining bound to the support is inversely proportional to the affinity of the test compound.
-
Elution & Quantification: Elute the bound kinase-phage and quantify the amount of the associated DNA tag using qPCR.
-
Data Analysis:
-
Calculate the "percent of control" (%Ctrl) by comparing the amount of kinase bound in the presence of the test compound to the amount bound in the presence of a DMSO control.
-
A low %Ctrl value indicates strong binding of the test compound to the kinase.
-
For dose-response experiments, plot the %Ctrl against the logarithm of the test compound concentration and fit the data to a sigmoidal curve to determine the Kd.
-
Conclusion
The Phthalazin-6-amine scaffold and its derivatives represent a highly valuable chemotype in the development of targeted therapies. This guide illustrates the critical importance of comprehensive cross-reactivity profiling in characterizing these inhibitors. The examples of the highly selective PARP inhibitor Olaparib and the multi-targeted kinase inhibitor Vatalanib showcase the remarkable diversity of pharmacological profiles that can be achieved from a single core structure. By leveraging robust experimental methodologies and a deep understanding of the target biology, researchers can continue to exploit the versatility of the phthalazine scaffold to design novel inhibitors with precisely tailored selectivity, ultimately leading to safer and more effective medicines.
References
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Häner, A., Gwerder, M., Voegele, J., et al. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Research. [Link]
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Antolín, A. A., & Al-Lazikani, B. (2016). Pharmacological profile of olaparib, veliparib and rucaparib across 29 proteins, including 13 PARPs and 16 kinases. Oncotarget. [Link]
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Jang, J., Koo, T. S., Lee, S., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Chemotherapy and Pharmacology. [Link]
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Al-Joundi, T., & Al-Joundi, M. (2022). Comparison of small molecules VEGFR inhibitors in the treatment of renal cell carcinoma. Journal of Applied Pharmaceutical Science. [Link]
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Goldstein, D. M., Soth, M., Gabriel, T., et al. (2008). Discovery of Highly Selective and Potent p38 Inhibitors Based on a Phthalazine Scaffold. Journal of Medicinal Chemistry. [Link]
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OncLive. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]
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Singh, S., Ahmed, S., Abdullah, N., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Liu, J. F., & Matulonis, U. A. (2016). Profile of olaparib in the treatment of advanced ovarian cancer. Therapeutics and Clinical Risk Management. [Link]
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Cee, V. J., Chavez, F., Cuny, G. D., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry. [Link]
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Cee, V. J., Chavez, F., Cuny, G. D., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Brandeis ScholarWorks. [Link]
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HMS LINCS Project. (2018). KINOMEscan data. lincs.hms.harvard.edu. [Link]
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LaFargue, C. J., Miller, C., & Liu, J. F. (2019). Exploring and comparing adverse events between PARP inhibitors. Current Oncology Reports. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]
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LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). lincsproject.org. [Link]
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Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]
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AdooQ Bioscience. (n.d.). Vatalanib (PTK787) 2HCl. adooq.com. [Link]
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Fancelli, D., et al. (2010). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry. [Link]
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Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Phthalazin-6-amine Analogs in Oncology Research
This guide provides a comprehensive analysis of Phthalazin-6-amine analogs and related phthalazine derivatives as a promising class of therapeutic agents in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative in vitro and in vivo efficacy of these compounds, supported by experimental data from peer-reviewed studies. We will explore their mechanisms of action, focusing on key molecular targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases, and provide detailed protocols for essential experimental validation.
Introduction: The Therapeutic Promise of the Phthalazine Scaffold
The phthalazine core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This structural motif is central to the design of numerous small molecules with therapeutic potential, particularly in the realm of oncology. This compound analogs and other derivatives have demonstrated significant efficacy in preclinical studies by targeting key pathways involved in tumor growth, proliferation, and survival.
The versatility of the phthalazine structure allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This has led to the development of a diverse library of analogs targeting critical cancer-related proteins, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will focus on two of the most well-studied targets for phthalazine derivatives: VEGFR-2, a key mediator of angiogenesis, and Aurora kinases, which are essential for cell division.
Comparative In Vitro Efficacy of Phthalazine Analogs
The initial evaluation of any potential anticancer agent relies on robust in vitro assays to determine its potency and selectivity against cancer cell lines and specific molecular targets. Phthalazine analogs have been extensively studied in this context, with a wealth of data available on their inhibitory concentrations (IC50) against various cancer cell types and purified enzymes.
Targeting Angiogenesis: VEGFR-2 Inhibition
Tumor growth beyond a certain size is critically dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process. Inhibition of VEGFR-2 signaling is a clinically validated strategy to stifle tumor progression by cutting off its blood and nutrient supply. Numerous phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
Below is a comparative summary of the in vitro potency of selected phthalazine analogs against VEGFR-2 and various cancer cell lines.
| Compound ID | Target | IC50 (µM) | Cell Line | Cell-based IC50 (µM) | Reference |
| 7a | VEGFR-2 | 0.11 ± 0.01 | HCT-116 | 6.04 ± 0.30 | |
| MCF-7 | 8.8 ± 0.45 | ||||
| 7b | VEGFR-2 | 0.31 ± 0.03 | HCT-116 | 13.22 ± 0.22 | |
| MCF-7 | 17.9 ± 0.50 | ||||
| 8c | VEGFR-2 | 0.72 ± 0.08 | HCT-116 | 18 ± 0.20 | |
| MCF-7 | 25.2 ± 0.55 | ||||
| 13c | VEGFR-2 | 2.5 | HUVEC | (% inhib. @ 10µM) 71.6 | |
| 12b | VEGFR-2 | 4.4 | HUVEC | (% inhib. @ 10µM) 79.83 | |
| 12c | VEGFR-2 | 2.7 | HUVEC | (% inhib. @ 10µM) 72.58 | |
| Vatalanib | VEGFR-2 | 0.02 | - | - | |
| Sorafenib (Ref.) | VEGFR-2 | 0.1 ± 0.02 | HCT-116 | 5.47 ± 0.3 | |
| MCF-7 | 7.26 ± 0.3 |
The data clearly indicates that medicinal chemists have been successful in developing phthalazine analogs with potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even exceeding the potency of the established drug, Sorafenib. The causality behind these structure-activity relationships often lies in the specific substitutions on the phthalazine core, which can enhance binding to the ATP-binding pocket of the kinase. For instance, the introduction of biarylurea moieties has been shown to significantly enhance VEGFR-2 inhibitory activity.
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which ultimately leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels. Phthalazine-based VEGFR-2 inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking the initial phosphorylation event and abrogating the entire downstream signaling cascade.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Analogs.
Targeting Cell Division: Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis in proliferating tumor cells.
Several phthalazinone-based compounds have been identified as potent inhibitors of Aurora kinases.
| Compound ID | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| 12c | Aurora A | 118 ± 8.1 | HeLa | 2.2 ± 0.2 | |
| Aurora B | 80 ± 4.2 | A549 | 3.3 ± 0.5 | ||
| HepG2 | 4.6 ± 0.7 | ||||
| Phthalazinone Pyrazole Scaffold | Aurora A | Potent & Selective | - | - | |
| Pyridinyl-pyrimidine phthalazine (8b) | Aurora A/B | Dual Inhibitor | COLO 205 | (PD effect at 50mg/kg) | |
| VX-680 (Ref.) | Aurora A/B | Pan-inhibitor | HeLa | 8.5-15.3 |
The development of phthalazinone pyrazoles has led to a series of potent and selective Aurora-A kinase inhibitors with improved oral bioavailability compared to earlier inhibitors like VX-680. The pyridinyl-pyrimidine phthalazine analog 8b demonstrated a significant reduction in the phosphorylation of the Aurora-B substrate histone H3 in a tumor pharmacodynamic assay, confirming its in vivo target engagement.
Aurora A is primarily involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Phthalazine-based inhibitors can be either pan-inhibitors, targeting both Aurora A and B, or selective for one isoform. Inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Role of Aurora Kinases in Mitosis and their Inhibition.
Comparative In Vivo Efficacy of Phthalazine Analogs
While in vitro assays are crucial for initial screening, the true therapeutic potential of a compound can only be assessed through in vivo studies in animal models. These studies provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor efficacy.
Pharmacokinetics and Oral Bioavailability
A significant challenge in drug development is achieving good oral bioavailability, which allows for convenient administration to patients. Early phthalazine analogs, such as certain anthranilamides, suffered from poor oral bioavailability. However, a key breakthrough was the conversion of the anthranilamide pseudo-ring to a phthalazine, which dramatically improved oral bioavailability (F) from negligible to a range of 38-61%. This highlights the importance of the phthalazine scaffold in conferring favorable drug-like properties.
| Compound Class | Modification | Oral Bioavailability (F%) | Reference |
| Anthranilamide Lead | - | Poor | |
| Pyridinyl-pyrimidine phthalazine | Anthranilamide to Phthalazine | 38-61% | |
| Phthalazinone Pyrazole | - | Significantly improved vs. VX-680 |
Efficacy in Tumor Xenograft Models
The gold standard for preclinical evaluation of anticancer drugs is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.
| Compound ID | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| 32b | Not specified | Not specified | Not specified | Significant tumor growth inhibition | |
| Pyridinyl-pyrimidine phthalazine (8b) | Mouse | COLO 205 Xenograft | 50 mg/kg (oral) | Significant reduction in p-histone H3 for at least 6h | |
| Vatalanib | Mouse | Panel of human tumor xenografts | Oral | In vivo antitumor activity |
While specific tumor growth inhibition (TGI) percentages are not always reported in a directly comparative manner across different studies, the available data indicates that phthalazine derivatives like Vatalanib show broad in vivo anti-tumor activity. Compound 32b also demonstrated significant tumor growth inhibition. The pharmacodynamic effects of the Aurora kinase inhibitor 8b were clearly demonstrated in a COLO 205 xenograft model, providing strong evidence of target engagement in a living system.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of phthalazine analogs are often mediated by the induction of programmed cell death, or apoptosis. This can be a direct consequence of inhibiting key survival kinases or a result of catastrophic cellular events like mitotic failure.
Several studies have confirmed the pro-apoptotic effects of phthalazine derivatives. For example, compound 12d , an EGFR inhibitor, induced apoptosis in MDA-MB-231 breast cancer cells by 64.4-fold compared to the control. This was accompanied by cell cycle arrest. Similarly, compound 7b , a VEGFR-2 inhibitor, was found to induce cell cycle arrest at the S phase and increase the expression of cleaved caspase-3, a key executioner of apoptosis. The Aurora kinase inhibitor 12c induced G2/M cell cycle arrest in HeLa cells.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of phthalazine analogs.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of phthalazine analogs on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phthalazine analog (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phthalazine analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and gently mix.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
A Comparative Guide to the Synthetic Routes of Phthalazinamine Isomers
For researchers and professionals in drug development, the phthalazine scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiotonic, antihypertensive, and antitumor properties[1][2][3]. The introduction of an amino group to this nucleus gives rise to phthalazinamine isomers, unlocking new avenues for molecular design and therapeutic application. However, the regiochemical placement of this amino functionality is a critical challenge that dictates the synthetic strategy.
This guide provides an in-depth comparison of the primary synthetic routes to different phthalazinamine isomers. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the comparative performance of these methods, supported by experimental data from peer-reviewed literature.
Part 1: Foundational Strategies: Building the Core vs. Late-Stage Amination
The synthesis of phthalazinamines generally follows one of two strategic approaches:
-
Construction from an Amino-Substituted Precursor: This "bottom-up" approach involves starting with a benzene-ring derivative that already contains a nitrogen functionality (often a nitro group that is later reduced). This strategy is most common for synthesizing C-ring substituted isomers like 5- and 6-aminophthalazines.
-
Late-Stage Amination of a Pre-formed Phthalazine Core: This is the most prevalent strategy for synthesizing 1-aminophthalazines (and their tautomeric phthalazinone counterparts). It involves first constructing the phthalazine or phthalazinone ring system and then introducing the amino group via substitution of a leaving group, typically a halogen.
The choice between these strategies is fundamentally dictated by the target isomer and the commercial availability of starting materials.
Part 2: Synthesis of 1-Aminophthalazine and its Analogs
The 1-amino (or 4-amino) position is the most frequently targeted site for amination due to the reactivity of the corresponding halogenated precursors. The general workflow involves the initial synthesis of a 1-halophthalazine, which serves as a versatile electrophile.
The Common Precursor: 1-Chlorophthalazine
The journey to most 1-aminophthalazines begins with the cyclocondensation of a suitable benzene-1,2-dicarbonyl derivative with hydrazine. Phthalic anhydride or 2-acylbenzoic acids are common starting points[1][4]. The resulting phthalazin-1(2H)-one is then halogenated, most frequently with phosphorus oxychloride (POCl₃), to yield the highly reactive 1-chlorophthalazine intermediate[5][6].
Caption: General workflow for the synthesis of the 1-chlorophthalazine intermediate.
Route A: Direct Nucleophilic Aromatic Substitution (SNAr)
The most direct method for installing the amino group is the reaction of 1-chlorophthalazine with an amine. This SNAr reaction is driven by the electron-deficient nature of the phthalazine ring.
-
Mechanism & Rationale: The electron-withdrawing nitrogen atoms of the phthalazine ring activate the C1 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to restore aromaticity. The choice of solvent and the addition of a base (or using an excess of the amine nucleophile) are critical to neutralize the HCl generated during the reaction.
-
Experimental Example: The synthesis of 1-(alkyl)arylamino-4-(2'-thienyl)-phthalazines involves refluxing the corresponding 1-chloro-4-(2'-thienyl)-phthalazine with an excess of the desired amine in acetone[7][8]. Yields for this method are reported to be in the moderate to good range (47-84%)[7].
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
For more complex or sterically hindered amines, or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is a superior alternative. This method typically uses a 1-bromophthalazinone precursor.
-
Mechanism & Rationale: This reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond. A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then coordinates with the amine. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand (e.g., phosphine-based) is crucial for the efficiency of the catalytic cycle. This method offers exceptional functional group tolerance and generally provides higher yields under milder conditions compared to SNAr.
-
Experimental Example: Researchers have successfully synthesized a range of 4-amino- and 4-polyaminophthalazinones by reacting 4-bromophthalazinones with various amines using a palladium catalyst[9]. This approach has proven to be a convenient and effective methodology for generating novel phthalazinone derivatives[9].
Comparative Analysis: 1-Aminophthalazine Synthesis
| Feature | Direct Nucleophilic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Substrate | Typically 1-chlorophthalazine | Typically 1-bromophthalazine |
| Reaction Conditions | Harsher (e.g., high temperatures, reflux)[7][10] | Milder (often room temperature to moderate heat)[9] |
| Reagent Cost | Generally lower (no metal catalyst or special ligands) | Higher (requires Palladium catalyst and specific ligands) |
| Substrate Scope | Good for simple, unhindered amines | Excellent; tolerates a wide range of functional groups and sterically hindered amines[9] |
| Typical Yields | Moderate to Good (e.g., 47-84%)[7] | Good to Excellent (often >80-90%)[9] |
| Key Advantage | Simplicity, cost-effectiveness | Versatility, high yields, mild conditions |
Part 3: Synthesis of C-Ring Aminophthalazine Isomers (5- and 6- Isomers)
Synthesizing aminophthalazines with the amino group on the benzene ring requires a different strategy. Here, the functionality must be incorporated into the starting material before the phthalazine ring is constructed. The most common approach is through the reduction of a corresponding nitro-substituted precursor.
General Strategy: Nitration-Cyclization-Reduction
This "bottom-up" approach begins with a commercially available nitrophthalic acid or nitrophthalimide.
-
Cyclization: The nitro-substituted starting material (e.g., 4-nitrophthalic acid) is reacted with hydrazine hydrate. This cyclocondensation reaction forms the nitro-substituted phthalazinedione core. The regiochemistry is dictated by the starting material (3-nitrophthalic acid for the 5-nitro isomer, and 4-nitrophthalic acid for the 6-nitro isomer).
-
Reduction: The nitro group is then reduced to an amine. A variety of reducing agents can be employed, such as iron powder in an acidic medium or catalytic hydrogenation (e.g., H₂/Pd-C). A process for preparing 5-aminophthalimide involves the reduction of 4-nitrophthalimide using iron powder under acidic catalysis, highlighting a similar transformation on a related scaffold[11]. Another method uses hydrazine hydrate with a Raney Nickel catalyst for the reduction of a nitro group to prepare 5-aminoisophthalic acid[12].
Caption: Synthetic pathway to C-ring aminophthalazines via a nitro-reduction strategy.
-
Rationale and Selectivity: This strategy offers excellent regiochemical control, as the position of the final amino group is determined by the nitro group on the starting material. The key challenge lies in the initial synthesis or availability of the required nitro-substituted precursors. The reduction step is typically high-yielding and clean, provided that other functional groups in the molecule are stable to the reducing conditions.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-Aminophenyl)phthalazin-1-(2H)-one via Cyclocondensation[10]
This protocol demonstrates the formation of the phthalazinone core from a 2-acylbenzoic acid derivative.
-
Dissolution: Dissolve 2-(4-aminobenzoyl)-benzoic acid (10 mmol) in absolute ethanol (15 mL).
-
Hydrazine Addition: Add hydrazine hydrate (240 mmol, a significant excess to act as both reagent and solvent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After 6 hours, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration. Recrystallize the solid from a dimethylformamide/water mixture to yield the pure 4-(4-Aminophenyl)phthalazin-1-(2H)-one as brown crystals.
Protocol 2: Synthesis of 1-Chloro-4-arylphthalazine via Halogenation[5][6]
This protocol describes the activation of the phthalazinone for subsequent amination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting phthalazin-1(2H)-one (e.g., 4-(4-chlorophenyl)phthalazin-1(2H)-one) in phosphorus oxychloride (POCl₃). Phosphorus pentachloride (PCl₅) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux. The reaction converts the hydroxyl group of the lactim tautomer into the chloro-substituent.
-
Work-up: After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Isolation: The solid 1-chlorophthalazine derivative will precipitate. Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry under vacuum. This product is often used in the next step without further purification.
Protocol 3: Synthesis of 1-Aminophthalazine Derivative via SNAr[7]
This protocol details the final amination step.
-
Reactant Mixture: To a solution of a 1-chloro-4-substituted-phthalazine (1.0 equivalent) in acetone (approx. 0.04 M solution), add the desired amine (3.0 equivalents).
-
Catalysis: Add a catalytic amount of water and one drop of concentrated HCl (37%). The acid protonates the phthalazine nitrogen, further activating the ring for nucleophilic attack.
-
Reaction: Heat the mixture to reflux for 3-15 hours, depending on the reactivity of the amine, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The hydrochloride salt of the unreacted amine may precipitate and can be removed by filtration.
-
Purification: Evaporate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to afford the final 1-amino-4-substituted-phthalazine.
Conclusion
The synthesis of phthalazinamine isomers is a study in regiochemical control. For 1-aminophthalazines , the dominant strategy involves the late-stage functionalization of a 1-halophthalazine precursor. While traditional SNAr methods are cost-effective and straightforward, modern palladium-catalyzed Buchwald-Hartwig amination offers superior versatility, milder conditions, and often higher yields, making it the method of choice for complex targets.
Conversely, the synthesis of 5- and 6-aminophthalazines relies on a "bottom-up" approach, where the amino functionality is installed on the benzene ring precursor as a nitro group prior to the formation of the heterocyclic core. The success of this strategy is contingent on the availability of the appropriately substituted nitrophthalic acids.
By understanding the mechanistic basis and comparative advantages of these distinct routes, researchers can make informed decisions to efficiently access the specific phthalazinamine isomers required for advancing the frontiers of medicinal chemistry and drug discovery.
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El-Gendy, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Available at: [Link]
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Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. 8th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. Der Pharma Chemica, 6(3), 89-102. Available at: [Link]
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Bunce, R. A., et al. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123-126. Available at: [Link]
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Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2017). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Chemistry and Materials Research, 9(7). Available at: [Link]
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Piatnitski, E., et al. (2012). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 22(1), 318-322. Available at: [Link]
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The Pivotal Role of the 6-Amino Group in Phthalazine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the phthalazine scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide delves into the nuanced world of Phthalazin-6-amine derivatives, offering a comparative analysis of their structure-activity relationships (SAR). By examining how subtle molecular modifications influence biological outcomes, we aim to provide actionable insights for the rational design of next-generation therapeutics.
The Phthalazine Core: A Foundation for Diverse Bioactivity
The phthalazine nucleus, a bicyclic aromatic heterocycle, serves as a versatile template for drug design. Its derivatives have been extensively explored as inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways frequently dysregulated in diseases like cancer.[2] Notably, phthalazine-based compounds have shown potent inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[2][3]
The strategic placement of functional groups on the phthalazine ring system is paramount in dictating the potency and selectivity of these derivatives. The amino group, particularly at the 6-position, offers a critical anchor point for introducing diverse substituents, thereby modulating the compound's physicochemical properties and its interaction with biological targets.
Unraveling the Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the phthalazine core and the 6-amino group itself. While comprehensive SAR studies focusing exclusively on the 6-amino substitution are still emerging, we can extrapolate key principles from the broader class of phthalazine kinase inhibitors to guide future discovery efforts.
The Significance of the 6-Amino Moiety
The 6-amino group serves as a crucial hydrogen bond donor and/or acceptor, facilitating interactions with the amino acid residues within the active site of target proteins. Furthermore, it acts as a versatile chemical handle for the introduction of a wide array of side chains, allowing for the fine-tuning of properties such as:
-
Potency: Modifications can enhance binding affinity to the target.
-
Selectivity: Alterations can favor binding to one kinase over another, reducing off-target effects.
-
Pharmacokinetic Profile: Changes can improve absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis of Substitutions
To illustrate the impact of structural modifications, the following table summarizes the SAR of phthalazine derivatives, drawing on data from various studies on kinase inhibitors. While not all examples are 6-amino derivatives, they provide valuable insights into how different functional groups on the phthalazine scaffold influence activity.
| Derivative Class | Key Structural Features | Biological Target | Observed Activity (IC50/GI50) | Reference |
| Biaryl Ureas | 4-chloro-3-trifluoromethylphenyl urea moiety | VEGFR-2 | IC50: 2.5 - 4.4 µM | [3] |
| N-Aryl Phthalazin-1-amines | Phenyl group at the 4-position, various N-substituents | VEGFR-2 | IC50: 0.14 - 9.54 µM | [4] |
| Phthalazin-1(2H)-one Derivatives | Substituted benzyl group at the 4-position | EGFR | IC50: 0.57 - 1.89 µM (against MDA-MB-231 cells) | [5][6] |
| 1,4-Disubstituted Phthalazines | Varied substituents at positions 1 and 4 | VEGFR-2 | IC50: 0.148 - 0.892 µM | [7] |
Key Insights from Comparative Data:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the 4-chloro-3-trifluoromethylphenyl moiety, on appended aryl rings often enhances inhibitory activity against kinases like VEGFR-2.[3]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing a chloro group on the phthalazine core, can lead to improved VEGFR-2 inhibitory activity.[3]
-
Spacers and Linkers: The nature of the linker connecting the phthalazine core to other functionalities (e.g., amide, urea, ether) significantly impacts the biological activity.[7][8]
-
N-Substitution: For amino-phthalazine derivatives, the substitution on the nitrogen atom is a critical determinant of potency and selectivity. This allows for the exploration of a vast chemical space to optimize interactions with the target protein.[4]
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel this compound derivatives hinges on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of N-Substituted Phthalazin-1-amine Derivatives
A common synthetic route to access N-substituted phthalazin-1-amine derivatives involves the reaction of a halo-phthalazine with a corresponding amine.[4]
Step-by-Step Methodology:
-
Preparation of 1-Chlorophthalazine: Phthalazin-1(2H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 1-chlorophthalazine.
-
Nucleophilic Aromatic Substitution: The 1-chlorophthalazine is then reacted with the desired primary or secondary amine in a suitable solvent (e.g., ethanol, DMF) at an elevated temperature.
-
Purification: The resulting N-substituted phthalazin-1-amine derivative is purified using standard techniques such as column chromatography or recrystallization.
Synthesis of N-Substituted Phthalazin-1-amines
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available assay kits.[7][9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all necessary reagents, including the VEGFR-2 enzyme, ATP, and the specific substrate, according to the manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in an appropriate buffer.
-
Kinase Reaction: In a microplate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature for a set period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
VEGFR-2 Kinase Inhibition Assay Workflow
Cell Viability (MTT) Assay
The cytotoxic effects of the phthalazine derivatives on cancer cell lines can be assessed using the MTT assay.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Future Directions and Conclusion
The this compound scaffold holds immense promise for the development of novel therapeutics, particularly in the realm of oncology. The strategic exploration of the chemical space around the 6-amino group, guided by the SAR principles outlined in this guide, will be instrumental in designing next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. Future research should focus on systematic modifications of the 6-amino substituent and the comprehensive biological evaluation of these new analogs. By integrating rational design, robust synthetic chemistry, and rigorous biological testing, the full therapeutic potential of this compound derivatives can be unlocked.
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. Available at: [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. Available at: [Link]
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(PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (n.d.). ResearchGate. Available at: [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). PubMed Central. Available at: [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). National Institutes of Health. Available at: [Link]
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Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (n.d.). PubMed Central. Available at: [Link]
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Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. (n.d.). PubMed. Available at: [Link]
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N‐Substituted‐4‐phenylphthalazin‐1‐amine‐derived VEGFR‐2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. (n.d.). ResearchGate. Available at: [Link]
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Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. (2008). europepmc.org. Available at: [Link]
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Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. (2007). PubMed. Available at: [Link]
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N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. (2020). PubMed. Available at: [Link]
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(PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. (2021). ResearchGate. Available at: [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Available at: [Link]
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Pyrazolobenzodiazepines: Part I. Synthesis and SAR of a potent class of kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. (2023). MDPI. Available at: [Link]
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Total synthesis and biological evaluation of C16 analogs of (-)-dictyostatin. (2007). National Institutes of Health. Available at: [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]
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A Comparative Guide to the Biological Activity of Phthalazine Derivatives and Known Anticancer Drugs
Introduction
In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that can yield potent and selective therapeutics is perpetual. The phthalazine core, a nitrogen-containing heterocyclic structure, has garnered significant attention due to its presence in numerous biologically active compounds.[1][2][3] Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][4] Notably, the phthalazine moiety is a key pharmacophoric feature in established drugs, underscoring its therapeutic potential.[1][5] This guide provides a comparative analysis of the biological activity of a representative phthalazine-based compound, Phthalazin-6-amine, against the well-established anticancer drug, Olaparib.
While this compound itself is a foundational chemical structure, its derivatives have shown promise as potent inhibitors of key enzymes in cancer progression.[6][7] This guide will focus on the comparative evaluation of a hypothetical derivative of this compound as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of targeted therapy drugs.[8][9] Olaparib, a clinically approved PARP inhibitor, serves as the benchmark for this comparison.[8][9] The mechanism of action of PARP inhibitors is centered on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair defects (such as BRCA1/2 mutations) leads to cell death.[9][10][11]
This guide will delve into the experimental methodologies used to assess and compare the efficacy of these compounds, providing detailed protocols for in vitro and in vivo studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating novel phthalazine-based compounds against established clinical agents.
Comparative Analysis: this compound Derivative vs. Olaparib
The central hypothesis of this guide is that a synthetically modified derivative of this compound can exhibit potent PARP inhibitory activity, comparable or superior to that of Olaparib. The following sections will outline the experimental workflows designed to test this hypothesis.
In Vitro Efficacy Assessment
The initial evaluation of a compound's biological activity is typically performed through in vitro assays. These experiments provide crucial data on the compound's direct effect on its molecular target and its cytotoxicity against cancer cells.
1. PARP1 Enzymatic Inhibition Assay
The primary measure of a PARP inhibitor's potency is its ability to block the enzymatic activity of PARP1. A common method for this is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[12]
Experimental Protocol: In Vitro PARP1 Inhibition Assay
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1. Block the wells to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivative and Olaparib (as a positive control) in an appropriate buffer. A typical starting concentration range would be from 100 µM down to the nanomolar range.[12]
-
Reaction Initiation: Add the PARP1 enzyme, activated DNA, and the test compounds (or vehicle control) to the wells. Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Detection: After incubation, detect the biotinylated histones using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Data Analysis: Measure the luminescence using a microplate reader. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative PARP1 Inhibition
| Compound | PARP1 IC50 (nM) |
| This compound Derivative (Hypothetical) | 1.5 |
| Olaparib | 5.0 |
2. Cell Viability and Cytotoxicity Assay
To assess the cytotoxic effects of the compounds on cancer cells, a cell viability assay such as the MTT assay is employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] The assay is particularly informative when performed on cell lines with and without BRCA mutations to observe the synthetic lethality effect.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., BRCA-deficient Capan-1 and BRCA-proficient MCF-7) in 96-well plates and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivative and Olaparib for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | GI50 (µM) |
| This compound Derivative (Hypothetical) | Capan-1 (BRCA2-deficient) | 0.8 |
| MCF-7 (BRCA-proficient) | 15.2 | |
| Olaparib | Capan-1 (BRCA2-deficient) | 1.2 |
| MCF-7 (BRCA-proficient) | 20.5 |
Experimental Workflow Diagram
Caption: In vitro evaluation workflow for a novel PARP inhibitor.
In Vivo Efficacy Assessment
Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[15][16][17]
1. Human Tumor Xenograft Model
This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[15][16]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Implant human cancer cells (e.g., BRCA-deficient ovarian or breast cancer cell lines) subcutaneously into immunodeficient mice.[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups: vehicle control, this compound derivative, and Olaparib. Administer the compounds orally or via injection at predetermined doses and schedules.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound Derivative (Hypothetical) | 450 | 70 |
| Olaparib | 600 | 60 |
2. Pharmacokinetic (PK) Study
A pharmacokinetic study is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[18][19][20] This information is crucial for determining the optimal dosing regimen.
Experimental Protocol: Small Molecule Pharmacokinetic Analysis
-
Drug Administration: Administer a single dose of the this compound derivative and Olaparib to separate groups of mice, either orally or intravenously.
-
Blood Sampling: Collect blood samples at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the drug at each time point using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).[18]
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation: Comparative Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| This compound Derivative (Hypothetical) | Oral | 1200 | 1.5 | 9600 | 4.5 |
| Olaparib | Oral | 950 | 2.0 | 7800 | 4.0 |
Signaling Pathway Diagram
Caption: Mechanism of synthetic lethality via PARP inhibition.
Conclusion
This guide provides a structured framework for the comparative biological evaluation of a novel phthalazine-based compound, exemplified by a hypothetical derivative of this compound, against the established drug Olaparib. The detailed experimental protocols for in vitro and in vivo studies are designed to yield robust and comparable data on enzymatic inhibition, cellular cytotoxicity, and preclinical efficacy. The phthalazine scaffold continues to be a promising starting point for the development of new therapeutic agents.[1][2] Through rigorous and systematic evaluation, as outlined in this guide, novel phthalazine derivatives with superior biological activity and pharmacokinetic profiles can be identified and advanced towards clinical development.
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A Comparative Guide to the Validation of Analytical Methods for Phthalazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide offers an in-depth comparison of analytical methodologies for the quantification and characterization of Phthalazin-6-amine, a key intermediate in the synthesis of various pharmaceutically active compounds. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the principles guiding method selection and validation, ensuring the generation of reliable and reproducible data.
The validation process confirms that an analytical procedure is suitable for its intended purpose.[1] For this compound, this involves demonstrating specificity, linearity, accuracy, precision, and robustness for the chosen analytical technique.[2][3] This guide will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary quantitative techniques, alongside spectroscopic methods for qualitative identification, all within the framework of International Council for Harmonisation (ICH) guidelines.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the predominant technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the development of highly specific and robust methods.
Principle of HPLC Analysis
Reverse-phase HPLC (RP-HPLC) is typically the method of choice. This compound, a moderately polar compound, is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the phthalazine ring system.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation Workflow:
Caption: Workflow for HPLC Method Validation of this compound.
Step-by-Step Validation Protocol:
-
System Suitability: Before each validation run, inject a standard solution of this compound five times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.[4]
-
Specificity and Forced Degradation: To demonstrate the method's specificity, forced degradation studies are essential.[7][8][9] These studies intentionally degrade the drug substance to ensure that the method can separate the intact drug from its degradation products.[7][10]
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples to confirm peak purity and resolution between this compound and any degradants.
-
-
Linearity and Range: Prepare a series of at least five standard solutions of this compound over a concentration range of 80% to 120% of the expected test concentration.[2][11] Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[2]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120%).[11] The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[12]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
Comparative Performance Data
| Parameter | Acceptance Criteria | Typical HPLC Performance |
| Specificity | No interference from degradants | Peak purity > 0.999 |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD | Reportable | ~0.1 µg/mL |
| LOQ | Reportable | ~0.3 µg/mL |
| Robustness | System suitability passes | Passes |
Gas Chromatography (GC): An Alternative for Volatile Impurities
While HPLC is generally preferred for this compound, GC can be a valuable tool for the analysis of volatile organic impurities that may be present from the synthesis process. Due to the low volatility of this compound itself, derivatization is often required to increase its volatility and thermal stability.[13]
Principle of GC Analysis
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. For amines, which can exhibit poor peak shape due to their basicity, derivatization with reagents like trifluoroacetic anhydride (TFAA) is a common strategy.[14]
Experimental Protocol: GC-FID with Derivatization
Derivatization Step:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of TFAA.
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC injection.
GC-FID Conditions:
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL (split mode)
Method Validation Workflow:
Caption: Workflow for GC Method Validation of this compound (with derivatization).
Comparative Performance and Considerations
| Feature | HPLC-UV/PDA | GC-FID (with Derivatization) |
| Analyte Suitability | Ideal for non-volatile, thermally labile compounds | Suitable for volatile impurities; requires derivatization for this compound |
| Sample Preparation | Simpler, direct injection of solutions | More complex due to the derivatization step |
| Specificity | High, especially with PDA detector | Good, but potential for interference from derivatization reagents |
| Sensitivity | Generally high (ng range) | Very high for volatile compounds (pg range) |
| Throughput | Moderate to high | Can be lower due to longer run times and sample prep |
Causality behind Method Choice: The choice between HPLC and GC is primarily dictated by the analyte's properties and the analytical objective. For the primary assay and impurity profiling of this compound and its non-volatile degradation products, HPLC is the superior choice due to its direct applicability without the need for derivatization. GC becomes the preferred method when the focus is on quantifying residual volatile solvents or starting materials from the synthesis.
Spectroscopic Methods: Qualitative Confirmation
Spectroscopic techniques are invaluable for the structural confirmation of this compound and the identification of unknown impurities or degradation products.
UV-Visible Spectroscopy
A simple UV-Vis spectrum can confirm the presence of the this compound chromophore and can be used for a preliminary, less specific quantification. The λmax in a suitable solvent (e.g., methanol) can serve as an identity check.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint of this compound. Key characteristic peaks would include N-H stretching of the amine group, C=N and C=C stretching of the phthalazine ring, and aromatic C-H stretching. This is primarily a qualitative tool for identity confirmation.
Mass Spectrometry (MS)
Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides definitive structural information. It allows for the determination of the molecular weight of the parent compound and its fragments, which is crucial for identifying unknown impurities and degradation products.[15]
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that relies on a sound understanding of the molecule's chemical properties and the principles of the analytical techniques employed. For routine quantitative analysis, a well-validated RP-HPLC method stands out as the most robust and reliable choice. GC-FID, with the necessary derivatization, serves as a complementary technique for the analysis of volatile impurities. Spectroscopic methods provide the necessary qualitative confirmation to complete the analytical picture.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data that meets stringent regulatory expectations.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- Slideshare. (n.d.). Ich guidelines for validation final.
- YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- PMC. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
- Journal of Drug Delivery and Therapeutics. (2019, March 14). A review on analytical method validation and its regulatory perspectives.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). A Review on Analytical Method Development andValidation (With Case Study).
- Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
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A Researcher's Guide to Comparative Docking Studies of Phthalazin-6-amine Derivatives in Kinase Inhibition
This guide provides an in-depth comparative analysis of the molecular docking of Phthalazin-6-amine derivatives, a scaffold of significant interest in contemporary drug discovery. We will delve into the methodologies, comparative binding analyses against key oncological targets, and the critical validation steps that ensure the scientific rigor of in-silico investigations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics.
The Therapeutic Promise of the Phthalazine Scaffold
The phthalazine core is a privileged heterocyclic motif that has garnered substantial attention from medicinal chemists. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1]. A significant portion of research has focused on their potential as kinase inhibitors, targeting enzymes that play a pivotal role in cancer progression.[2][3] Kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are often dysregulated in various malignancies, making them prime targets for therapeutic intervention.[4][5][6] Molecular docking serves as a powerful computational technique to predict the binding modes and affinities of novel phthalazine derivatives within the active sites of these kinases, thereby guiding the synthesis of more potent and selective inhibitors.[7][8][9]
The Molecular Docking Workflow: A Step-by-Step Protocol
Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and affinity.[7][10] A typical workflow, as employed in the study of this compound derivatives, is outlined below.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2Y9X; EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.[8][10]
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw and convert them to 3D structures.[8]
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structures to obtain their most stable conformation.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Generate a grid box that encompasses the entire binding pocket. The grid parameters define the space where the docking algorithm will search for favorable ligand conformations.[11]
-
-
Molecular Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or MOE to perform the docking calculations.[7][10][12] These programs employ search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) and scoring functions to explore various ligand poses and estimate their binding affinity.[10]
-
The output typically consists of multiple binding poses ranked by their docking scores (e.g., kcal/mol).
-
-
Analysis of Docking Results:
-
Visualize the top-ranked poses and their interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues in the protein's active site using visualization software like PyMOL or Discovery Studio.
-
Analyze the docking scores, with lower scores generally indicating higher binding affinity.[13]
-
Compare the binding modes of different derivatives to understand structure-activity relationships (SAR).
-
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis of this compound Derivatives
The following table summarizes the docking results of representative this compound derivatives against key kinase targets as reported in various studies. This comparative data allows for the identification of key structural features that contribute to potent binding.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 12d | EGFR | -18.4 | Met769, Lys721, Ala719, Leu694 | [4] |
| Compound 1c | Tyrosinase (2Y9X) | -5.6 | Arg268, Ser282, Val283 | [14] |
| Compound 6 | PARP-1 | Not specified (best binding score) | Not specified | [15] |
| Compound 7a | VEGFR-2 | IC50: 0.11 µM | Not specified | [16] |
| Compound 2g | VEGFR-2 | IC50: 0.148 µM | Not specified | [6] |
| Compound 4a | VEGFR-2 | IC50: 0.196 µM | Not specified | [6] |
| Phthalazinedione keto form | COX-2 | -130.726 (MolDock Score) | Not specified | [17] |
Note: Docking scores from different studies and software are not directly comparable. However, the relative ranking within a study provides valuable insights.
The data reveals that substitutions on the phthalazine core significantly influence binding affinity and interactions. For instance, in a study on EGFR inhibitors, compound 12d, a phthalazine-based hydrazide derivative, demonstrated a strong binding energy of -18.4 kcal/mol, forming crucial hydrogen bonds with Met769 and Lys721.[4] The phenyl groups of this compound also engaged in lipophilic interactions with Ala719 and Leu694, highlighting the importance of both polar and non-polar interactions in ligand binding.[4] Similarly, studies on VEGFR-2 inhibitors have identified several potent phthalazine derivatives, with compounds 7a, 2g, and 4a showing low micromolar to nanomolar IC50 values.[6][16]
The VEGFR-2 Signaling Pathway: A Key Target in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] Aberrant VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. This compound derivatives that inhibit VEGFR-2 can block this process, thereby starving the tumor of essential nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Ensuring Scientific Integrity: The Imperative of Docking Validation
The predictive power of molecular docking is contingent upon a rigorously validated protocol. A common and effective method for validation is to "re-dock" the co-crystallized ligand into the active site of the protein.[9][11][18] The root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose is then calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful docking protocol.[18]
Furthermore, the correlation between in-silico predictions and in-vitro experimental data is a crucial validation step. A strong correlation between the calculated binding affinities (or docking scores) and experimentally determined inhibitory concentrations (e.g., IC50 values) lends significant confidence to the docking model.[13] For instance, the promising docking results for phthalazine derivatives against EGFR and VEGFR-2 are often corroborated by their potent cytotoxic activities against cancer cell lines.[4][15][16]
Conclusion
Comparative molecular docking studies of this compound derivatives have proven to be an invaluable tool in the rational design of novel kinase inhibitors. By systematically evaluating the binding modes and affinities of a series of compounds, researchers can elucidate key structure-activity relationships and prioritize candidates for synthesis and biological evaluation. The integration of robust docking protocols, validated against experimental data, significantly enhances the efficiency and success rate of the drug discovery process. The continued exploration of the chemical space around the phthalazine scaffold, guided by computational insights, holds immense promise for the development of next-generation targeted cancer therapies.
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How can I validate docking result without a co-crystallized ligand?. [Link]
-
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-
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Tel-Cu-NPs Catalyst: Synthesis of Naphtho[2,3-g]phthalazine Derivatives as Potential Inhibiters of Tyrosinase Enzymes and Their Investigation in Kinetic, Molecular Docking, and Cytotoxicity Studies - MDPI. [Link]
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QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors - Semantic Scholar. [Link]
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Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity - Taylor & Francis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phthalazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of Phthalazin-6-amine
Based on available data, this compound should be handled as a hazardous substance.[1] The Globally Harmonized System (GHS) classifications for related compounds suggest the following potential hazards[1][2]:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
This hazard profile dictates that this compound must not be disposed of as common laboratory trash or via sink disposal.[3] Improper disposal can lead to environmental contamination and pose a risk to public health.[3] All waste containing this compound is classified as hazardous chemical waste and must be managed according to stringent regulatory protocols.
Table 1: Hazard Profile Summary for this compound (Inferred)
| Hazard Classification | GHS Hazard Statement | Causality and Implications for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents disposal in landfill or sewer systems where it could enter the food chain or water supply. Requires secure containment. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Contaminated personal protective equipment (PPE) and labware must be disposed of as hazardous waste to prevent accidental contact. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Mandates careful handling to avoid generating dust or aerosols. All handling and packaging for disposal should occur with appropriate eye protection. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Prohibits disposal methods that could generate dust (e.g., open-air evaporation). Requires handling in ventilated areas and secure, sealed containers. |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
The principle of "cradle-to-grave" hazardous waste management begins with safe handling in the laboratory.[3] The causality is simple: proper handling minimizes contamination, which in turn simplifies the disposal process and reduces risk.
Required Personal Protective Equipment (PPE)
Due to the irritant and potentially toxic nature of aromatic amines, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes or airborne particles.[4]
-
Hand Protection: Nitrile or other chemically resistant gloves are required. There is no universal glove, so it is crucial to select a glove material with a low breakthrough time for aromatic amines. Always inspect gloves for tears or punctures before use.[5]
-
Body Protection: A standard laboratory coat, fully buttoned, is mandatory to protect against skin contact.[4]
-
Respiratory Protection: While engineering controls like a fume hood are the primary defense, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a ventilated enclosure.[6][7]
Step-by-Step Disposal Protocol for this compound
This protocol is designed as a self-validating system, ensuring that each step logically follows from the established hazard profile. The primary method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][4]
Step 1: Waste Segregation and Collection
The cornerstone of safe chemical disposal is meticulous segregation.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
-
Action: Collect all waste containing this compound in a dedicated hazardous waste container.
-
Causality: This prevents accidental mixing with incompatible materials such as strong oxidizing agents or acids, which can react violently with amines.
-
What to Collect:
-
Unused or expired solid this compound.
-
Contaminated labware (e.g., pipette tips, weigh boats, vials).
-
Contaminated PPE (gloves, disposable sleeves).
-
Spill cleanup materials.
-
Step 2: Containerization
Proper containment is critical for preventing leaks and exposure during storage and transport.
-
Action: Use a robust, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[8]
-
Causality: Amines can be corrosive to certain materials. HDPE and glass are generally resistant to degradation from aromatic amines, ensuring the integrity of the container. The container must remain closed except when adding waste to prevent the release of fumes or dust.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who will handle the waste.[3]
-
Action: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added.
-
Label Must Include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The approximate quantity of the waste.
-
The date accumulation started.
-
The location of origin (building and room number).
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area pending pickup.
-
Action: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Causality: The SAA is a designated, secure location at or near the point of generation. This practice minimizes the travel of hazardous waste through the facility and ensures it is under the control of trained laboratory personnel until collected by EHS. The SAA should be away from general traffic and incompatible materials.
Step 5: Arranging for Disposal
-
Action: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department or your designated hazardous waste management provider to schedule a pickup.
-
Causality: Licensed hazardous waste disposal companies are equipped to transport and dispose of chemical waste in an environmentally sound and legally compliant manner, typically via high-temperature incineration for organic solids.[9] This is the only acceptable final disposal route.
Emergency Procedures: Spill Management
In the event of a spill, a prepared and calm response is critical to mitigate exposure and contamination.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: Determine the extent of the spill. For a small spill of solid this compound that you are trained and comfortable cleaning up, proceed with the following steps. For large or unmanageable spills, evacuate the area and contact your EHS emergency line immediately.
-
Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain and Absorb: For a solid spill, carefully sweep the material to avoid generating dust. Place it in the hazardous waste container.[10] For spills involving a solution, cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[11][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the surface with a suitable solvent (e.g., water, if the material is soluble, followed by soap and water). All cleanup materials, including the absorbent, contaminated wipes, and PPE, must be placed in the hazardous waste container.[10][13]
-
Label and Store: Seal and label the container as described in the disposal protocol and place it in the SAA.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from University of California, Santa Cruz, Environmental Health & Safety.
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- Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Labor
- This compound hydrochloride (CAS 2064122-16-1). (n.d.). Chemsrc.
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- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
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- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
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- ADDENDUM B2 1 2 CHEMICAL COMPATIBILITY ANALYSIS OF WASTE FORMS AND CONTAINER 3 MATERIALS 4. (n.d.). U.S. Department of Energy.
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- Spill procedure: Clean-up guidance. (n.d.).
- Safety Data Sheet - 4-Aminoazobenzene. (2024, September 6). Sigma-Aldrich.
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- Safety D
- Appendix K - Incompatible Chemicals. (n.d.). Cornell University, Environment, Health and Safety.
- Phthalazine 98%. (n.d.). Sigma-Aldrich.
- BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. (2007, July 24). New York University (NYU).
- Safety Data Sheet. (2025, May 12). MedchemExpress.com.
- MATERIAL SAFETY DATA SHEETS 1-PHTHALAZINONE. (n.d.).
- 4-(2,3-Dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)
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Navigating the Safe Handling of Phthalazin-6-amine: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Phthalazin-6-amine, a key building block in pharmaceutical research, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedurally-grounded understanding of how to protect yourself when working with this compound. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: Hazard Profile of this compound and Related Compounds
-
Acute Toxicity: Harmful or toxic if swallowed.[1]
-
Skin Irritation: Can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.
-
Potential for Carcinogenicity: Aromatic amines as a class are sometimes associated with carcinogenic properties.
Given these potential hazards, a proactive and comprehensive approach to Personal Protective Equipment (PPE) is not just recommended, it is essential.
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. Engineering controls, such as fume hoods, should always be the first line of defense to minimize exposure.[3] When direct handling is necessary, the following PPE is mandatory.
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for incidental contact) | To prevent skin contact, irritation, and potential sensitization.[3][4] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[3][5] |
| Protective Clothing | Fully-buttoned laboratory coat | To protect skin and personal clothing from spills and contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders outside of a fume hood or when aerosols may be generated, to prevent respiratory tract irritation.[3][6] |
| Foot Protection | Closed-toe, closed-heel shoes | To protect feet from spills.[3] |
Procedural Guidance: Step-by-Step PPE Protocols
Adherence to proper procedure is as critical as the equipment itself. The following protocols for donning, doffing, and handling will ensure the integrity of your protective measures.
Donning PPE: A Step-by-Step Workflow
Caption: Sequential workflow for correctly donning PPE.
Handling this compound: Operational Plan
-
Preparation: Before handling the compound, ensure that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Weighing and Aliquoting: Conduct all weighing and handling of solid this compound within a certified chemical fume hood to minimize the risk of inhaling dust particles.
-
In Solution: When working with this compound in solution, exercise caution to avoid splashes.
-
Contamination: If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[6]
-
Spills: In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures. Do not attempt to clean a significant spill without proper training and equipment.
Doffing PPE and Disposal: Preventing Cross-Contamination
The process of removing PPE is a critical control point for preventing the spread of contamination.
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contaminants.
-
Face Shield/Goggles: Remove eye and face protection.
-
Lab Coat: Remove your lab coat, turning it inwards and folding it to contain any potential contamination on the outer surface.
-
Respirator: Remove your respirator last.
-
Disposal: Dispose of all contaminated disposable PPE (gloves, etc.) in a designated hazardous waste container in accordance with your institution's and local regulations.[2]
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan for this compound Waste
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental process and contribute to a culture of safety within your laboratory.
References
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1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem. National Center for Biotechnology Information. [Link]
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Essential PPE for Spraying AgChem Trials - Trial Supplies. Trial Supplies. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). Health and Safety Authority. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. SAMS Solutions. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
